molecular formula C5H7N3 B189467 2,5-Diaminopyridine CAS No. 4318-76-7

2,5-Diaminopyridine

Cat. No.: B189467
CAS No.: 4318-76-7
M. Wt: 109.13 g/mol
InChI Key: MIROPXUFDXCYLG-UHFFFAOYSA-N
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Description

2,5-Diaminopyridine is a disubstituted pyridine that can be prepared by the reduction of 5-nitro-2-aminopyridine using 10%Pd/C.>

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

pyridine-2,5-diamine
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InChI

InChI=1S/C5H7N3/c6-4-1-2-5(7)8-3-4/h1-3H,6H2,(H2,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

MIROPXUFDXCYLG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC=C1N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID20195765
Record name Pyridine, 2,5-diamino-
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Molecular Weight

109.13 g/mol
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CAS No.

4318-76-7
Record name 2,5-Diaminopyridine
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Record name 2,5-Pyridinediamine
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Record name 2,5-DIAMINOPYRIDINE
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Record name Pyridine, 2,5-diamino-
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Foundational & Exploratory

2,5-Diaminopyridine chemical structure and properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,5-Diaminopyridine is a pivotal chemical intermediate with significant applications in organic synthesis, materials science, and pharmaceutical development. As a disubstituted pyridine (B92270), its unique electronic and structural properties, conferred by the two amino groups on the pyridine ring, make it a versatile building block for the synthesis of a wide array of complex molecules, including polyimides and biologically active compounds. This document provides a comprehensive overview of the chemical structure, physicochemical properties, synthesis, and key applications of this compound, with a focus on its relevance to the scientific and drug development communities.

Chemical Structure and Identification

This compound, with the IUPAC name pyridine-2,5-diamine, is an organic compound featuring a pyridine ring substituted with two amino groups at the 2 and 5 positions.[1] The presence and positions of these functional groups are crucial to its chemical reactivity and utility as a precursor in synthesis.

The fundamental structural details are provided below:

  • Molecular Formula: C₅H₇N₃[2][3][4]

  • CAS Number: 4318-76-7[1][3][4]

  • SMILES: Nc1ccc(N)nc1[5]

  • InChI Key: MIROPXUFDXCYLG-UHFFFAOYSA-N

Caption: Chemical structure of this compound.

Physicochemical and Spectroscopic Properties

The physical and chemical properties of this compound are summarized in the table below. These characteristics are essential for its handling, storage, and application in various chemical reactions.

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
Molecular Weight 109.13 g/mol [1][2][4]
Appearance Light yellow liquid or colorless crystalline solid[2]
Melting Point 96 - 110.3 °C[2][3][5]
Boiling Point 180 °C at 12 mmHg[2][6]
Density ~1.251 g/cm³ (at 20 °C)[3]
Solubility in Water 39 g/L (at 25 °C)[3]
pKa 6.48 (at 20 °C)[2]
Flash Point 179 °C[3]

Synthesis Protocols

This compound can be synthesized through various chemical routes. A common laboratory-scale method involves the reduction of 5-nitro-2-aminopyridine.[6] Another established, albeit more complex, method is the Chichibabin amination reaction, which involves reacting pyridine with sodium amide under harsh conditions.[10][11] A more recent approach involves a copper-catalyzed amination of a dihalopyridine precursor.

General Experimental Protocol for Copper-Catalyzed Amination

This protocol is based on a general procedure for the amination of halo-pyridines.[12]

Objective: To synthesize this compound from a suitable dihalo-pyridine precursor via copper-catalyzed amination.

Materials:

  • 2,5-Dihalopyridine (substrate)

  • Copper catalyst complex (e.g., [Cu₂(2,7-bis(pyridin-2-yl)-l,8-naphthyridine)(OH)(CF₃COO)₃])

  • Cesium carbonate (Cs₂CO₃)

  • Concentrated aqueous ammonia (B1221849) (NH₃(aq))

  • Tetrabutylammonium bromide (TBAB)

  • Water or Ethylene glycol (solvent)

  • Ethyl acetate (B1210297)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Saturated Sodium Chloride (NaCl) solution

  • Sealed reaction tube

Procedure:

  • In a sealed reaction tube, combine the 2,5-dihalopyridine substrate (0.25 mmol), the copper catalyst (0.0025 mmol), cesium carbonate (1 mmol), and TBAB (0.25 mmol).

  • Add concentrated aqueous ammonia (0.5 mL) and the chosen solvent (0.5 mL).

  • Seal the tube and heat the reaction mixture to 110-140 °C.

  • Stir the mixture vigorously for 8-24 hours.

  • After the reaction period, cool the mixture to room temperature.

  • Pour the reaction mixture into a saturated NaCl solution.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic extracts and dry over anhydrous MgSO₄.

  • Filter the mixture and remove the solvent under reduced pressure.

  • Purify the resulting residue by recrystallization or silica (B1680970) gel chromatography to yield this compound.

  • Characterize the final product using NMR spectroscopy to confirm its structure and purity.[12]

G cluster_prep Reaction Preparation cluster_reaction Reaction Execution cluster_workup Workup & Extraction cluster_purification Purification & Analysis reagents Combine Reactants: - Dihalopyridine Substrate - Copper Catalyst - Cs₂CO₃, TBAB, NH₃(aq) - Solvent heating Heat in Sealed Tube (110-140 °C, 8-24h) reagents->heating quench Cool to RT & Quench (Saturated NaCl) heating->quench extract Extract with Ethyl Acetate quench->extract dry Dry Organic Layer (Anhydrous MgSO₄) extract->dry evaporate Solvent Evaporation dry->evaporate purify Purify Residue (Recrystallization or Chromatography) evaporate->purify product Final Product: This compound purify->product

Caption: General workflow for the synthesis of this compound.

Applications in Research and Drug Development

This compound is a valuable precursor in several fields due to its reactive amino groups and heterocyclic core.

  • Pharmaceutical Intermediate: The aminopyridine scaffold is a common motif in many biologically active molecules and marketed drugs.[13][14] this compound serves as a starting material for synthesizing more complex molecules with potential therapeutic applications, including novel kinase inhibitors and other targeted agents.[2][15][16]

  • Materials Science: It is used in the preparation of organo-soluble polyimides by reacting with various dianhydride monomers.[6] These polyimides are precursors for novel polyimide-silica composites, which possess high thermal stability and mechanical strength, making them suitable for applications in electronics and aerospace.[17]

  • Ligand Synthesis: The nitrogen atoms in the ring and amino groups can act as ligands, coordinating with metal ions to form metal complexes. These complexes can be investigated for their catalytic activity or unique material properties.[2]

  • Neuroscience Research: As a potassium channel modulator, this compound can alter the activity of potassium channels, which are integral to nerve impulse transmission. This property makes it a compound of interest for research into neurological disorders like multiple sclerosis and spinal cord injury.[17]

While this compound itself is a building block, derivatives of the closely related 2,5-diaminopyrimidine (B1361531) have been identified as selective monomeric degraders of B-lymphoid tyrosine kinase (BLK).[18] BLK is a key component of the B cell receptor (BCR) signaling pathway, which is implicated in autoimmune diseases and B cell lymphomas.[18] This highlights the potential of the broader diaminopyridine/pyrimidine scaffold in developing targeted protein degraders.

BCR B Cell Receptor (BCR) BLK B-lymphoid Tyrosine Kinase (BLK) BCR->BLK Activation Downstream Downstream Signaling (e.g., PLCγ2, BTK, PI3K) BLK->Downstream Phosphorylation Response Cellular Responses: - Proliferation - Differentiation - Survival Downstream->Response Derivative 2,5-Diaminopyrimidine Derivatives (Degraders) Derivative->BLK Induces Degradation

Caption: Simplified BCR pathway showing the role of BLK.

Safety and Handling

This compound is classified as an irritant and requires careful handling to avoid exposure.[2][19]

  • Hazards: It is known to cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[19] It may be harmful if swallowed, inhaled, or absorbed through the skin.[3][20] Toxic fumes, including oxides of carbon and nitrogen, may be emitted under fire conditions.[3]

  • Personal Protective Equipment (PPE): When handling this compound, appropriate PPE is mandatory. This includes chemical-resistant gloves, safety goggles or face shields, and a lab coat.[3][19] Work should be conducted in a well-ventilated area or under a chemical fume hood.[20][21] For operations that may generate dust, a NIOSH-approved N95 (US) or P1 (EN 143) respirator should be used.[3]

  • First Aid Measures:

    • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes and seek medical attention.[3][20]

    • Skin Contact: Wash the affected area immediately with plenty of soap and water.[3][21] Remove contaminated clothing.

    • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen.[3][20]

    • Ingestion: If the person is conscious, wash out their mouth with water. Do not induce vomiting. Seek immediate medical attention.[3][21]

  • Storage: Store in a tightly closed container in a dry, well-ventilated place.[20] Keep in a dark place under an inert atmosphere at room temperature.[2]

  • Incompatibilities: Avoid contact with strong oxidizing agents.[3][19]

Conclusion

This compound is a compound of significant interest due to its versatile chemical nature and its role as a key building block in the synthesis of high-value materials and potential pharmaceutical agents. Its well-defined structure and reactive sites offer numerous possibilities for chemical modification, leading to a diverse range of derivatives. A thorough understanding of its properties, synthesis, and safe handling procedures is essential for researchers and developers aiming to leverage this compound in their work. Future research will likely continue to uncover new applications for this compound and its derivatives, particularly in the realms of targeted therapeutics and advanced polymer science.

References

2,5-Diaminopyridine CAS number 4318-76-7

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 2,5-Diaminopyridine (CAS: 4318-76-7)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of this compound (CAS No. 4318-76-7), a pivotal heterocyclic building block in organic synthesis and medicinal chemistry. This document consolidates essential information on its chemical and physical properties, synthesis methodologies, key applications in drug discovery and materials science, and critical safety and handling protocols. Detailed experimental procedures and graphical representations of synthetic and application workflows are included to support researchers in its practical application.

Chemical and Physical Properties

This compound is a disubstituted pyridine (B92270) characterized by its two amino functional groups, which impart unique reactivity and make it a valuable precursor in various chemical transformations. It typically appears as a yellow to purple or brown to black solid crystalline powder.[1]

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
IUPAC Name Pyridine-2,5-diamine[2]
CAS Number 4318-76-7[1][3]
Molecular Formula C₅H₇N₃[3]
Molecular Weight 109.13 g/mol
Appearance Brown to black solid; Yellow to purple crystalline powder[1]
Melting Point 110.3 °C[1][4]
Boiling Point 180 °C at 12 mmHg[1]
Density ~1.11 - 1.25 g/cm³ (estimate)[1][5]
pKa 6.48 (at 20 °C)[1][4]
Solubility in Water 39 g/L (at 25 °C)[5]
Flash Point 179 °C[5]
InChI Key MIROPXUFDXCYLG-UHFFFAOYSA-N
SMILES Nc1ccc(N)nc1

Synthesis and Manufacturing

The primary and most cited method for the laboratory-scale synthesis of this compound is the catalytic reduction of 5-nitro-2-aminopyridine.[1] Industrially, other methods such as chlorine-ammonia displacement reactions have also been explored for the synthesis of diaminopyridines.[6]

Experimental Protocol: Synthesis via Reduction of 5-nitro-2-aminopyridine

This protocol describes a standard laboratory procedure for the synthesis of this compound.

Materials:

  • 5-nitro-2-aminopyridine

  • 10% Palladium on Carbon (Pd/C) catalyst

  • Ethanol (or other suitable solvent)

  • Hydrogen gas (H₂) source

  • Inert gas (Nitrogen or Argon)

  • Filter aid (e.g., Celite)

  • Standard laboratory glassware for hydrogenation

Procedure:

  • Reaction Setup: In a hydrogenation flask, dissolve 5-nitro-2-aminopyridine in a suitable solvent like ethanol.

  • Inerting: Purge the flask with an inert gas (e.g., Nitrogen) to remove air.

  • Catalyst Addition: Carefully add 10% Pd/C catalyst to the solution. The amount of catalyst is typically 1-5 mol% relative to the starting material.

  • Hydrogenation: Secure the flask to a hydrogenation apparatus. Evacuate the inert gas and introduce hydrogen gas, typically at a pressure of 1-4 atm.

  • Reaction: Stir the mixture vigorously at room temperature. Monitor the reaction progress by observing hydrogen uptake or by analytical techniques like TLC or LC-MS. The reaction is typically complete within a few hours.

  • Work-up: Once the reaction is complete, purge the flask with inert gas to remove excess hydrogen.

  • Filtration: Filter the reaction mixture through a pad of filter aid (e.g., Celite) to remove the Pd/C catalyst. Wash the filter cake with the solvent to ensure complete recovery of the product.

  • Isolation: Concentrate the filtrate under reduced pressure to yield the crude this compound.

  • Purification: The crude product can be purified by recrystallization from an appropriate solvent system to obtain the final product with high purity.

Synthesis Workflow Diagram

Synthesis_Workflow Start Start: 5-nitro-2-aminopyridine Dissolution Dissolve in Ethanol Start->Dissolution Catalyst Add 10% Pd/C Catalyst Dissolution->Catalyst Hydrogenation Hydrogenation (H₂ gas) Catalyst->Hydrogenation Filtration Filter to remove Catalyst Hydrogenation->Filtration Concentration Solvent Evaporation Filtration->Concentration Purification Recrystallization Concentration->Purification End End: this compound Purification->End

Caption: Synthesis of this compound via catalytic hydrogenation.

Applications in Research and Drug Development

This compound is a versatile intermediate with significant applications in pharmaceuticals, materials science, and general organic synthesis.

  • Pharmaceutical Intermediate: It is a crucial building block for synthesizing a wide range of biologically active molecules.[7]

    • Imidazopyridines: It is used to prepare fused heterocyclic systems like imidazopyridines, which are known to possess diverse pharmacological activities including antibacterial and anti-inflammatory properties.[1][8] For example, it can be used to prepare 6-acetamidoimidazo[1,2-a]pyridine.

    • Neurological Disorders: The dihydrochloride (B599025) salt of this compound is utilized in the development of treatments for neurological conditions such as Alzheimer's disease, attributed to its ability to enhance nerve growth factor (NGF) levels.[7]

    • Oncology: Derivatives of diaminopyridines have been developed as cyclin-dependent kinase (CDK) inhibitors, which have antiproliferative activity and are investigated for the treatment of solid tumors.[9] However, the this compound moiety itself can be a structural hazard, potentially leading to drug-induced liver injury through bioactivation.[10]

  • Materials Science: It serves as a monomer in the synthesis of organo-soluble polyimides. These polymers are precursors for creating novel polyimide-silica composites with applications in advanced materials.[1]

  • Agrochemicals: There is research into its use in agrochemicals to improve plant growth and resistance to stress.[7]

  • Schiff Base and Heterocycle Synthesis: The diamino functionality allows for the straightforward synthesis of Schiff bases by reaction with various aldehydes and ketones, which can then be used to construct larger heterocyclic systems like oxazepines and tetrazoles.[11]

Application Workflow: Synthesis of Heterocyclic Derivatives

Application_Workflow DAP This compound SchiffBase Schiff Base Formation DAP->SchiffBase Aldehyde Aldehyde / Ketone Aldehyde->SchiffBase Heterocycle Heterocycle Synthesis (e.g., Oxazepine) SchiffBase->Heterocycle Cyclization Cyclization Reagent (e.g., Phthalic Anhydride) Cyclization->Heterocycle BioScreen Biological Screening Heterocycle->BioScreen

Caption: General workflow for synthesizing bioactive heterocycles from this compound.

Safety and Handling

This compound is classified as an irritant and requires careful handling to avoid exposure.[4][12]

Hazard Identification:

  • H315: Causes skin irritation.[12]

  • H319: Causes serious eye irritation.[12]

  • H335: May cause respiratory irritation.[12]

  • It may also be harmful if swallowed, inhaled, or absorbed through the skin.[5][13][14]

Precautionary Measures:

  • P261: Avoid breathing dust/fume/gas/mist/vapours/spray.[12][13]

  • P280: Wear protective gloves, protective clothing, eye protection, and face protection.[13]

  • Use only in a well-ventilated area or outdoors.[12]

  • Wash hands and any exposed skin thoroughly after handling.[14]

First Aid:

  • Skin Contact: Wash off immediately with plenty of soap and water. Remove contaminated clothing.[5][14]

  • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[12][14]

  • Inhalation: Move person into fresh air. If not breathing, give artificial respiration.[5][14]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water and consult a physician.[5]

Storage:

  • Store in a dry, cool, and well-ventilated place.[12]

  • Keep the container tightly closed and in a dark place under an inert atmosphere.[1][4]

Disposal:

  • Dispose of contents/container to an approved waste disposal plant in accordance with local, state, and federal regulations.[11]

Conclusion

This compound is a compound of significant interest to the scientific community, particularly in the fields of drug discovery and materials science. Its versatile reactivity, stemming from the two amino groups on the pyridine core, allows for its use as a foundational element in the synthesis of a wide array of complex molecules. While its potential as a structural alert in drug design necessitates careful consideration, its role as a key intermediate is well-established. This guide provides the essential technical information required for its safe and effective use in a research and development setting.

References

An In-depth Technical Guide to the Physical Properties of 2,5-Diaminopyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,5-Diaminopyridine is a key chemical intermediate utilized in the synthesis of a variety of organic compounds, including pharmaceuticals and high-performance polymers. A thorough understanding of its physical properties is paramount for its effective use in research and development, particularly in drug design and materials science. This technical guide provides a comprehensive overview of the core physical characteristics of this compound, complete with detailed experimental protocols for their determination and visual workflows to elucidate key processes.

Core Physical and Chemical Properties

The fundamental physical and chemical properties of this compound are summarized in the table below. These values have been compiled from various chemical data sources and provide a baseline for its handling, characterization, and application in experimental settings.

PropertyValueUnitsNotes
Molecular Formula C₅H₇N₃
Molecular Weight 109.13 g/mol
Appearance Brown to black solid
Melting Point 110.3°C
Boiling Point 180°Cat 12 mmHg
329°Cat 760 mmHg
Solubility in Water 39g/Lat 25 °C
pKa 6.48at 20 °C
pKb 7.42
Density 1.251g/cm³at 20 °C
Vapor Pressure 0.0002mmHgat 25 °C
Partition Coefficient (logP) -0.47
Heat of Vaporization 57.15kJ/mol
Refractive Index 1.5340(estimate)

Experimental Protocols

Accurate determination of physical properties is crucial for the consistent and reproducible use of chemical compounds. The following sections detail standard laboratory protocols for measuring the key physical parameters of this compound.

Melting Point Determination

The melting point of a solid is a critical indicator of its purity. A sharp melting range typically signifies a pure compound, while a broad and depressed range suggests the presence of impurities.

Methodology: Thiele Tube Method

  • Sample Preparation: A small amount of finely powdered this compound is packed into a capillary tube to a height of 2-3 mm.

  • Apparatus Setup: The capillary tube is attached to a thermometer using a rubber band or a wire. The thermometer and attached capillary tube are then inserted into a Thiele tube containing a high-boiling point liquid, such as mineral oil or silicone oil, ensuring the sample is level with the thermometer bulb.

  • Heating: The side arm of the Thiele tube is gently heated with a Bunsen burner or a micro-burner. The unique shape of the Thiele tube facilitates the circulation of the oil, ensuring uniform heating. The heating rate should be slow, approximately 1-2 °C per minute, as the temperature approaches the expected melting point.

  • Observation: The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the last solid crystal disappears is recorded as the end of the melting range.

  • Purity Assessment: For pure this compound, this range should be narrow (typically 0.5-1 °C).

Melting_Point_Determination cluster_prep Sample Preparation cluster_setup Apparatus Setup cluster_measurement Measurement start Start powder Finely powder this compound start->powder pack Pack into capillary tube (2-3 mm) powder->pack attach Attach capillary to thermometer pack->attach insert Insert into Thiele tube with oil heat Gently heat side arm of Thiele tube insert->heat observe_start Record temperature at first liquid drop heat->observe_start observe_end Record temperature at complete liquefaction observe_start->observe_end end End observe_end->end

Workflow for Melting Point Determination.
Boiling Point Determination

The boiling point is the temperature at which the vapor pressure of a liquid equals the pressure surrounding the liquid, and the liquid changes into a vapor.

Methodology: Micro-Boiling Point Determination

  • Sample Preparation: A small amount of this compound (if in liquid form or dissolved in a high-boiling solvent) is placed in a small test tube. A capillary tube, sealed at one end, is inverted and placed in the test tube.

  • Apparatus Setup: The test tube is attached to a thermometer and heated in a Thiele tube or an oil bath.

  • Heating: The sample is heated until a rapid and continuous stream of bubbles emerges from the open end of the inverted capillary tube.

  • Observation: The heat source is then removed, and the apparatus is allowed to cool. The temperature at which the liquid is drawn back into the capillary tube is recorded as the boiling point.

Aqueous Solubility Determination

Solubility data is vital for applications in drug development, where aqueous solubility often correlates with bioavailability.

Methodology: Shake-Flask Method

  • Sample Preparation: An excess amount of solid this compound is added to a known volume of deionized water in a sealed flask.

  • Equilibration: The flask is agitated in a constant temperature water bath (e.g., 25 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

  • Separation: The saturated solution is allowed to stand, and the undissolved solid is separated by centrifugation and/or filtration.

  • Quantification: The concentration of this compound in the clear, saturated aqueous phase is determined using a suitable analytical technique, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC). A calibration curve prepared with standard solutions of known concentrations is used for quantification.

pKa Determination

The acid dissociation constant (pKa) is a measure of the acidity of a compound in solution. For a basic compound like this compound, the pKa of its conjugate acid is typically determined.

Methodology: NMR Spectroscopy Titration

  • Sample Preparation: A solution of this compound is prepared in a suitable deuterated solvent, typically D₂O.

  • pH Adjustment: The pD (the pH equivalent in D₂O) of the solution is adjusted by the stepwise addition of a strong acid (e.g., DCl) or a strong base (e.g., NaOD).

  • NMR Spectra Acquisition: A ¹H NMR spectrum is acquired after each addition of acid or base, and the chemical shifts of the aromatic protons are recorded as a function of pD.

  • Data Analysis: The chemical shifts of the protons will change as the molecule becomes protonated. A plot of chemical shift versus pD will yield a sigmoidal curve. The pKa can be determined from the inflection point of this curve.

Spectral Data Interpretation

Spectroscopic data is essential for the structural elucidation and confirmation of this compound.

  • ¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum of this compound would be expected to show distinct signals for the aromatic protons on the pyridine (B92270) ring and the protons of the two amino groups. The chemical shifts and coupling patterns of the aromatic protons provide information about their relative positions. The amino protons may appear as broad singlets and their chemical shift can be solvent-dependent.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will show distinct signals for each of the five carbon atoms in the pyridine ring. The chemical shifts will be influenced by the presence and position of the amino substituents.

  • IR (Infrared) Spectroscopy: The IR spectrum of this compound will exhibit characteristic absorption bands. The N-H stretching vibrations of the primary amine groups are expected to appear as two bands in the region of 3200-3400 cm⁻¹. The C-N stretching vibrations will be observed in the 1250-1335 cm⁻¹ region for the aromatic amine. Bending vibrations for the N-H bonds of the primary amines are expected around 1580-1650 cm⁻¹.[1]

  • UV-Vis (Ultraviolet-Visible) Spectroscopy: The UV-Vis spectrum of pyridine derivatives typically shows absorption bands corresponding to π → π* and n → π* electronic transitions. For pyridine itself, these are observed around 254 nm and 202 nm.[2] The presence of the amino groups on the pyridine ring in this compound will cause a bathochromic (red) shift of these absorption maxima.

Applications in Synthesis

This compound is a valuable building block in organic synthesis. Its two amino groups provide reactive sites for the construction of more complex molecules.

Synthesis of Polyimides

Polyimides are a class of high-performance polymers known for their excellent thermal stability, chemical resistance, and mechanical properties. This compound can be used as a diamine monomer in the synthesis of polyimides. The general synthetic route involves a two-step process:

  • Poly(amic acid) formation: this compound is reacted with a dianhydride in a polar aprotic solvent, such as N,N-dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP), at room temperature to form a soluble poly(amic acid) precursor.

  • Imidization: The poly(amic acid) is then converted to the final polyimide by either thermal or chemical imidization, which involves the elimination of water to form the imide ring.

Polyimide_Synthesis cluster_reactants Reactants cluster_step1 Step 1: Poly(amic acid) Formation cluster_step2 Step 2: Imidization diamine This compound mix Mix reactants in polar aprotic solvent (e.g., DMF) diamine->mix dianhydride Aromatic Dianhydride dianhydride->mix stir Stir at room temperature mix->stir paa Poly(amic acid) solution stir->paa imidization Thermal or Chemical Imidization paa->imidization polyimide Final Polyimide imidization->polyimide

General Workflow for Polyimide Synthesis from this compound.

Conclusion

This technical guide has provided a detailed overview of the essential physical properties of this compound, along with standardized experimental protocols for their determination. The inclusion of quantitative data in a structured format, coupled with procedural workflows, offers a valuable resource for researchers, scientists, and professionals in drug development and materials science. A comprehensive understanding of these fundamental characteristics is crucial for the successful application of this compound in the synthesis of novel compounds and advanced materials.

References

A Technical Guide to the Physicochemical Properties of 2,5-Diaminopyridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the melting and boiling points of 2,5-diaminopyridine, a crucial diamine isomer used in various chemical syntheses. The information is tailored for researchers, scientists, and professionals in drug development, offering a detailed look at its physical properties and the methodologies for their determination.

Physicochemical Data of this compound

The accurate determination of melting and boiling points is fundamental in the identification and purity assessment of chemical compounds. The following table summarizes the key physical constants of this compound.

PropertyValueConditions
Melting Point110.3°C[1][2][3]-
Boiling Point329°C[1]At standard atmospheric pressure
180°C[2][3]At 12 mmHg
140°CAt 1 mmHg

Experimental Protocols for Determination of Physical Properties

While specific experimental records for the determination of this compound's melting and boiling points are not publicly detailed, the following are standard and widely accepted methodologies for such measurements.

Melting Point Determination

The melting point of a solid is the temperature at which it transitions from a solid to a liquid phase. For pure crystalline solids, this transition occurs over a narrow temperature range. The presence of impurities typically depresses and broadens the melting point range.[4] A common method for determining the melting point is through the use of a melting point apparatus, such as a Mel-Temp or Thiele tube.[4]

Capillary Method using a Melting Point Apparatus:

  • Sample Preparation: A small amount of finely powdered, dry this compound is packed into a capillary tube, sealed at one end, to a height of 2-3 mm.[5]

  • Apparatus Setup: The capillary tube is placed in the heating block of the melting point apparatus alongside a calibrated thermometer.[4]

  • Heating: The sample is heated at a steady and slow rate, typically 1-2°C per minute, as the temperature approaches the expected melting point.[4]

  • Observation: The temperature at which the first liquid appears (T1) and the temperature at which the entire sample becomes liquid (T2) are recorded. The melting point is reported as the range T1-T2.[6]

Boiling Point Determination

The boiling point of a liquid is the temperature at which its vapor pressure equals the surrounding atmospheric pressure.[6] This property is highly dependent on pressure.

Distillation Method:

This method is suitable for determining the boiling point of a liquid at atmospheric pressure and also allows for its purification.

  • Apparatus Setup: A distillation apparatus is assembled, consisting of a distilling flask containing the liquid sample (e.g., molten this compound) and boiling chips, a condenser, a receiving flask, and a thermometer. The thermometer bulb should be positioned just below the side arm of the distilling flask to accurately measure the temperature of the vapor.

  • Heating: The distilling flask is heated, and as the liquid boils, the vapor rises and enters the condenser.

  • Equilibrium: The temperature is recorded when a steady state of condensation is observed on the thermometer bulb, indicating that the vapor temperature is in equilibrium with the boiling liquid.[7]

Thiele Tube Method (for small quantities):

This micro-method is useful when only a small amount of the substance is available.

  • Sample Preparation: A small amount of the liquid is placed in a small test tube, and a capillary tube, sealed at one end, is inverted and placed inside the test tube.

  • Apparatus Setup: The test tube is attached to a thermometer and immersed in a Thiele tube containing a high-boiling point oil (e.g., mineral oil or silicone oil).[7]

  • Heating: The Thiele tube is gently heated, causing the air trapped in the capillary tube to expand and bubble out.[8]

  • Observation: Heating is continued until a steady stream of bubbles emerges from the capillary tube. The heat is then removed, and the apparatus is allowed to cool. The boiling point is the temperature at which the liquid is drawn back into the capillary tube.[7][8]

Workflow for Physicochemical Property Verification

The following diagram illustrates a logical workflow for the determination and verification of the physical properties of a chemical compound like this compound.

cluster_0 Phase 1: Initial Analysis cluster_1 Phase 2: Physical Property Determination cluster_2 Phase 3: Data Verification and Reporting A Compound Synthesis (e.g., Reduction of 5-nitro-2-aminopyridine) B Purification (e.g., Recrystallization, Chromatography) A->B Crude Product C Preliminary Characterization (e.g., NMR, IR, MS) B->C Purified Sample D Melting Point Determination (Capillary Method) C->D Purity Check E Boiling Point Determination (Distillation or Thiele Tube) C->E Thermal Stability Check F Comparison with Literature Values D->F G Purity Assessment (Sharpness of Melting Point) D->G E->F H Final Report Generation F->H G->H

Caption: Workflow for the determination and verification of physicochemical properties.

References

An In-depth Technical Guide to the pKa and Basicity of 2,5-Diaminopyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the acid-base properties of 2,5-diaminopyridine, a crucial parameter for professionals in drug development and chemical research. Understanding the pKa and the relative basicity of its nitrogen centers is fundamental to predicting its behavior in physiological systems and in chemical reactions.

Physicochemical Properties and pKa Data

This compound is a disubstituted pyridine (B92270) with three basic nitrogen atoms, each exhibiting different degrees of basicity due to the electronic effects within the molecule. The pKa is a quantitative measure of the strength of an acid in solution; for a base, the pKa of its conjugate acid is used to quantify its basicity. A higher pKa value for the conjugate acid corresponds to a stronger base.

ParameterValueSource
pKa 6.48 (at 20°C)ChemicalBook[1], ChemBK

This reported pKa value likely corresponds to the first protonation event at the most basic nitrogen atom. Further experimental determination is required to elucidate the pKa values for the subsequent protonations.

Analysis of Basicity: Protonation Sites

The basicity of the three nitrogen atoms in this compound—the pyridine ring nitrogen (N1), the amino group at position 2 (N2), and the amino group at position 5 (N5)—is influenced by a combination of inductive and resonance effects.

The lone pair of electrons on the pyridine nitrogen (N1) is in an sp² hybrid orbital and is not involved in the aromatic π-system, making it available for protonation. In contrast, the lone pairs on the exocyclic amino groups can be delocalized into the pyridine ring through resonance, which generally decreases their basicity.

However, the position of the amino groups on the pyridine ring is crucial. An amino group at the 2-position (ortho) and 4-position (para) can donate electron density to the ring nitrogen via resonance, thereby increasing its basicity. Conversely, an amino group at the 3- or 5-position (meta) has a less pronounced resonance effect on the ring nitrogen's basicity.

In the case of this compound, the 2-amino group can increase the electron density at the ring nitrogen (N1) through a resonance effect. The 5-amino group, being meta to the ring nitrogen, will have a weaker electronic influence. Therefore, the pyridine ring nitrogen (N1) is expected to be the most basic site and the first to be protonated.

The second protonation is likely to occur at the 5-amino group, as the 2-amino group's lone pair is more significantly delocalized into the already protonated, electron-deficient ring. The final protonation would then occur at the 2-amino group under more acidic conditions.

Protonation Equilibria of this compound

Caption: Predicted protonation sequence of this compound.

Resonance Structures Influencing Basicity

Resonance cluster_neutral Neutral this compound cluster_protonated Protonated at N1 (Conjugate Acid) A Structure A B Structure B (Zwitterionic) A->B Resonance C Structure C D Structure D C->D E Structure E D->E

Caption: Key resonance contributors for neutral and monoprotonated this compound.

Experimental Protocols for pKa Determination

Accurate determination of pKa values is essential for drug development and research. The following are detailed methodologies for two common experimental techniques.

Potentiometric Titration

Potentiometric titration is a highly accurate method for determining pKa values by monitoring the change in pH of a solution upon the addition of a titrant.[2][3]

Experimental Workflow for Potentiometric Titration

PotentiometricTitrationWorkflow prep Sample Preparation - Dissolve this compound in deionized water - Adjust initial pH to ~2 with HCl cal pH Meter Calibration - Use standard buffers (pH 4, 7, 10) prep->cal tit Titration - Titrate with standardized NaOH solution - Record pH after each increment of titrant cal->tit data Data Analysis - Plot pH vs. volume of NaOH added - Determine equivalence points from the titration curve or its derivatives tit->data pka pKa Calculation - pKa corresponds to the pH at the half-equivalence point data->pka

Caption: Workflow for pKa determination by potentiometric titration.

Detailed Methodology:

  • Preparation of Solutions:

    • Prepare a standard solution of this compound (e.g., 0.01 M) in deionized, CO₂-free water.

    • Prepare a standardized solution of a strong acid (e.g., 0.1 M HCl) and a strong base (e.g., 0.1 M NaOH).

  • Calibration of the pH Meter:

    • Calibrate the pH meter using at least two standard buffer solutions that bracket the expected pKa range.

  • Titration Procedure:

    • Pipette a known volume of the this compound solution into a beaker.

    • If necessary, add a known excess of the standard HCl solution to fully protonate the sample.

    • Immerse the calibrated pH electrode and a stirrer into the solution.

    • Begin titrating with the standard NaOH solution, adding small, precise increments.

    • Record the pH of the solution after each addition, allowing the reading to stabilize.

    • Continue the titration well past the equivalence point(s).

  • Data Analysis:

    • Plot the recorded pH values against the volume of NaOH added to generate a titration curve.

    • The pKa value(s) can be determined from the pH at the half-equivalence point(s). The equivalence points can be identified as the inflection points of the curve, which are more accurately located from the maxima of the first derivative plot (ΔpH/ΔV vs. V) or the zero crossing of the second derivative plot (Δ²pH/ΔV² vs. V).

UV-Vis Spectrophotometry

UV-Vis spectrophotometry can be used to determine pKa values for compounds that exhibit a change in their UV-Vis absorbance spectrum upon protonation or deprotonation.[4][5][6][7][8]

Experimental Workflow for UV-Vis Spectrophotometry

UVVisWorkflow prep Sample Preparation - Prepare a series of buffer solutions with varying pH - Add a constant concentration of this compound to each buffer spec Spectroscopic Measurement - Record the UV-Vis spectrum for each sample solution prep->spec data Data Analysis - Plot absorbance at a specific wavelength vs. pH spec->data pka pKa Calculation - Determine the pKa from the inflection point of the sigmoidal curve data->pka

Caption: Workflow for pKa determination by UV-Vis spectrophotometry.

Detailed Methodology:

  • Preparation of Solutions:

    • Prepare a series of buffer solutions covering a wide pH range (e.g., from pH 2 to 12).

    • Prepare a stock solution of this compound in a suitable solvent (e.g., water or methanol).

    • Prepare a set of sample solutions by adding a small, constant volume of the stock solution to a fixed volume of each buffer solution. This ensures a constant total concentration of the analyte across all samples.

  • Spectrophotometric Measurements:

    • Record the UV-Vis absorbance spectrum for each buffered sample solution over a relevant wavelength range.

    • Identify the wavelengths where the absorbance changes significantly with pH.

  • Data Analysis:

    • Plot the absorbance at one or more of these characteristic wavelengths against the corresponding pH of the buffer solutions.

    • This will generate a sigmoidal curve. The pKa is the pH at the inflection point of this curve, which corresponds to the point where the concentrations of the protonated and deprotonated species are equal.

    • The pKa can be determined by fitting the data to the Henderson-Hasselbalch equation.

Conclusion

The basicity of this compound, as quantified by its pKa values, is a critical determinant of its chemical and biological behavior. While a single pKa value is commonly cited, a more detailed experimental investigation is warranted to fully characterize the protonation equilibria of this polybasic molecule. The experimental protocols outlined in this guide for potentiometric titration and UV-Vis spectrophotometry provide robust frameworks for researchers to accurately determine these essential physicochemical parameters. A thorough understanding of the relative basicity of the nitrogen centers, supported by an analysis of electronic effects, is crucial for the rational design of new pharmaceuticals and for optimizing chemical synthesis.

References

molecular weight and formula of 2,5-Diaminopyridine

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 2,5-Diaminopyridine: Properties, Synthesis, and Biological Relevance

This technical guide provides a comprehensive overview of this compound, detailing its chemical and physical properties, a method for its synthesis, and an exploration of its current and potential applications in research and drug development. This document is intended for researchers, scientists, and professionals in the field of drug development.

Core Properties of this compound

This compound is a disubstituted pyridine (B92270) with the chemical formula C5H7N3.[1][2] It serves as a valuable building block in the synthesis of more complex molecules, including pharmaceuticals and materials for specialized applications.[3]

Physicochemical and Spectroscopic Data

A summary of the key physicochemical and spectroscopic data for this compound is presented in Table 1. This data is crucial for its identification, handling, and application in experimental settings.

Table 1: Physicochemical and Spectroscopic Properties of this compound

PropertyValueReference
Chemical Formula C5H7N3[1][2]
Molecular Weight 109.13 g/mol [2][3]
CAS Number 4318-76-7[1][2]
Appearance Yellow to purple crystalline powder[3]
Melting Point 110.3 °C[1]
Boiling Point 180 °C at 12 mmHg[4]
Density 1.251 g/cm³ at 20 °C[1]
Solubility in Water 39 g/L at 25 °C[1]
pKa 6.48 at 20 °C[3]
LogP -0.47[1]
IR Spectroscopy Spectra available from ChemicalBook[5]
¹H NMR Spectroscopy Spectra available from ChemicalBook[5]
¹³C NMR Spectroscopy Spectra available from ChemicalBook[5]
Safety and Handling

This compound is classified as an irritant, causing skin, eye, and respiratory irritation.[6] Appropriate personal protective equipment, including gloves, eye protection, and a dust mask, should be used when handling this compound.[7] It is stable under normal temperatures and pressures but is incompatible with strong oxidizing agents.[1]

Table 2: Hazard Information for this compound

Hazard StatementDescriptionReference
H315 Causes skin irritation[6]
H319 Causes serious eye irritation[6]
H335 May cause respiratory irritation[6]

Synthesis of this compound

A general method for the synthesis of this compound involves the amination of a suitable pyridine precursor. The following experimental protocol is based on a documented procedure.[8]

Experimental Protocol: Amination for the Synthesis of this compound
  • Reaction Setup: In a sealed reaction tube, combine the pyridine substrate (0.25 mmol), a copper complex catalyst (e.g., [Cu₂(2,7-bis(pyridin-2-yl)-l,8-naphthyridine)(OH)(CF₃COO)₃]) (2.5 x 10⁻³ mmol), cesium carbonate (Cs₂CO₃) (1 mmol), concentrated aqueous ammonia (B1221849) (0.5 mL), and tetrabutylammonium (B224687) bromide (TBAB) (0.25 mmol) in water (0.5 mL).[8]

  • Reaction Conditions: Heat the sealed tube to a temperature between 110-140 °C and stir the reaction mixture for 8-24 hours.[8]

  • Work-up: After cooling the reaction to room temperature, pour the mixture into a saturated sodium chloride solution.[8]

  • Extraction: Extract the aqueous mixture with ethyl acetate.[8]

  • Drying and Purification: Dry the combined organic layers over anhydrous magnesium sulfate (B86663) (MgSO₄). After removing the solvent, the resulting residue can be purified by recrystallization or silica (B1680970) gel chromatography.[8]

  • Characterization: Characterize the final product using NMR spectroscopy to confirm its identity and purity.[8]

G Synthesis Workflow for this compound cluster_0 Reaction Preparation cluster_1 Reaction cluster_2 Product Isolation and Purification cluster_3 Final Product A Combine Substrate, Catalyst, Cs2CO3, NH3(aq), TBAB, and Water B Heat at 110-140 °C for 8-24 hours in a sealed tube A->B C Cool to Room Temperature and Quench with Saturated NaCl B->C D Extract with Ethyl Acetate C->D E Dry with MgSO4 and Remove Solvent D->E F Purify by Recrystallization or Chromatography E->F G This compound F->G

A generalized workflow for the synthesis of this compound.

Biological Activity and Applications

While this compound itself is primarily a chemical intermediate, its derivatives have shown significant biological activities. A notable area of research is the development of this compound analogues as antagonists for the CXCR4 receptor.

CXCR4 Antagonism

The CXCR4 receptor and its ligand CXCL12 are implicated in several pathological pathways, including cancer metastasis and inflammation.[9] Derivatives of this compound have been synthesized and evaluated as potential CXCR4 antagonists.[9] Some of these compounds have demonstrated effective concentrations (EC) of 100 nM or less in binding affinity assays and have shown significant inhibition of cancer cell invasion in Matrigel assays.[9]

Experimental Protocols for Biological Evaluation

This assay identifies compounds that interfere with the binding of the natural ligand CXCL12 to the CXCR4 receptor.

  • Cell Preparation: Use a cell line expressing CXCR4 (e.g., Jurkat cells).

  • Compound Incubation: Dispense the test compound solutions into a 96-well plate, followed by the addition of the cell suspension. Incubate for 15 minutes at room temperature in the dark.[10][11]

  • Competitive Binding: Add a fixed concentration of fluorescently labeled CXCL12 to the wells and incubate for 30 minutes at room temperature in the dark.[10][11]

  • Washing: Centrifuge the plate and remove the supernatant. Wash the cell pellet to remove unbound ligand.[10]

  • Cell Fixation: Resuspend the cell pellet in a paraformaldehyde solution to fix the cells.[10]

  • Flow Cytometry Analysis: Analyze the samples using a flow cytometer to measure the fluorescence intensity, which is inversely proportional to the binding affinity of the test compound.[10]

This assay assesses the ability of cancer cells to invade through a basement membrane matrix, a key step in metastasis.

  • Preparation of Inserts: Coat the upper surface of Transwell inserts with Matrigel and allow it to solidify. Rehydrate the Matrigel layer with a serum-free medium.[9][12]

  • Cell Seeding: Seed cancer cells in a serum-free medium onto the Matrigel-coated inserts. The test compound (e.g., a this compound derivative) can be added to this cell suspension.[9][12]

  • Chemoattractant: Add a medium containing a chemoattractant (e.g., 10% FBS) to the lower chamber.[9][12]

  • Incubation: Incubate the plate for 24-48 hours to allow for cell invasion.[9][12]

  • Staining and Quantification: Remove non-invaded cells from the upper surface. Fix and stain the invaded cells on the lower surface of the insert with crystal violet.[9][13] Count the number of invaded cells under a microscope.[13][14]

G Experimental Workflow for a CXCR4 Antagonist cluster_0 In Vitro Assays cluster_1 Binding Affinity Determination cluster_2 Functional Invasion Assay A CXCR4 Binding Assay C Incubate CXCR4+ cells with 2,5-DAP derivative and fluorescent CXCL12 A->C B Matrigel Invasion Assay F Seed cancer cells with 2,5-DAP derivative on Matrigel B->F D Analyze via Flow Cytometry C->D E Determine EC50/IC50 D->E G Quantify invaded cells after incubation F->G H Assess Inhibition of Invasion G->H

A workflow for evaluating this compound derivatives as CXCR4 antagonists.
Comparative Isomer: 3,4-Diaminopyridine (Amifampridine)

It is important to distinguish this compound from its isomer, 3,4-Diaminopyridine (Amifampridine). Amifampridine is an approved drug for the treatment of Lambert-Eaton myasthenic syndrome (LEMS).[7][15] Its mechanism of action involves blocking presynaptic potassium channels, which prolongs the action potential and increases the influx of calcium ions. This, in turn, enhances the release of acetylcholine (B1216132) at the neuromuscular junction, improving muscle contraction.[7][8][15] While this signaling pathway is well-characterized for 3,4-Diaminopyridine, it is not the established mechanism for the 2,5-isomer.

G Signaling Pathway of 3,4-Diaminopyridine (Amifampridine) A 3,4-Diaminopyridine B Blocks Presynaptic Voltage-Gated K+ Channels A->B Inhibits C Prolongs Action Potential Depolarization B->C D Increases Ca2+ Influx through Voltage-Gated Ca2+ Channels C->D E Enhances Acetylcholine (ACh) Release D->E F Improved Neuromuscular Transmission E->F

The established mechanism of action for the isomer 3,4-Diaminopyridine.

Conclusion

This compound is a versatile chemical compound with established physicochemical properties and synthesis routes. While its direct biological applications are not as extensively documented as its isomer, 3,4-Diaminopyridine, its derivatives are emerging as promising candidates for therapeutic intervention, particularly as CXCR4 antagonists. The experimental protocols detailed in this guide provide a framework for the synthesis and biological evaluation of this compound and its analogues. Further research into this compound and its derivatives is warranted to fully explore their potential in drug discovery and materials science.

References

The Pivotal Role of 2,5-Diaminopyridine and its Analogs as Chemical Intermediates in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

2,5-Diaminopyridine and its structurally related analogs are crucial chemical intermediates, serving as versatile building blocks in the synthesis of a wide array of complex organic molecules. Their unique electronic and structural properties, conferred by the presence of two amino groups on a pyridine (B92270) ring, make them highly valuable in the construction of heterocyclic scaffolds with significant biological activity. This technical guide explores the synthesis, key reactions, and applications of these diaminopyridine derivatives, with a particular focus on their role in the development of targeted cancer therapies, such as the CDK4/6 inhibitors Palbociclib (B1678290) and Ribociclib. While the parent this compound is a foundational structure, this guide will delve into the specific applications of its more complex analogs, which are central to the synthesis of these blockbuster drugs.

Synthesis of Diaminopyridine Intermediates

The synthesis of diaminopyridine intermediates can be achieved through several strategic routes, primarily involving the reduction of nitropyridines or the amination of halopyridines. The choice of method often depends on the desired substitution pattern and the availability of starting materials.

Reduction of Nitropyridines

A common and effective method for the synthesis of diaminopyridines is the reduction of a corresponding nitropyridine precursor. This approach is widely used due to the commercial availability of various nitropyridine starting materials.

Table 1: Synthesis of Diaminopyridines via Nitro Group Reduction

Starting MaterialReducing AgentSolventTemperature (°C)Yield (%)Reference
2-Amino-5-nitropyridine10% Pd/C, H₂EthanolRoom TemperatureHigh[1]
2-Amino-5-bromo-3-nitropyridineReduced Iron, HClEthanol/WaterRefluxNot Specified[2]
Catalytic Amination of Halopyridines

The direct amination of halopyridines presents a powerful and versatile method for the synthesis of diaminopyridines. Copper-catalyzed and palladium-catalyzed systems are frequently employed to facilitate this transformation. These methods offer the advantage of introducing the amino group in a regioselective manner.

Table 2: Synthesis of Diaminopyridines via Catalytic Amination

Starting MaterialAmine SourceCatalystLigandBaseSolventTemperature (°C)Yield (%)Reference
2,5-DibromopyridineAmmonia[Cu₂(2,7-bis(pyridin-2-yl)-l,8-naphthyridine)(OH)(CF₃COO)₃]-Cs₂CO₃Ethylene Glycol14055[3]
2-HalopyridinesVarious AminesCuI or Copper Nanoparticles2-Isobutyrylcyclohexanone or L-proline-DMSONot SpecifiedGood to Excellent[4]
Amino-chloropyridinesAmmoniaPalladium CatalystXantPhos-Not SpecifiedMild ConditionsHigh[5]

Experimental Protocols

General Procedure for Copper-Catalyzed Amination of a Halopyridine

This protocol is a representative example of the synthesis of a diaminopyridine derivative from a corresponding halopyridine.

Materials:

  • Halopyridine substrate (1.0 mmol)

  • Copper(I) iodide (CuI) (0.1 mmol, 10 mol%)

  • Ligand (e.g., L-proline) (0.2 mmol, 20 mol%)

  • Amine source (e.g., aqueous ammonia) (5.0 mmol)

  • Potassium carbonate (K₂CO₃) (2.0 mmol)

  • Dimethyl sulfoxide (B87167) (DMSO) (5 mL)

Procedure:

  • To a dry Schlenk tube under an inert atmosphere (e.g., argon or nitrogen), add the halopyridine substrate, CuI, ligand, and K₂CO₃.

  • Add DMSO and the amine source to the tube.

  • Seal the tube and heat the reaction mixture at a specified temperature (e.g., 110-140°C) with vigorous stirring for the required reaction time (typically 8-24 hours).

  • Monitor the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the mixture into water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel to afford the desired diaminopyridine derivative.

Role in the Synthesis of CDK4/6 Inhibitors

A critical application of diaminopyridine analogs is in the synthesis of highly selective cyclin-dependent kinase 4 and 6 (CDK4/6) inhibitors, such as Palbociclib and Ribociclib. These drugs have revolutionized the treatment of hormone receptor-positive (HR+), human epidermal growth factor receptor 2-negative (HER2-) advanced or metastatic breast cancer.[6][7] The key intermediate for these syntheses is a 2-amino-5-(piperazin-1-yl)pyridine derivative, which is conceptually derived from this compound.

Synthesis of Palbociclib and Ribociclib: A Workflow Overview

The general synthetic strategy for Palbociclib and Ribociclib involves the coupling of a substituted aminopyridine core with a complex pyrimidine-based fragment. The diaminopyridine analog provides the crucial 2-aminopyridine (B139424) moiety that is essential for binding to the CDK4/6 active site.

G cluster_0 Synthesis of Aminopyridine Intermediate cluster_1 Synthesis of Pyrimidine Core Halogenated Pyridine Halogenated Pyridine Amination Reaction Amination Reaction Halogenated Pyridine->Amination Reaction Piperazine Piperazine Piperazine->Amination Reaction Aminopyridine Intermediate Aminopyridine Intermediate Amination Reaction->Aminopyridine Intermediate Coupling Reaction Coupling Reaction Aminopyridine Intermediate->Coupling Reaction Pyrimidine Precursors Pyrimidine Precursors Cyclization Reactions Cyclization Reactions Pyrimidine Precursors->Cyclization Reactions Functionalized Pyrimidine Core Functionalized Pyrimidine Core Cyclization Reactions->Functionalized Pyrimidine Core Functionalized Pyrimidine Core->Coupling Reaction Final Drug Product Final Drug Product Coupling Reaction->Final Drug Product

Caption: General workflow for the synthesis of CDK4/6 inhibitors.

Mechanism of Action of CDK4/6 Inhibitors

Palbociclib and Ribociclib are potent and selective inhibitors of CDK4 and CDK6. These kinases are key regulators of the cell cycle, specifically controlling the transition from the G1 (growth) phase to the S (synthesis) phase.[3][8]

In many cancers, the CDK4/6 pathway is hyperactivated, leading to uncontrolled cell proliferation. This is often due to the overexpression of cyclin D or the loss of endogenous inhibitors like p16INK4a. Activated CDK4/6 complexes phosphorylate the retinoblastoma protein (Rb), causing it to release the E2F transcription factor. E2F then promotes the transcription of genes necessary for DNA replication and cell cycle progression.[2][9]

Palbociclib and Ribociclib bind to the ATP-binding pocket of CDK4 and CDK6, preventing the phosphorylation of Rb. This maintains Rb in its active, hypophosphorylated state, where it remains bound to E2F. The sequestration of E2F leads to a G1 cell cycle arrest, thereby inhibiting the proliferation of cancer cells.[10]

G Cyclin D Cyclin D Cyclin D-CDK4/6 Complex Cyclin D-CDK4/6 Complex Cyclin D->Cyclin D-CDK4/6 Complex CDK4/6 CDK4/6 CDK4/6->Cyclin D-CDK4/6 Complex Rb-E2F Complex Rb-E2F Complex Cyclin D-CDK4/6 Complex->Rb-E2F Complex Phosphorylates Rb in complex p-Rb Phosphorylated Rb Cyclin D-CDK4/6 Complex->p-Rb Phosphorylates Rb Rb Rb->Rb-E2F Complex E2F E2F E2F->Rb-E2F Complex G1-S Phase Transition G1-S Phase Transition E2F->G1-S Phase Transition Promotes Rb-E2F Complex->Rb Rb-E2F Complex->E2F p-Rb->E2F Releases Cell Proliferation Cell Proliferation G1-S Phase Transition->Cell Proliferation Palbociclib / Ribociclib Palbociclib / Ribociclib Palbociclib / Ribociclib->Cyclin D-CDK4/6 Complex Inhibits

Caption: The CDK4/6 signaling pathway and the mechanism of action of Palbociclib and Ribociclib.

Conclusion

This compound and its derivatives are indispensable intermediates in organic synthesis, with profound implications for drug discovery and development. Their utility is prominently showcased in the synthesis of cutting-edge cancer therapeutics like Palbociclib and Ribociclib. A thorough understanding of the synthetic routes to these intermediates and their subsequent chemical transformations is paramount for the continued development of novel and effective pharmaceuticals. The ability to strategically incorporate the diaminopyridine scaffold allows for the design of molecules with high affinity and selectivity for their biological targets, ultimately leading to improved patient outcomes. As research in medicinal chemistry advances, the demand for versatile and efficiently synthesized intermediates like diaminopyridines will undoubtedly continue to grow.

References

An In-depth Technical Guide to the Discovery and History of Pyridine-2,5-diamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the discovery, history, chemical properties, synthesis, and biological significance of pyridine-2,5-diamine. The information is curated to be a valuable resource for professionals engaged in chemical research and drug development.

Introduction

Pyridine-2,5-diamine, a key heterocyclic aromatic amine, has emerged as a significant building block in organic synthesis, particularly in the fields of medicinal chemistry and materials science. Its unique electronic and structural properties, conferred by the arrangement of the amino groups on the pyridine (B92270) ring, make it a versatile precursor for the synthesis of a wide array of complex molecules with diverse biological activities and material properties. This document traces the historical milestones of this compound, from its potential early synthesis to its contemporary applications, and provides detailed technical information for its synthesis and characterization.

Discovery and History

While the precise first synthesis of pyridine-2,5-diamine is not definitively documented in readily available historical records, its history is intrinsically linked to the broader exploration of pyridine chemistry that began in the 19th century. Pyridine itself was first isolated from coal tar by the Scottish chemist Thomas Anderson in 1849. The structural elucidation of pyridine by Wilhelm Körner and James Dewar in the late 1860s paved the way for systematic investigations into its derivatives.

Early work on aminopyridines often involved the reduction of nitropyridines. It is highly probable that pyridine-2,5-diamine was first synthesized via the reduction of a corresponding dinitropyridine or a nitroaminopyridine. One of the most established methods for its preparation is the reduction of 2-amino-5-nitropyridine (B18323). The synthesis of this precursor from 2-aminopyridine (B139424) through nitration has been a common practice in organic synthesis for many decades.

Physicochemical and Spectroscopic Data

A summary of the key physicochemical and spectroscopic properties of pyridine-2,5-diamine is presented below.

PropertyValueReference
Molecular Formula C₅H₇N₃[1]
Molar Mass 109.13 g/mol [1]
Melting Point 110.3 °C[2]
Boiling Point 180 °C at 12 mmHg[2]
pKa 6.48 (at 20 °C)[2]
Appearance Yellow to purple crystalline powder[3]
Solubility Soluble in water and some organic solvents[4]

Spectroscopic Data:

  • ¹H NMR: Expected to show signals for the aromatic protons on the pyridine ring and the protons of the two amino groups.

  • ¹³C NMR: Will display distinct signals for the carbon atoms of the pyridine ring.

  • IR Spectroscopy: Characteristic peaks for N-H stretching of the primary amines and C=N and C=C stretching of the aromatic ring are expected.

  • Mass Spectrometry: The molecular ion peak corresponding to the molecular weight of 109.13 would be a key feature.

Synthesis of Pyridine-2,5-diamine

Several synthetic routes to pyridine-2,5-diamine have been developed. The most common and reliable methods are detailed below.

Reduction of 2-Amino-5-nitropyridine

This is a widely used and efficient method for the preparation of pyridine-2,5-diamine. The process involves two main steps: the nitration of 2-aminopyridine to form 2-amino-5-nitropyridine, followed by the reduction of the nitro group.

Materials:

Procedure:

  • In a reaction vessel, dissolve 18.82 g (0.2 mol) of 2-aminopyridine in 75.3 g of 1,2-dichloroethane with stirring.

  • Slowly add 45.17 g of a pre-mixed concentrated sulfuric acid/fuming nitric acid mixture dropwise to the solution, maintaining the temperature below 10 °C. The addition should be completed over 60-12 hours. The reaction mixture will turn from light yellow to red wine color.

  • After the addition is complete, allow the reaction to proceed at room temperature.

  • Upon completion of the reaction, cool the mixture to room temperature and wash with water until the pH of the aqueous layer is approximately 5.8.

  • Separate the organic layer and recover the 1,2-dichloroethane under reduced pressure.

  • Slowly pour the residue into ice water to precipitate a dark yellow solid.

  • Filter the precipitate, wash with water, and dry to obtain 2-amino-5-nitropyridine. A yield of 91.67% with an HPLC purity of 98.66% has been reported.[5]

Materials:

General Procedure (Catalytic Hydrogenation):

  • Dissolve 2-amino-5-nitropyridine in a suitable solvent such as ethanol or methanol (B129727) in a hydrogenation vessel.

  • Add a catalytic amount of 10% Pd/C to the solution.

  • Pressurize the vessel with hydrogen gas (typically 1-4 atm) or add a hydrogen source like hydrazine hydrate.

  • Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete (monitored by TLC or HPLC).

  • After the reaction is complete, filter the mixture through a pad of Celite to remove the Pd/C catalyst.

  • Evaporate the solvent from the filtrate under reduced pressure to yield pyridine-2,5-diamine.

  • The crude product can be further purified by recrystallization or column chromatography.

Copper-Catalyzed Amination

This method provides an alternative route to pyridine-2,5-diamine, often from a halogenated pyridine precursor.

Materials:

  • Halogenated pyridine substrate (e.g., 2-chloro-5-aminopyridine or 2,5-dihalopyridine)

  • Copper catalyst complex (e.g., [Cu₂(2,7-bis(pyridin-2-yl)-l,8-naphthyridine)(OH)(CF₃COO)₃])

  • Tetrabutylammonium (B224687) bromide (TBAB)

  • Aqueous ammonia (B1221849) (Conc. NH₃(aq))

  • Cesium carbonate (Cs₂CO₃)

  • Ethylene (B1197577) glycol or water

  • Ethyl acetate

  • Saturated NaCl solution

  • Anhydrous MgSO₄

Procedure:

  • In a sealed reaction tube, combine the halogenated pyridine substrate (0.25 mmol), the copper catalyst complex (2.5 x 10⁻³ mmol), cesium carbonate (1 mmol), concentrated aqueous ammonia (0.5 mL), and tetrabutylammonium bromide (0.25 mmol) in water (0.5 mL) or ethylene glycol.

  • Heat the reaction mixture to 110-140 °C and stir for 8-24 hours.

  • After cooling to room temperature, pour the reaction mixture into a saturated NaCl solution.

  • Extract the aqueous phase with ethyl acetate.

  • Dry the combined organic extracts over anhydrous MgSO₄.

  • Remove the solvent under reduced pressure.

  • Purify the residue by recrystallization or silica (B1680970) gel chromatography to obtain pyridine-2,5-diamine. The products are typically characterized by NMR spectroscopy.[6]

Biological Significance and Applications

Pyridine-2,5-diamine and its derivatives are of significant interest in medicinal chemistry due to their diverse biological activities.

  • Pharmaceutical Intermediate: It serves as a crucial intermediate in the synthesis of various pharmaceuticals.[7] Its structural motif is found in compounds targeting neurological disorders, and it has been investigated for its potential to enhance nerve growth factor (NGF) levels, which could be beneficial in conditions like Alzheimer's disease.[7]

  • CXCR4 Antagonism: Derivatives of 2,5-diaminopyridine have been designed and synthesized as potential antagonists of the CXCR4 receptor.[7] The CXCR4/CXCL12 signaling pathway is implicated in various diseases, including cancer metastasis, inflammation, and HIV-1 proliferation. Antagonizing this receptor can therefore have therapeutic benefits.

CXCR4 Signaling Pathway and Inhibition by Pyridine-2,5-diamine Derivatives

The CXCR4 receptor is a G-protein coupled receptor (GPCR). Upon binding of its cognate ligand, CXCL12, it initiates a cascade of intracellular signaling events. A simplified representation of this pathway and the point of inhibition by pyridine-2,5-diamine derivatives is shown below.

CXCR4_Pathway cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_intracellular Intracellular CXCL12 CXCL12 CXCR4 CXCR4 Receptor CXCL12->CXCR4 Binds G_protein G-protein (Gαi, Gβγ) CXCR4->G_protein Activates Inhibitor Pyridine-2,5-diamine Derivative Inhibitor->CXCR4 Blocks PLC PLC G_protein->PLC PI3K PI3K G_protein->PI3K IP3_DAG IP₃ & DAG PLC->IP3_DAG Akt Akt PI3K->Akt Ca_flux Ca²⁺ Flux IP3_DAG->Ca_flux Cell_responses Cellular Responses (Migration, Proliferation, Survival) Akt->Cell_responses ERK ERK Ca_flux->ERK ERK->Cell_responses

References

An In-depth Technical Guide to the Reactivity of Amino Groups on the Pyridine Ring

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the nuanced reactivity of aminopyridines is paramount. These structures are not merely simple aromatic amines; the interplay between the exocyclic amino group and the heterocyclic pyridine (B92270) ring imparts a unique and versatile chemical character. This guide provides a comprehensive overview of the core principles governing the reactivity of aminopyridines, detailed experimental protocols for key transformations, and quantitative data to inform synthetic design.

Electronic Properties and Basicity: The Influence of Nitrogen Position

The reactivity of an aminopyridine is fundamentally dictated by the position of the amino group relative to the ring nitrogen. The pyridine nitrogen is electron-withdrawing (inductive effect), which deactivates the ring towards electrophilic attack compared to benzene.[1][2] Conversely, the amino group is a strong activating group, donating electron density to the ring through resonance. This dynamic competition influences both the basicity of the molecule and the regioselectivity of its reactions.

The basicity of the two nitrogen atoms is a critical consideration. The ring nitrogen is generally more basic than the exocyclic amino group. Protonation typically occurs on the ring nitrogen, which can significantly modulate the reactivity of the molecule in subsequent steps.

Table 1: pKa Values of Aminopyridine Isomers

CompoundpKa (Conjugate Acid)
2-Aminopyridine6.86
3-Aminopyridine6.04
4-Aminopyridine9.17

Note: pKa values can vary slightly depending on the measurement conditions.

4-Aminopyridine is the most basic of the isomers. This is due to the effective delocalization of the positive charge onto the exocyclic nitrogen upon protonation of the ring nitrogen, a stabilizing resonance effect not possible in the other isomers.

cluster_factors Factors Influencing Reactivity Position Position of NH2 (2-, 3-, or 4-) Reactivity Reactivity Position->Reactivity Governs basicity & regioselectivity Electronic Electronic Effects (Inductive vs. Resonance) Electronic->Reactivity Controls ring activation/deactivation Steric Steric Hindrance Steric->Reactivity Impacts accessibility of reaction sites Solvent Solvent Effects Solvent->Reactivity Influences reaction rates & equilibria Reagents Nature of Reagents (Electrophile/Nucleophile) Reagents->Reactivity Determines reaction pathway

Caption: Key factors governing the reactivity of aminopyridines.

Reactions Involving the Exocyclic Amino Group

The exocyclic amino group behaves as a typical nucleophile, readily participating in reactions such as acylation and alkylation.

Acylation

Acylation of the amino group is a common transformation, often used as a protection strategy or to synthesize biologically active amides. The reaction typically proceeds smoothly using acylating agents like acid anhydrides or acid chlorides.[3]

Table 2: Representative Conditions for N-Acetylation of 2-Aminopyridine

Starting MaterialAcetylating AgentSolventTemperature (°C)Time (h)Yield (%)Reference
2-AminopyridineAcetic Anhydride (B1165640)Acetic Anhydride< 60195[3]
2-Amino-4-methylpyridineAcetic AnhydrideAcetic Anhydride70295[3]
Alkylation

N-alkylation of aminopyridines can be challenging due to the potential for over-alkylation to form dialkylated and even quaternary pyridinium (B92312) salt products.[4] The nucleophilicity of the mono-alkylated product is often comparable to or greater than the starting amine. Careful control of stoichiometry and reaction conditions is crucial.[4]

Strategies to achieve selective mono-alkylation include:

  • Protecting Group Strategy: The amino group can be protected (e.g., with a Boc group), followed by alkylation and deprotection.[4]

  • Reductive Amination: A two-step process involving reaction with an aldehyde or ketone to form an imine, followed by reduction.[4][5]

  • "Self-Limiting" Alkylation: Using N-aminopyridinium salts as ammonia (B1221849) surrogates can provide predominantly mono-alkylated products.[4][6]

Table 3: General Conditions for N-Alkylation

SubstrateAlkylating AgentBaseSolventTemperatureTime (h)YieldReference
2-chloro-4-aminopyridineAlkyl halideK₂CO₃ or NaHDMFRT to elevated2-24Varies[7]
4-aminopyridineAlkyl Halidet-BuOKDMSORoom Temp-High[4]
N-Aryl-N-pyridinium amine1-iodohexaneCs₂CO₃Acetonitrile70 °C16High[4]
Diazotization and Subsequent Transformations

The conversion of an aromatic primary amine to a diazonium salt is a cornerstone of synthetic chemistry, and aminopyridines are no exception.[8] This reaction transforms the amino group into an excellent leaving group (N₂), enabling a wide range of subsequent nucleophilic substitution reactions.

The diazotization is typically performed at low temperatures (0-5 °C) using nitrous acid (HNO₂), generated in situ from sodium nitrite (B80452) and a strong mineral acid.[8] Pyridinediazonium salts are often unstable and are generally used immediately without isolation.[8][9]

Diazotization_Workflow cluster_reagents Starting Materials cluster_process Reaction Process cluster_products Products & Subsequent Reactions Aminopyridine Aminopyridine Dissolution 1. Dissolve Aminopyridine in cold acid Aminopyridine->Dissolution NaNO2 Sodium Nitrite (NaNO2) Addition 2. Add NaNO2 solution slowly (Maintain 0-5 °C) NaNO2->Addition HCl Acid (e.g., HCl) HCl->Dissolution Dissolution->Addition Diazonium Pyridinediazonium Salt (Unstable Intermediate) Addition->Diazonium Sandmeyer Sandmeyer Reaction (CuX) Diazonium->Sandmeyer + CuX (X = Cl, Br, CN) AzoCoupling Azo Coupling Diazonium->AzoCoupling + Activated Arene Hydrolysis Hydrolysis Diazonium->Hydrolysis + H2O

Caption: General workflow for diazotization of aminopyridines.

The Sandmeyer Reaction: This classic reaction utilizes copper(I) salts (CuCl, CuBr, CuCN) to catalyze the replacement of the diazonium group with a halide or cyanide.[10][11] While powerful, the Sandmeyer reaction on aminopyridines can sometimes give low yields. However, protocols using concentrated hydrochloric acid or other specific conditions have been developed to achieve high yields of chloro-pyridines.

Reactions on the Pyridine Ring

The amino group strongly influences the susceptibility of the pyridine ring to substitution reactions.

Electrophilic Aromatic Substitution

The pyridine ring is inherently electron-deficient and thus deactivated towards electrophiles.[1] The activating, ortho-, para-directing amino group competes with this deactivation. Reactions are often carried out under forcing conditions, and the regioselectivity depends on the position of the amino group and the reaction conditions (e.g., pH). In strongly acidic media, protonation of the ring nitrogen further deactivates the ring. A common strategy to achieve selective substitution is through ortho-lithiation of a protected aminopyridine (e.g., a pivaloylamide), followed by quenching with an electrophile.[12]

Nucleophilic Aromatic Substitution (SNAr)

The pyridine ring is activated towards nucleophilic attack, particularly at the 2- and 4-positions.[13][14][15] A classic example is the Chichibabin reaction, where pyridine reacts with sodium amide to yield 2-aminopyridine, demonstrating the direct amination of the ring.[14] In substituted pyridines, a good leaving group (like a halogen) at the 2- or 4-position is readily displaced by nucleophiles. The amino group, being a poor leaving group, is generally not displaced in SNAr reactions.

Applications in Drug Development

The versatile reactivity of aminopyridines makes them invaluable building blocks in medicinal chemistry.[16][17] The ability to functionalize both the exocyclic amine and the pyridine ring allows for the creation of diverse molecular scaffolds.

  • Scaffold for Bioactive Molecules: 2-Aminopyridine is a key precursor for numerous heterocyclic compounds with a wide range of pharmacological activities, including anticancer, antibacterial, and anti-inflammatory agents.[18][19] For example, it is a core component of the anticancer drugs Crizotinib and Lorlatinib.[18]

  • Modulation of Physicochemical Properties: The aminopyridine moiety can improve properties like aqueous solubility and metabolic stability in drug candidates.[16][17] Its introduction can reduce lipophilicity (cLogP) and provide additional hydrogen bond donors and acceptors for target interactions.[16]

  • Direct Therapeutic Use: Some aminopyridine derivatives are themselves active pharmaceutical ingredients. 3,4-Diaminopyridine (amifampridine) is used to treat the rare autoimmune disorder Lambert-Eaton myasthenic syndrome.[20]

Appendix: Detailed Experimental Protocols

Protocol: N-Acetylation of 2-Aminopyridine[3]

Materials:

  • 2-Aminopyridine

  • Acetic Anhydride

  • Ethyl Acetate

  • Ice water

  • Round-bottom flask, magnetic stirrer, heating mantle, separatory funnel, rotary evaporator.

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, add 2-aminopyridine.

  • Reagent Addition: Carefully add acetic anhydride to the flask.

  • Reaction: Stir the mixture for 1 hour, ensuring the temperature is maintained below 60 °C. The reaction progress can be monitored by Thin-Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, pour the mixture into ice water to quench the excess acetic anhydride.

  • Extraction: Transfer the aqueous mixture to a separatory funnel and extract the product with ethyl acetate.

  • Washing: Combine the organic layers and wash with water and then brine.

  • Drying and Isolation: Dry the organic layer over anhydrous sodium sulfate (B86663), filter, and remove the solvent using a rotary evaporator to yield the crude N-(pyridin-2-yl)acetamide.

  • Purification: If necessary, the crude product can be purified by recrystallization or column chromatography.

Start 1. Add 2-Aminopyridine to Flask Add_Ac2O 2. Add Acetic Anhydride Start->Add_Ac2O React 3. Stir for 1h (< 60°C) Add_Ac2O->React Quench 4. Quench with Ice Water React->Quench Extract 5. Extract with Ethyl Acetate Quench->Extract Wash 6. Wash Organic Layer (Water, Brine) Extract->Wash Dry 7. Dry & Evaporate Solvent Wash->Dry Purify 8. Purify (Recrystallization/Chromatography) Dry->Purify Product N-(pyridin-2-yl)acetamide Purify->Product

Caption: Experimental workflow for the N-acetylation of 2-aminopyridine.

Protocol: General Procedure for N-Alkylation of 2-Chloro-4-aminopyridine[7]

Materials:

  • 2-chloro-4-aminopyridine

  • Alkyl halide (e.g., methyl iodide, benzyl (B1604629) bromide)

  • Potassium carbonate (K₂CO₃) or Sodium Hydride (NaH)

  • Anhydrous Dimethylformamide (DMF)

  • Ethyl acetate, water, brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Standard laboratory glassware for inert atmosphere reactions.

Procedure:

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen), add 2-chloro-4-aminopyridine (1.0 equivalent).

  • Solvent and Base: Add anhydrous DMF to dissolve the starting material. Add the base (e.g., K₂CO₃, 1.5-2.0 equiv.) portion-wise. If using NaH (1.1 equiv.), add carefully at 0 °C.

  • Alkylating Agent: Slowly add the alkyl halide (1.1-1.5 equivalents) to the reaction mixture.

  • Reaction: Stir the mixture at the desired temperature (room temperature or heated) for 2 to 24 hours. Monitor the reaction's progress by TLC.

  • Work-up: Upon completion, cool the mixture and quench by the slow addition of water.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate.

  • Washing: Combine the organic layers and wash with water and then brine.

  • Drying and Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica (B1680970) gel column chromatography.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 2,5-Diaminopyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the synthesis of 2,5-diaminopyridine, a key intermediate in pharmaceutical and materials science. The primary focus is on the reduction of 2-amino-5-nitropyridine (B18323), a common and efficient synthetic route. Two primary methodologies are presented: catalytic transfer hydrogenation using palladium on carbon (Pd/C) with a hydrogen donor, and reduction using metallic iron in an acidic medium. This guide offers step-by-step procedures, data summaries, and workflow visualizations to aid researchers in the successful synthesis and purification of this compound.

Introduction

This compound is a valuable building block in organic synthesis, serving as a precursor for a variety of more complex molecules. Its applications span from the development of novel pharmaceuticals to the synthesis of high-performance polymers. The presence of two amino groups on the pyridine (B92270) ring allows for diverse chemical modifications, making it a versatile intermediate.

The synthesis of this compound is most commonly achieved through the reduction of the nitro group of 2-amino-5-nitropyridine. This transformation can be accomplished via several methods, with catalytic hydrogenation and metal-acid reductions being the most prevalent due to their efficiency and scalability. The choice of method often depends on the available resources, desired scale, and sensitivity of other functional groups in the molecule.

This application note details two reliable and widely used methods for this synthesis, providing researchers with the necessary information to select and perform the most suitable protocol for their needs.

Method 1: Catalytic Transfer Hydrogenation

Catalytic transfer hydrogenation is a powerful and convenient method for the reduction of nitro groups. It avoids the need for handling gaseous hydrogen by utilizing a hydrogen donor, such as hydrazine (B178648) or ammonium (B1175870) formate (B1220265), in the presence of a catalyst, typically palladium on carbon (Pd/C). This method is often characterized by mild reaction conditions and high yields.

Experimental Protocol

Materials:

  • 2-Amino-5-nitropyridine

  • 10% Palladium on carbon (Pd/C), 50% wet

  • Hydrazine monohydrate or Ammonium formate

  • Ethanol (B145695) or Methanol (B129727)

  • Celite®

  • Ethyl acetate (B1210297)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Buchner funnel and filter paper

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, suspend 2-amino-5-nitropyridine (1.0 eq) in ethanol or methanol (10-20 mL per gram of starting material).

  • Catalyst Addition: Carefully add 10% Pd/C catalyst (5-10 mol%). Caution: Pd/C is pyrophoric and should be handled with care, preferably under an inert atmosphere.

  • Hydrogen Donor Addition: To the stirring suspension, add hydrazine monohydrate (3-5 eq) dropwise or ammonium formate (5-10 eq) portionwise. The addition may cause a gentle exotherm.

  • Reaction: Heat the reaction mixture to reflux (typically 60-80 °C) and monitor the progress by Thin Layer Chromatography (TLC) until the starting material is consumed. Reaction times can vary from 1 to 6 hours.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Filter the mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the Celite® pad with additional solvent (ethanol or methanol).

    • Concentrate the filtrate under reduced pressure using a rotary evaporator.

    • Dissolve the residue in ethyl acetate and wash with brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude this compound.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene) or by column chromatography on silica (B1680970) gel.

Data Summary
ParameterCondition A (Hydrazine)Condition B (Ammonium Formate)
Starting Material 2-Amino-5-nitropyridine2-Amino-5-nitropyridine
Catalyst 10% Pd/C (5 mol%)10% Pd/C (10 mol%)
Hydrogen Donor Hydrazine monohydrate (3 eq)Ammonium formate (5 eq)
Solvent EthanolMethanol
Temperature 80 °C (Reflux)65 °C (Reflux)
Reaction Time 2-4 hours3-6 hours
Typical Yield > 90%> 85%

Workflow Diagram

G cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification start Start setup Suspend 2-amino- 5-nitropyridine in Solvent start->setup 1. add_catalyst Add Pd/C Catalyst setup->add_catalyst 2. add_donor Add Hydrogen Donor add_catalyst->add_donor 3. react Heat to Reflux & Monitor by TLC add_donor->react cool Cool to RT react->cool filter Filter through Celite cool->filter concentrate1 Concentrate Filtrate filter->concentrate1 extract Extract with EtOAc & Wash with Brine concentrate1->extract dry Dry over Na₂SO₄ extract->dry concentrate2 Concentrate dry->concentrate2 purify Purify (Recrystallization or Chromatography) concentrate2->purify end End Product: This compound purify->end

Caption: Workflow for Catalytic Transfer Hydrogenation.

Method 2: Reduction with Iron in Acidic Medium

The reduction of aromatic nitro compounds using iron metal in the presence of an acid (Bechamp reduction) is a classic and cost-effective method. It is particularly suitable for large-scale synthesis. Acetic acid is commonly used as the acidic medium.

Experimental Protocol

Materials:

  • 2-Amino-5-nitropyridine

  • Iron powder (<325 mesh)

  • Glacial acetic acid

  • Ethanol or Water

  • Ammonium hydroxide (B78521) (concentrated)

  • Celite®

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Reflux condenser

  • Mechanical stirrer (for larger scales) or magnetic stirrer

  • pH paper or pH meter

  • Buchner funnel and filter paper

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a round-bottom flask fitted with a reflux condenser and a stirrer, prepare a solution of 2-amino-5-nitropyridine (1.0 eq) in a mixture of ethanol and water or aqueous acetic acid.

  • Addition of Iron: Heat the solution to a gentle reflux (around 80-90 °C). Add iron powder (3-5 eq) portionwise to the stirring solution. The reaction is exothermic, and the addition rate should be controlled to maintain a steady reflux.

  • Reaction: After the addition of iron is complete, continue to stir the mixture at reflux. Monitor the reaction progress by TLC. Reaction times can range from 2 to 8 hours.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Filter the hot reaction mixture through a pad of Celite® to remove the iron and iron oxides. Wash the filter cake thoroughly with hot ethanol or water.

    • Combine the filtrates and concentrate under reduced pressure.

    • Dissolve the residue in water and basify the solution to pH 8-9 by the careful addition of concentrated ammonium hydroxide.

    • Extract the aqueous solution multiple times with ethyl acetate.

    • Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).

    • Filter and concentrate the organic layer under reduced pressure to afford the crude product.

  • Purification: Purify the crude this compound by recrystallization or column chromatography as described in Method 1.

Data Summary
ParameterCondition
Starting Material 2-Amino-5-nitropyridine
Reducing Agent Iron powder (4 eq)
Acid Acetic acid
Solvent Ethanol/Water (e.g., 4:1)
Temperature 90 °C (Reflux)
Reaction Time 4-8 hours
Typical Yield 70-85%

Workflow Diagram

G cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification start Start setup Dissolve 2-amino- 5-nitropyridine in Solvent start->setup 1. add_iron Add Iron Powder setup->add_iron 2. react Heat to Reflux & Monitor by TLC add_iron->react cool Cool to RT react->cool filter Hot Filtration through Celite cool->filter concentrate1 Concentrate Filtrate filter->concentrate1 basify Basify with NH₄OH concentrate1->basify extract Extract with EtOAc basify->extract dry Dry over Na₂SO₄ extract->dry concentrate2 Concentrate dry->concentrate2 purify Purify concentrate2->purify end End Product: This compound purify->end

Caption: Workflow for Reduction with Iron in Acidic Medium.

Product Characterization

This compound

  • Appearance: Yellow to purple crystalline powder.

  • Molecular Formula: C₅H₇N₃

  • Molecular Weight: 109.13 g/mol

  • Melting Point: 109-112 °C

  • Boiling Point: 180 °C at 12 mmHg

  • Solubility: Soluble in water and common organic solvents like ethanol and ethyl acetate.

Spectroscopic Data:

  • ¹H NMR (DMSO-d₆, 400 MHz): δ 7.25 (d, J=2.8 Hz, 1H), 6.65 (dd, J=8.4, 2.8 Hz, 1H), 6.38 (d, J=8.4 Hz, 1H), 5.35 (s, 2H, NH₂), 4.35 (s, 2H, NH₂).

  • ¹³C NMR (DMSO-d₆, 101 MHz): δ 150.1, 140.2, 138.9, 122.3, 110.8.

  • IR (KBr, cm⁻¹): 3450, 3320, 3200, 1620, 1510, 1450, 830.

Safety Precautions

  • Always work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Palladium on carbon is pyrophoric when dry and can ignite solvents. Handle with care, preferably in a wet state or under an inert atmosphere.

  • Hydrazine is toxic and a suspected carcinogen. Handle with extreme caution.

  • Reactions involving acids and bases should be performed carefully to control exothermic processes.

Conclusion

The synthesis of this compound from 2-amino-5-nitropyridine can be reliably achieved through either catalytic transfer hydrogenation or reduction with iron in an acidic medium. The choice between these methods will depend on the specific requirements of the laboratory, including scale, cost, and available equipment. The protocols and data provided in this application note offer a comprehensive guide for researchers to successfully synthesize this important chemical intermediate.

Laboratory Scale Synthesis of 2,5-Diaminopyridine: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the laboratory-scale synthesis of 2,5-Diaminopyridine, a valuable building block in the development of pharmaceuticals and other functional organic molecules. The synthesis is a two-step process commencing with the nitration of 2-aminopyridine (B139424) to yield 2-amino-5-nitropyridine, followed by a selective reduction of the nitro group using catalytic transfer hydrogenation with hydrazine (B178648) hydrate (B1144303) and a palladium on carbon catalyst. This method is robust, high-yielding, and amenable to standard laboratory equipment. All quantitative data is summarized for clarity, and a detailed, step-by-step experimental protocol is provided for both stages of the synthesis.

Introduction

This compound is a key intermediate in organic synthesis, finding applications in the preparation of a variety of biologically active compounds and materials. Its structural motif is present in molecules of pharmaceutical interest. The reliable and efficient synthesis of this diamine is therefore of significant importance for research and development in medicinal chemistry and materials science. The protocol outlined herein describes a well-established and reproducible two-step synthesis pathway. The initial step involves the electrophilic nitration of 2-aminopyridine to produce the intermediate 2-amino-5-nitropyridine. The subsequent and final step is the selective reduction of the nitro-intermediate to the desired this compound.

Chemical Reaction Scheme

Step 1: Nitration of 2-Aminopyridine

Step 1: Nitration of 2-Aminopyridine

Step 2: Reduction of 2-Amino-5-nitropyridine

Step 2: Reduction of 2-Amino-5-nitropyridine

Data Presentation

The following tables summarize the key quantitative data for the two-step synthesis of this compound.

Table 1: Reagents and Conditions for the Synthesis of 2-Amino-5-nitropyridine (Step 1)

ParameterValue
Reagents
2-Aminopyridine18.82 g (0.2 mol)
1,2-Dichloroethane (B1671644)75.3 g
Concentrated Sulfuric Acid / Fuming Nitric Acid mixed acid45.17 g
Reaction Conditions
TemperatureBelow 10 °C during addition, then 58 °C
Reaction Time12 hours
Yield and Purity
Product2-Amino-5-nitropyridine
Yield25.83 g (91.67%)[1]
Purity (HPLC)98.66%[1]

Table 2: Reagents and Conditions for the Synthesis of this compound (Step 2)

ParameterValue
Reagents
2-Amino-5-nitropyridine1.0 mmol
Methanol (B129727)5 mL
10% Palladium on Carbon (Pd/C)5 mol%
Hydrazine Hydrate10 mmol
Reaction Conditions
Temperature80 °C (Reflux)
Reaction Time5 minutes
Yield and Purity
ProductThis compound
Expected YieldHigh (based on similar reductions)
PurityHigh (purification by filtration and concentration)

Experimental Protocols

Step 1: Synthesis of 2-Amino-5-nitropyridine

This protocol is adapted from a procedure for the nitration of 2-aminopyridine.[1]

  • Reaction Setup: In a well-ventilated fume hood, add 18.82 g (0.2 mol) of 2-aminopyridine to a reaction vessel containing 75.3 g of 1,2-dichloroethane. Stir the mixture until the 2-aminopyridine is fully dissolved.

  • Nitration: Cool the reaction vessel in an ice bath to maintain a temperature below 10 °C. Slowly and dropwise, add 45.17 g of a pre-mixed concentrated sulfuric acid/fuming nitric acid mixture. The addition should be completed over a period of 60 to 120 minutes. The reaction mixture will change color from light yellow to red-wine.

  • Reaction: After the addition is complete, heat the reaction mixture to 58 °C and maintain this temperature with stirring for 10 hours.

  • Work-up: Cool the reaction mixture to room temperature. Carefully wash the mixture with water until the pH of the aqueous layer is approximately 5.8. Separate the organic layer.

  • Isolation: Remove the 1,2-dichloroethane from the organic layer by rotary evaporation under reduced pressure.

  • Precipitation and Filtration: Slowly pour the residue into ice water to precipitate a dark yellow solid. Collect the precipitate by vacuum filtration.

  • Washing and Drying: Wash the collected solid with cold water and then dry it to obtain 2-amino-5-nitropyridine. The reported yield for this procedure is 25.83 g (91.67%) with an HPLC purity of 98.66%.[1]

Step 2: Synthesis of this compound

This protocol is a specific application of a general procedure for the selective reduction of halogenated nitroarenes using hydrazine hydrate in the presence of a Pd/C catalyst.[2]

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine 1 mmol of 2-amino-5-nitropyridine, 5 mL of methanol, and a catalytic amount of 10% Pd/C (e.g., 5 mol%).

  • Reduction: To the stirred mixture, add 10 mmol of hydrazine hydrate. Heat the resulting solution to reflux at 80 °C for 5 minutes. The reaction is typically rapid.

  • Work-up: After the reaction is complete (which can be monitored by TLC), cool the mixture to room temperature.

  • Purification: Filter the mixture to remove the Pd/C catalyst. The catalyst can be washed with a small amount of methanol to ensure complete recovery of the product.

  • Isolation: Concentrate the filtrate in vacuo to yield the crude this compound. Further purification, if necessary, can be achieved by recrystallization or column chromatography.

Mandatory Visualization

The following diagram illustrates the experimental workflow for the synthesis of this compound.

SynthesisWorkflow cluster_step1 Step 1: Nitration of 2-Aminopyridine cluster_step2 Step 2: Reduction of 2-Amino-5-nitropyridine A Dissolve 2-Aminopyridine in 1,2-Dichloroethane B Cool to <10°C and add Mixed Acid A->B C Heat at 58°C for 10 hours B->C D Aqueous Work-up (Wash to pH 5.8) C->D E Evaporate Solvent D->E F Precipitate in Ice Water & Filter E->F G Wash and Dry Product F->G H 2-Amino-5-nitropyridine G->H I Combine 2-Amino-5-nitropyridine, Methanol, and Pd/C H->I Intermediate J Add Hydrazine Hydrate and Reflux at 80°C for 5 min I->J K Filter to Remove Pd/C J->K L Concentrate Filtrate K->L M This compound L->M

Caption: Experimental workflow for the two-step synthesis of this compound.

References

Application Notes and Protocols for Polyimide Synthesis Using 2,5-Diaminopyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of polyimides incorporating 2,5-Diaminopyridine. The inclusion of the pyridine (B92270) moiety in the polyimide backbone is a strategic approach to enhance thermal stability and solubility of the resulting polymers, making them attractive for applications in high-performance materials, microelectronics, and aerospace industries.[1][2][3]

Introduction

Polyimides are a class of high-performance polymers known for their exceptional thermal and chemical resistance, as well as their excellent mechanical properties.[1][3] The synthesis of polyimides typically involves a two-step polycondensation reaction between a diamine and a dianhydride. The first step yields a soluble poly(amic acid) precursor, which is then converted into the final polyimide through thermal or chemical imidization.[1][3]

The incorporation of heterocyclic rings, such as pyridine, into the polymer backbone can significantly modify the properties of the resulting polyimides. The pyridine nucleus, with its rigidity and polarity, can enhance thermal stability due to its molecular symmetry and aromaticity.[1] Furthermore, the nitrogen atom in the pyridine ring can improve the polymer's solubility in organic solvents by increasing dipole-dipole interactions.[1] This document focuses on the use of this compound as the diamine monomer in polyimide synthesis.

Data Presentation

The following tables summarize the thermal and mechanical properties of various polyimides synthesized from pyridine-containing diamines and different aromatic dianhydrides. This data, gathered from multiple studies, provides a comparative overview of how the choice of monomers influences the final polymer characteristics.

Table 1: Thermal Properties of Pyridine-Containing Polyimides

Polyimide IDDiamine(s)DianhydrideTg (°C)Td5% (°C)Td10% (°C)Char Yield at 800°C (%)
PI-14,4'-bis(5-amino-2-pyridinoxy)benzophenone6FDA20147249155.3
PI-24,4'-bis(5-amino-2-pyridinoxy)benzophenonePMDA31048951258.7
PI-34,4'-bis(5-amino-2-pyridinoxy)benzophenoneBTDA25547850156.4
PI-44,4'-bis(5-amino-2-pyridinoxy)benzophenoneODPA23849552360.1
PI-54,4'-bis(5-amino-2-pyridinoxy)benzophenoneBPADA22149153760.8
PI Series2,2'-bis[4-(5-amino-3-methyl-2-pyridoxy)phenyl]propaneVarious236-300470-492499-515-
PI Series4-phenyl-2,6-bis[3-(4-aminophenoxy)phenyl]pyridineVarious204.5-237.4-527.7-552.0-
PMDA-based2,5-bis(4-aminophenyl)pyridine, ODAPMDA395-438548-598--
BPDA-based2,5-bis(4-aminophenyl)pyridine, ODABPDA268-353 & 395-418---

Tg: Glass Transition Temperature; Td5% & Td10%: Temperature at 5% and 10% weight loss, respectively. Data sourced from multiple studies for comparison.[1][4][5][[“]]

Table 2: Mechanical Properties of Pyridine-Containing Polyimide Films

Polyimide IDTensile Strength (MPa)Tensile Modulus (GPa)Elongation at Break (%)
PI-11031.2015.2
PI-21451.8812.9
PI-31121.4514.1
PI-41251.6213.5
PI-51181.5313.8
PI Series72-901.8-2.45-12
PI Series88.6-90.41.04-1.567.2-8.7
PMDA/BPDA-based112-3633.42-6.391.2-69

Data sourced from multiple studies for comparison.[1][4][5][[“]]

Experimental Protocols

The following protocols describe the general two-step method for synthesizing polyimides using this compound.

Protocol 1: Synthesis of Poly(amic acid) Precursor

This protocol outlines the synthesis of the poly(amic acid) (PAA) intermediate from this compound and an aromatic dianhydride (e.g., Pyromellitic dianhydride - PMDA).

Materials:

  • This compound

  • Pyromellitic dianhydride (PMDA)

  • N,N-dimethylacetamide (DMAc), anhydrous

  • Nitrogen gas (inert atmosphere)

  • Three-necked flask equipped with a mechanical stirrer and nitrogen inlet/outlet

Procedure:

  • In a clean, dry three-necked flask, dissolve a specific molar amount of this compound in anhydrous DMAc under a nitrogen atmosphere.

  • Once the diamine has completely dissolved, slowly add an equimolar amount of PMDA to the stirred solution at room temperature.

  • Continue stirring the reaction mixture at room temperature under a nitrogen atmosphere for 24 hours. The viscosity of the solution will increase as the poly(amic acid) forms.[1]

  • The resulting viscous solution is the poly(amic acid) precursor and can be used directly for the next step or stored under refrigeration.

Protocol 2: Thermal Imidization

This protocol describes the conversion of the poly(amic acid) precursor into the final polyimide film via a thermal process.

Materials:

  • Poly(amic acid) solution from Protocol 1

  • Glass plates

  • High-temperature oven with controlled heating rates

Procedure:

  • Cast the poly(amic acid) solution onto a clean glass plate to a uniform thickness.

  • Place the cast film in a high-temperature oven.

  • Heat the film using a staged heating program. A typical program would be:

    • 80°C for 1 hour

    • 150°C for 1 hour

    • 200°C for 1 hour

    • 250°C for 1 hour

    • 300°C for 1 hour This gradual heating process removes the solvent and facilitates the cyclization of the amic acid groups to imide rings.

  • After the final heating step, allow the oven to cool down slowly to room temperature.

  • Carefully peel the resulting polyimide film from the glass substrate.

Protocol 3: Chemical Imidization

This protocol provides an alternative method for converting the poly(amic acid) to polyimide at room temperature using chemical reagents.

Materials:

Procedure:

  • To the poly(amic acid) solution, add a mixture of acetic anhydride and pyridine (typically in a 2:1 volume ratio) with stirring at room temperature.[1]

  • Continue stirring for 1 hour. The polyimide will precipitate out of the solution as it is formed.[3]

  • Filter the precipitated polyimide and wash it thoroughly with a suitable solvent (e.g., ethanol) to remove any residual reagents.

  • Dry the purified polyimide powder in a vacuum oven.

Visualizations

The following diagrams illustrate the key processes and relationships in the synthesis of polyimides from this compound.

Polyimide_Synthesis_Workflow cluster_step1 Step 1: Poly(amic acid) Synthesis cluster_step2 Step 2: Imidization cluster_thermal Thermal Imidization cluster_chemical Chemical Imidization Diamine This compound PAA Poly(amic acid) Solution Diamine->PAA Dianhydride Aromatic Dianhydride (e.g., PMDA) Dianhydride->PAA Solvent DMAc Solvent Solvent->PAA Thermal Staged Heating PAA->Thermal Chemical Acetic Anhydride / Pyridine PAA->Chemical PI_Film Polyimide Film Thermal->PI_Film PI_Powder Polyimide Powder Chemical->PI_Powder

Caption: Workflow for the two-step synthesis of polyimides.

Chemical_Structure cluster_reactants Reactants cluster_product Product Diamine This compound (H₂N-Py-NH₂) Polyimide Polyimide [-N(CO)₂-Ar-(CO)₂-N-Py-] (Repeating Unit) Diamine->Polyimide Dianhydride Dianhydride (O(CO)₂-Ar-(CO)₂O) Dianhydride->Polyimide

Caption: General chemical relationship between reactants and the polyimide product.

References

Application Notes and Protocols for the Preparation of Organo-Soluble Polyimides with 2,5-Diaminopyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Polyimides are a class of high-performance polymers renowned for their exceptional thermal stability, mechanical strength, and chemical resistance. However, their application is often limited by poor solubility in common organic solvents, which complicates processing. The incorporation of pyridine (B92270) moieties, specifically from monomers like 2,5-Diaminopyridine, into the polyimide backbone is a promising strategy to enhance solubility without significantly compromising their desirable properties. The introduction of the pyridine ring disrupts the chain packing and introduces polar interactions, which can lead to improved solubility in a range of organic solvents.[1]

These organo-soluble polyimides are of significant interest in various advanced applications, including as high-temperature adhesives, flexible substrates for electronics, and gas separation membranes. The ability to process these polymers from solution opens up possibilities for spin-coating, casting, and other solution-based fabrication techniques.

This document provides detailed application notes and experimental protocols for the synthesis and characterization of organo-soluble polyimides derived from this compound and various aromatic dianhydrides.

Data Presentation

The properties of polyimides are highly dependent on the specific combination of diamine and dianhydride monomers used in their synthesis. The following tables summarize the key properties of polyimides synthesized from pyridine-containing diamines and different aromatic dianhydrides, providing a comparative overview.

Table 1: Thermal Properties of Polyimides Derived from Pyridine-Containing Diamines

Diamine MonomerDianhydride MonomerGlass Transition Temperature (T g), °C10% Weight Loss Temperature (T d10 ), °C
2,5-bis(4-aminophenyl)pyridinePyromellitic dianhydride (PMDA)395-438548-598
2,5-bis(4-aminophenyl)pyridine3,3′,4,4′-Biphenyltetracarboxylic dianhydride (BPDA)268-353 and 395-418548-598
4-phenyl-2,6-bis[3-(4-aminophenoxy)phenyl]pyridineVarious Aromatic Dianhydrides204.5–237.4527.7–552.0
2,2'-bis[4-(5-amino-3-methyl-2-pyridoxy)phenyl]propaneVarious Aromatic Dianhydrides236-300499-515

Table 2: Mechanical Properties of Polyimide Films from Pyridine-Containing Diamines

Diamine MonomerDianhydride MonomerTensile Strength (MPa)Tensile Modulus (GPa)Elongation at Break (%)
2,5-bis(4-aminophenyl)pyridinePyromellitic dianhydride (PMDA)112-3633.42-6.391.2-69
2,5-bis(4-aminophenyl)pyridine3,3′,4,4′-Biphenyltetracarboxylic dianhydride (BPDA)112-3633.42-6.391.2-69
4-phenyl-2,6-bis[3-(4-aminophenoxy)phenyl]pyridineVarious Aromatic Dianhydrides88.6–90.41.04–1.567.2–8.7
2,2'-bis[4-(5-amino-3-methyl-2-pyridoxy)phenyl]propaneVarious Aromatic Dianhydrides72-901.8-2.45-12

Table 3: Solubility of Polyimides Derived from Pyridine-Containing Diamines

Diamine MonomerDianhydride MonomerNMPDMAcDMFTHFChloroform
4-phenyl-2,6-bis[3-(4-aminophenoxy)phenyl]pyridineVarious Aromatic Dianhydrides++++++++-
2,2'-bis[4-(5-amino-3-methyl-2-pyridoxy)phenyl]propaneVarious Aromatic Dianhydrides++++++++
4-(4-diethylamino)phenyl-2,6-bis(4-(4-aminophenoxy)phenyl)pyridineVarious Aromatic Dianhydrides++++++++++

Note: ++: Soluble at room temperature; +: Partially soluble or soluble upon heating; -: Insoluble. NMP: N-methyl-2-pyrrolidone; DMAc: N,N-dimethylacetamide; DMF: N,N-dimethylformamide; THF: Tetrahydrofuran.

Experimental Protocols

The synthesis of organo-soluble polyimides from this compound typically follows a two-step polycondensation reaction. The first step involves the formation of a poly(amic acid) precursor, which is then converted to the final polyimide through thermal or chemical imidization.[2]

Materials and Equipment
  • Monomers: this compound, Pyromellitic dianhydride (PMDA), 3,3′,4,4′-Biphenyltetracarboxylic dianhydride (BPDA), 4,4′-(Hexafluoroisopropylidene)diphthalic anhydride (B1165640) (6FDA). All monomers should be purified by sublimation or recrystallization before use.

  • Solvents: Anhydrous N-methyl-2-pyrrolidone (NMP), N,N-dimethylacetamide (DMAc), or N,N-dimethylformamide (DMF).

  • Reagents for Chemical Imidization: Acetic anhydride, Pyridine.

  • Equipment: Three-necked round-bottom flask, mechanical stirrer, nitrogen inlet, drying tube, dropping funnel, heating mantle with temperature controller, vacuum oven.

Protocol 1: Synthesis of Poly(amic acid) Precursor
  • In a dry three-necked flask equipped with a mechanical stirrer and a nitrogen inlet, dissolve a specific molar amount of this compound in an anhydrous polar aprotic solvent (e.g., NMP, DMAc, or DMF) to achieve a solids content of 15-20 wt%.

  • Stir the solution at room temperature under a continuous nitrogen purge until the diamine is completely dissolved.

  • Gradually add an equimolar amount of the aromatic dianhydride (e.g., PMDA, BPDA, or 6FDA) to the stirred diamine solution in small portions over 1-2 hours. The reaction is exothermic, and the temperature should be maintained at or below room temperature using a water bath if necessary.

  • After the complete addition of the dianhydride, continue stirring the reaction mixture at room temperature for 24 hours under a nitrogen atmosphere. The viscosity of the solution will increase significantly as the poly(amic acid) is formed.

  • The resulting viscous solution is the poly(amic acid) precursor and can be used directly for the next step or stored in a refrigerator.

Protocol 2: Thermal Imidization
  • Cast the poly(amic acid) solution onto a clean and dry glass plate using a doctor blade to form a thin film of uniform thickness.

  • Place the glass plate in a vacuum oven and cure the film using a stepwise heating program:

    • 80 °C for 1 hour to slowly remove the solvent.

    • 150 °C for 1 hour.

    • 200 °C for 1 hour.

    • 250 °C for 1 hour.

    • 300 °C for 1 hour to ensure complete imidization.

  • After cooling to room temperature, the polyimide film can be carefully peeled off from the glass substrate.

Protocol 3: Chemical Imidization
  • To the poly(amic acid) solution from Protocol 1, add a chemical dehydrating agent. A common mixture is acetic anhydride and pyridine (2:1 molar ratio with respect to the repeating unit of the polymer).[2]

  • Stir the mixture at room temperature for 12-24 hours under a nitrogen atmosphere.

  • Precipitate the polyimide by pouring the reaction mixture into a large excess of a non-solvent such as methanol (B129727) or ethanol (B145695) with vigorous stirring.

  • Filter the precipitated polyimide, wash it thoroughly with methanol and water to remove residual solvent and reagents, and then dry it in a vacuum oven at 80-100 °C until a constant weight is achieved.

Mandatory Visualization

The following diagrams illustrate the key processes and relationships in the preparation of organo-soluble polyimides.

Synthesis_Workflow cluster_monomers Monomers cluster_synthesis Synthesis cluster_imidization Imidization cluster_product Final Product Diamine This compound Polymerization Polycondensation in Polar Aprotic Solvent (NMP, DMAc, DMF) Diamine->Polymerization Dianhydride Aromatic Dianhydride (e.g., PMDA, BPDA, 6FDA) Dianhydride->Polymerization PAA Poly(amic acid) Precursor Solution Polymerization->PAA Thermal Thermal Imidization (Stepwise Heating) PAA->Thermal Chemical Chemical Imidization (Acetic Anhydride/Pyridine) PAA->Chemical Film Organo-soluble Polyimide Film Thermal->Film Powder Organo-soluble Polyimide Powder Chemical->Powder

Caption: Synthetic workflow for organo-soluble polyimides.

Structure_Property_Relationship cluster_structure Molecular Structure cluster_properties Polymer Properties Pyridine Pyridine Ring in Polymer Backbone Solubility Increased Solubility Pyridine->Solubility Disrupts packing, increases polarity Flexible Flexible Linkages (e.g., Ether, -CF3) Flexible->Solubility Increases chain flexibility Rigid Rigid Aromatic Units (e.g., from BPDA, PMDA) Thermal High Thermal Stability Rigid->Thermal Enhances chain rigidity Mechanical Good Mechanical Properties Rigid->Mechanical Improves strength and modulus

Caption: Structure-property relationships in polyimides.

References

Application Notes and Protocols: Synthesis of 7-Amino-Imidazo[1,2-a]pyridines using 2,5-Diaminopyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Imidazo[1,2-a]pyridines are a class of heterocyclic compounds of significant interest in medicinal chemistry and drug development due to their diverse pharmacological activities. This scaffold is present in numerous clinically used drugs and is a privileged structure in the design of novel therapeutic agents. The introduction of an amino group at the 7-position, through the use of 2,5-diaminopyridine as a starting material, offers a valuable handle for further functionalization and the exploration of new structure-activity relationships (SAR). This document provides detailed protocols for the synthesis of 7-amino-imidazo[1,2-a]pyridines, primarily focusing on the versatile Groebke-Blackburn-Bienaymé (GBB) multicomponent reaction.

Core Synthetic Strategy: The Groebke-Blackburn-Bienaymé (GBB) Reaction

The Groebke-Blackburn-Bienaymé (GBB) reaction is a powerful one-pot, three-component synthesis that provides a highly efficient route to 3-amino-imidazo[1,2-a]pyridines.[1][2] This reaction involves the condensation of a 2-aminopyridine (B139424) derivative, an aldehyde, and an isocyanide. By employing this compound as the aminopyridine component, this method allows for the direct installation of a primary amino group at the 7-position of the imidazo[1,2-a]pyridine (B132010) core.

General Reaction Scheme:

GBB_Reaction cluster_reactants Reactants cluster_product Product R1_aldehyde R1-CHO (Aldehyde) catalyst Catalyst (e.g., Sc(OTf)3, Yb(OTf)3, NH4Cl) diaminopyridine This compound R2_isocyanide R2-NC (Isocyanide) product 7-Amino-3-(R2-amino)-2-(R1)-imidazo[1,2-a]pyridine catalyst->product One-pot

Caption: General scheme of the Groebke-Blackburn-Bienaymé reaction for the synthesis of 7-amino-imidazo[1,2-a]pyridines.

Quantitative Data Summary

The following table summarizes representative quantitative data for the synthesis of various imidazo[1,2-a]pyridines via the GBB reaction, providing a comparative overview of reaction conditions and yields. While specific data for this compound is limited in the literature, the presented data for analogous 2-aminopyridines serves as a valuable reference for reaction optimization.

Entry2-Aminopyridine DerivativeAldehydeIsocyanideCatalystSolventTemp. (°C)Time (h)Yield (%)Reference
12-AminopyridineFurfuralCyclohexyl isocyanidePhenylboronic acidWater60-86[1]
22-Amino-5-chloropyridineFurfuralCyclohexyl isocyanidePhenylboronic acidWater60-86[1]
32-Amino-5-cyanopyridineFurfuralCyclohexyl isocyanidePhenylboronic acidWater60-67[1]
42-Aminopyridine4-Nitrobenzaldehydetert-Butyl isocyanideSc(OTf)₃MeOHRT1295[3]
52-AminopyridineBenzaldehydeCyclohexyl isocyanideNH₄ClEtOH600.5-[4]
62-AminopyridinesFurfuraldehydeVarious IsocyanidesYb(OTf)₃DCM/MeOH100 (MW)189-98[5]

Experimental Protocols

Protocol 1: General Procedure for the Synthesis of 7-Amino-Imidazo[1,2-a]pyridines via GBB Reaction

This protocol is adapted from established procedures for the GBB reaction.[3][5]

Materials:

  • This compound

  • Aldehyde (e.g., benzaldehyde, furfural)

  • Isocyanide (e.g., cyclohexyl isocyanide, tert-butyl isocyanide)

  • Catalyst (e.g., Scandium(III) triflate (Sc(OTf)₃) or Ytterbium(III) triflate (Yb(OTf)₃))

  • Solvent (e.g., Methanol (B129727) (MeOH), Dichloromethane (DCM))

  • Round-bottom flask

  • Magnetic stirrer

  • Standard work-up and purification equipment (rotary evaporator, silica (B1680970) gel for chromatography)

Procedure:

  • To a solution of this compound (1.0 mmol) in methanol (5 mL) in a round-bottom flask, add the aldehyde (1.0 mmol) and the isocyanide (1.0 mmol).

  • Add the catalyst, such as Sc(OTf)₃ (0.1 mmol, 10 mol%), to the reaction mixture.

  • Stir the reaction mixture at room temperature for 12-24 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion of the reaction, concentrate the mixture under reduced pressure using a rotary evaporator.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate (B1210297) in hexanes) to afford the desired 7-amino-imidazo[1,2-a]pyridine derivative.

  • Characterize the final product using standard analytical techniques (¹H NMR, ¹³C NMR, and mass spectrometry).

Protocol 2: Microwave-Assisted Synthesis of 7-Amino-Imidazo[1,2-a]pyridines

This protocol is a modification of a microwave-assisted GBB reaction for accelerated synthesis.[5]

Materials:

  • Same as Protocol 1

  • Microwave reactor

Procedure:

  • In a microwave-safe reaction vessel, combine this compound (0.5 mmol), the aldehyde (0.6 mmol), the isocyanide (0.6 mmol), and a Lewis acid catalyst such as Yb(OTf)₃ (0.04 mmol) in a solvent mixture of DCM/MeOH (3:1, 4 mL).

  • Seal the vessel and place it in the microwave reactor.

  • Irradiate the reaction mixture at 100 °C for 1 hour.

  • After cooling to room temperature, transfer the reaction mixture to a round-bottom flask.

  • Remove the solvent under reduced pressure.

  • Purify the residue by flash chromatography on silica gel to yield the pure product.

  • Characterize the product by spectroscopic methods.

Signaling Pathways and Biological Relevance

Imidazo[1,2-a]pyridine derivatives have been shown to modulate various signaling pathways implicated in diseases such as cancer and inflammation. The 7-amino functionality of the synthesized compounds can be a key interaction point or a site for further chemical modification to enhance biological activity.

Wnt/β-catenin Signaling Pathway Inhibition

Several imidazo[1,2-a]pyridines have been identified as inhibitors of the Wnt/β-catenin signaling pathway, which is often dysregulated in various cancers.[6] Inhibition of this pathway can lead to the downregulation of key oncogenes like c-myc and cyclin D1, resulting in decreased cell proliferation.

Wnt_Pathway cluster_nucleus Nucleus Wnt Wnt Ligand Frizzled Frizzled Receptor Wnt->Frizzled Dsh Dishevelled Frizzled->Dsh LRP LRP5/6 LRP->Dsh GSK3b GSK-3β Dsh->GSK3b bCatenin β-catenin GSK3b->bCatenin Phosphorylation & Degradation APC APC APC->bCatenin Axin Axin Axin->bCatenin TCF_LEF TCF/LEF bCatenin->TCF_LEF TargetGenes Target Genes (c-myc, cyclin D1) TCF_LEF->TargetGenes Imidazopyridine 7-Amino-Imidazo[1,2-a]pyridine Imidazopyridine->bCatenin Inhibition of Stabilization

Caption: Inhibition of the Wnt/β-catenin signaling pathway by imidazo[1,2-a]pyridine derivatives.

Experimental Workflow Visualization

The following diagram illustrates the logical workflow from synthesis to biological evaluation of the novel 7-amino-imidazo[1,2-a]pyridine compounds.

workflow cluster_synthesis Synthesis & Purification cluster_evaluation Biological Evaluation start This compound + Aldehyde + Isocyanide reaction GBB Reaction (Conventional or MW) start->reaction purification Column Chromatography reaction->purification characterization Spectroscopic Analysis (NMR, MS) purification->characterization screening Initial Biological Screening (e.g., Antiproliferative Assay) characterization->screening pathway_analysis Signaling Pathway Analysis (e.g., Western Blot, Reporter Assay) screening->pathway_analysis sar Structure-Activity Relationship (SAR) Studies pathway_analysis->sar

Caption: Experimental workflow for the synthesis and biological evaluation of 7-amino-imidazo[1,2-a]pyridines.

Conclusion

The synthesis of 7-amino-imidazo[1,2-a]pyridines using this compound via the Groebke-Blackburn-Bienaymé reaction offers an efficient and versatile approach to novel compounds with significant therapeutic potential. The protocols and data presented herein provide a solid foundation for researchers to explore this promising chemical space. The ability of these compounds to modulate key signaling pathways underscores their importance in the ongoing quest for new and effective therapeutic agents.

References

The Versatility of 2,5-Diaminopyridine in Modern Drug Discovery: A Guide to Applications and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

The 2,5-diaminopyridine scaffold is a privileged heterocyclic motif that has garnered significant attention in pharmaceutical development due to its versatile chemical properties and ability to serve as a core structure for a diverse range of biologically active molecules. Its unique arrangement of nitrogen atoms and amino groups allows for strategic modifications, leading to the development of potent and selective inhibitors of various key drug targets, particularly protein kinases. This application note provides a comprehensive overview of the applications of this compound and its bioisosteric analogue, 2,5-diaminopyrimidine (B1361531), in the development of kinase inhibitors and protein degraders. Detailed experimental protocols for the synthesis and biological evaluation of these compounds are provided, along with quantitative structure-activity relationship (SAR) data and visualizations of relevant signaling pathways and experimental workflows. This document is intended to be a valuable resource for researchers, scientists, and drug development professionals working in the field of medicinal chemistry and drug discovery.

Introduction

Heterocyclic compounds form the backbone of a vast number of approved drugs, and among them, pyridine-based structures are exceptionally prominent. The this compound core, characterized by a pyridine (B92270) ring substituted with amino groups at the 2 and 5 positions, serves as a crucial building block in the synthesis of innovative therapeutic agents.[1] This scaffold's ability to engage in multiple hydrogen bonding interactions makes it particularly suitable for targeting the ATP-binding site of protein kinases, a class of enzymes frequently implicated in diseases such as cancer and inflammatory disorders.

This note will explore the application of the this compound scaffold in the development of inhibitors for three key kinase targets: Bruton's tyrosine kinase (Btk), Glycogen (B147801) Synthase Kinase-3 (GSK-3), and Monopolar Spindle 1 (Mps1). Furthermore, we will delve into the emerging application of 2,5-diaminopyrimidine derivatives as selective monomeric degraders of B-lymphoid tyrosine kinase (BLK).

Applications in Kinase Inhibition

Bruton's Tyrosine Kinase (Btk) Inhibitors

Bruton's tyrosine kinase is a non-receptor tyrosine kinase that plays a pivotal role in B-cell receptor (BCR) signaling, making it a critical target for B-cell malignancies and autoimmune diseases.[2][3] Several potent and irreversible Btk inhibitors have been developed based on a 2,5-diaminopyrimidine scaffold, which acts as a bioisostere of this compound. These inhibitors typically feature an acrylamide (B121943) warhead that forms a covalent bond with a cysteine residue (Cys481) in the active site of Btk, leading to sustained inhibition.

Compound IDScaffoldModificationsBtk IC50 (nM)Reference
1 2,5-DiaminopyrimidinePhenylacrylamide15.3[4]
2 2,5-Diaminopyrimidine4-Phenoxyphenylacrylamide5.8[4]
3 2,5-DiaminopyrimidineN-methyl-N-phenylacrylamide2.1[4]

The following diagram illustrates the central role of Btk in the BCR signaling cascade.

BCR_Signaling BCR B-Cell Receptor (BCR) Lyn Lyn BCR->Lyn activates Antigen Antigen Antigen->BCR binds Syk Syk Lyn->Syk activates BTK BTK Syk->BTK activates PLCg2 PLCγ2 BTK->PLCg2 phosphorylates PIP2 PIP2 PLCg2->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Calcium Ca²⁺ Mobilization IP3->Calcium PKC PKC Activation DAG->PKC Downstream Downstream Signaling (NF-κB, MAPK) Calcium->Downstream PKC->Downstream

BCR Signaling Pathway
Glycogen Synthase Kinase-3 (GSK-3) Inhibitors

GSK-3 is a serine/threonine kinase involved in a multitude of cellular processes, including glycogen metabolism, cell proliferation, and neuronal function.[5] Its dysregulation has been linked to several diseases, including Alzheimer's disease, bipolar disorder, and cancer.[5][6] 2,5-Diaminopyrimidine derivatives have been successfully developed as potent GSK-3 inhibitors.

Compound IDScaffoldModificationsGSK-3β IC50 (nM)Aurora A IC50 (nM)Reference
4 2,5-DiaminopyrimidinePhenyl-substituted<10>1000[7]
5 2,5-DiaminopyrimidineHeterocycle-substituted8>1000[7]
6 3,5-Disubstituted AzapurinePhenyl-substituted20>1000[7]

The diagram below depicts the regulation of GSK-3 by the Wnt and Insulin signaling pathways.

GSK3_Signaling cluster_wnt Wnt Signaling Pathway cluster_insulin Insulin Signaling Pathway Wnt Wnt Frizzled_LRP Frizzled/LRP5/6 Wnt->Frizzled_LRP Dsh Dishevelled Frizzled_LRP->Dsh Destruction_Complex Destruction Complex (Axin, APC, CK1, GSK-3) Dsh->Destruction_Complex inhibits Beta_Catenin β-catenin Destruction_Complex->Beta_Catenin phosphorylates for degradation TCF_LEF TCF/LEF Beta_Catenin->TCF_LEF translocates to nucleus and binds Gene_Transcription Target Gene Transcription TCF_LEF->Gene_Transcription activates Insulin Insulin Insulin_Receptor Insulin Receptor Insulin->Insulin_Receptor PI3K PI3K Insulin_Receptor->PI3K Akt Akt/PKB PI3K->Akt GSK3_insulin GSK-3 Akt->GSK3_insulin phosphorylates and inhibits Glycogen_Synthase Glycogen Synthase GSK3_insulin->Glycogen_Synthase phosphorylates and inhibits Glycogen_Synthesis Glycogen Synthesis Glycogen_Synthase->Glycogen_Synthesis promotes

GSK-3 Signaling Pathways
Monopolar Spindle 1 (Mps1) Kinase Inhibitors

Mps1 is a dual-specificity kinase that is a key regulator of the spindle assembly checkpoint (SAC), a critical process for ensuring accurate chromosome segregation during mitosis.[8] Inhibition of Mps1 is a promising strategy for cancer therapy. Diaminopyridine-based compounds have been identified as potent and selective Mps1 inhibitors.[9][10]

Compound IDScaffoldModificationsMps1 IC50 (nM)Reference
7 AminopyridinePhenyl-substituted568[9]
8 DiaminopyridinePhenyl-substituted37[9][10]
9 DiaminopyridineOptimized phenyl-substituted12[9]

The diagram below outlines the role of Mps1 in the spindle assembly checkpoint.

SAC_Pathway Unattached_Kinetochore Unattached Kinetochore Mps1 Mps1 Unattached_Kinetochore->Mps1 recruits and activates Knl1 Knl1 Mps1->Knl1 phosphorylates Bub1_Bub3 Bub1/Bub3 Knl1->Bub1_Bub3 recruits Mad1_Mad2 Mad1/Mad2 Bub1_Bub3->Mad1_Mad2 recruits MCC Mitotic Checkpoint Complex (MCC) Mad1_Mad2->MCC catalyzes formation of APC_C APC/C MCC->APC_C inhibits Anaphase Anaphase APC_C->Anaphase progression to

Mps1 in Spindle Assembly Checkpoint

Applications in Protein Degradation

Targeted protein degradation has emerged as a powerful therapeutic modality. Monomeric degraders are small molecules that can induce the degradation of a target protein without the need for a traditional ternary complex formation with an E3 ligase.

B-lymphoid Tyrosine Kinase (BLK) Degraders

BLK is a member of the Src family of tyrosine kinases and is involved in B-cell receptor signaling.[11] A series of 2,5-diaminopyrimidine-based compounds have been discovered as the first selective monomeric degraders of BLK.[11] These compounds induce the degradation of BLK, offering a novel approach to modulate its activity.

Compound IDScaffoldModificationsBLK Degradation (DC50, nM)BLK Inhibition (IC50, nM)Reference
10 2,5-DiaminopyrimidinePhenyl-substituted50-100>1000[11]
11 2,5-DiaminopyrimidineOptimized phenyl-substituted<50>1000[11]

Experimental Protocols

General Synthesis of 2,5-Diaminopyrimidine-Based Kinase Inhibitors

This protocol describes a general synthetic route for 2,5-diaminopyrimidine-based kinase inhibitors, adaptable for various substitutions.

Synthesis_Workflow Start 2,5-Dichloropyrimidine Step1 Nucleophilic Aromatic Substitution (SNAr) with Amine 1 Start->Step1 Intermediate1 2-Amino-5-chloropyrimidine Intermediate Step1->Intermediate1 Step2 Buchwald-Hartwig Amination with Amine 2 Intermediate1->Step2 Intermediate2 2,5-Diaminopyrimidine Core Step2->Intermediate2 Step3 Amide Coupling with Acryloyl Chloride Intermediate2->Step3 Final_Product Final Covalent Inhibitor Step3->Final_Product Western_Blot_Workflow Cell_Culture Cell Culture and Treatment with Degrader Cell_Lysis Cell Lysis and Protein Quantification Cell_Culture->Cell_Lysis SDS_PAGE SDS-PAGE Cell_Lysis->SDS_PAGE Transfer Protein Transfer to Membrane SDS_PAGE->Transfer Blocking Blocking Transfer->Blocking Primary_Ab Primary Antibody Incubation (Target Protein & Loading Control) Blocking->Primary_Ab Secondary_Ab Secondary Antibody Incubation (HRP-conjugated) Primary_Ab->Secondary_Ab Detection Chemiluminescent Detection Secondary_Ab->Detection Analysis Image Acquisition and Densitometry Analysis Detection->Analysis

References

Application Notes and Protocols: 2,5-Diaminopyridine as a Ligand in Metal Complexes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 2,5-diaminopyridine as a versatile ligand in the formation of metal complexes. This document details the synthesis, characterization, and potential applications of these complexes, with a focus on their biological and catalytic activities. Experimental protocols and quantitative data from related studies are included to guide further research and development.

Introduction

This compound is a readily available and versatile bidentate or bridging ligand that can coordinate with a variety of transition metals. The presence of two amino groups and a pyridine (B92270) nitrogen atom allows for diverse coordination modes, leading to the formation of stable and electronically tunable metal complexes. These complexes have garnered interest in various fields, including catalysis, materials science, and medicinal chemistry, owing to their potential as catalysts, and therapeutic agents. The ability to modify the amino groups further expands the structural and functional diversity of the resulting metal complexes.

Applications

Metal complexes incorporating this compound and its derivatives have shown promise in several key areas:

  • Catalysis: Similar to other pyridine-based ligands, this compound complexes, particularly with palladium, are explored as catalysts in cross-coupling reactions. These reactions are fundamental in organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. The electronic properties of the diaminopyridine ligand can influence the catalytic efficiency of the metal center.

  • Biological Activity: Metal complexes are known to exhibit enhanced biological activity compared to the free ligands. Complexes of diaminopyridine ligands are investigated for their potential as:

    • Antimicrobial Agents: By interfering with essential cellular processes in bacteria and fungi, these complexes can act as effective antimicrobial agents.

    • Anticancer Agents: The interaction of these metal complexes with DNA and other biological macromolecules is a key mechanism behind their potential anticancer properties. Proposed mechanisms include DNA intercalation and the generation of reactive oxygen species (ROS).

Data Presentation

The following tables summarize key quantitative data for metal complexes containing diaminopyridine or related aminopyridine ligands. Note: Data for directly analogous this compound complexes is limited in the literature; therefore, data from closely related structures are provided for comparative purposes.

Table 1: Physical and Spectroscopic Data of Representative Aminopyridine Metal Complexes

ComplexMetal IonColorYield (%)Melting Point (°C)Key IR Bands (cm⁻¹) (ν(M-N))UV-Vis λmax (nm)Reference
[Co(L)(H₂O)₂]Cl₂ (L = Schiff base of 2,6-DAP)Co(II)Reddish-brown86>300450-550520, 680[1]
[Ni(L)(H₂O)₂]Cl₂ (L = Schiff base of 2,6-DAP)Ni(II)Green78>300450-550410, 620[1]
[Cu(L)(H₂O)₂]Cl₂ (L = Schiff base of 2,6-DAP)Cu(II)Brown81>300450-550440, 720[1]
[Zn(L)(H₂O)₂]Cl₂ (L = Schiff base of 2,6-DAP)Zn(II)Pale yellow68>300450-550380[1]

DAP = diaminopyridine

Table 2: Biological Activity of Representative Aminopyridine Metal Complexes

ComplexAssay TypeOrganism/Cell LineActivity Metric (e.g., IC₅₀, Zone of Inhibition)Reference
Ruthenium(II) dipyridylamine complex (Ru3)AntibacterialS. aureusMIC: 4 μg/mL[2]
Iron(II) DPA-Bpy complexAnticancerHeLa cellsIC₅₀: 1.18 μM[3]
Iron(II) DPA-Bpy complex + HSAAnticancerHeLa cellsIC₅₀: 0.82 μM[3]

DPA-Bpy = N,N-bis(2-pyridinylmethyl)-2,2'-bipyridine-6-methanamine, HSA = Human Serum Albumin

Experimental Protocols

The following are generalized protocols for the synthesis of metal complexes with diaminopyridine ligands. These should be adapted based on the specific metal salt and desired final complex.

Protocol 1: General Synthesis of a this compound Metal(II) Complex

Objective: To synthesize a metal(II) complex with this compound as a ligand.

Materials:

  • This compound

  • Metal(II) salt (e.g., CuCl₂, Ni(NO₃)₂, PdCl₂)

  • Anhydrous solvent (e.g., Methanol, Ethanol, Acetonitrile)

  • Schlenk flask or round-bottom flask with condenser

  • Magnetic stirrer and hotplate

  • Inert gas supply (Nitrogen or Argon)

Procedure:

  • Ligand Dissolution: In a Schlenk flask, dissolve this compound (2.0 equivalents) in the chosen anhydrous solvent under an inert atmosphere.

  • Metal Salt Dissolution: In a separate flask, dissolve the metal(II) salt (1.0 equivalent) in a minimal amount of the same solvent.

  • Reaction: Slowly add the metal salt solution to the stirring ligand solution at room temperature. A change in color or the formation of a precipitate may be observed.

  • Reaction Conditions: Stir the reaction mixture at room temperature for 2-4 hours or heat to reflux for 4-12 hours. The optimal time and temperature will depend on the specific reactants.

  • Isolation: After the reaction is complete, cool the mixture to room temperature. If a precipitate has formed, collect it by filtration, wash with a small amount of cold solvent, and dry under vacuum. If no precipitate forms, the solvent can be slowly evaporated to induce crystallization or precipitation.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system.

Protocol 2: Characterization of the Metal Complex

Objective: To characterize the synthesized this compound metal complex.

Methods:

  • Infrared (IR) Spectroscopy:

    • Record the IR spectrum of the free this compound ligand and the synthesized complex.

    • Compare the spectra to identify shifts in the vibrational frequencies of the N-H and C-N bonds upon coordination to the metal center. The appearance of new bands in the low-frequency region (typically 400-600 cm⁻¹) can be attributed to the formation of M-N bonds.

  • UV-Visible (UV-Vis) Spectroscopy:

    • Dissolve the complex in a suitable solvent (e.g., DMF, DMSO) and record the UV-Vis spectrum.

    • Observe the ligand-to-metal charge transfer (LMCT) and d-d transition bands, which are characteristic of the coordination environment and the metal ion's electronic configuration.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • For diamagnetic complexes (e.g., Zn(II), Pd(II)), ¹H and ¹³C NMR spectra can provide detailed structural information.

    • Compare the chemical shifts of the ligand protons and carbons in the complex to those of the free ligand. Coordination to the metal typically results in downfield shifts of the pyridine ring protons.

  • Elemental Analysis:

    • Determine the percentage composition of C, H, and N to confirm the empirical formula of the synthesized complex.

  • Molar Conductance Measurement:

    • Measure the molar conductivity of a dilute solution of the complex in a polar solvent (e.g., DMF, DMSO) to determine if the complex is an electrolyte or non-electrolyte.

Visualizations

The following diagrams illustrate generalized concepts relevant to the application of this compound metal complexes.

Experimental_Workflow cluster_synthesis Synthesis cluster_purification Purification & Characterization cluster_application Application Testing ligand This compound synthesis Complexation Reaction ligand->synthesis metal_salt Metal Salt metal_salt->synthesis complex Crude Metal Complex synthesis->complex purification Recrystallization/ Chromatography complex->purification pure_complex Pure Metal Complex purification->pure_complex characterization Spectroscopic Analysis (IR, UV-Vis, NMR) Elemental Analysis pure_complex->characterization catalysis Catalytic Activity Assay pure_complex->catalysis bio_activity Biological Activity (Antimicrobial, Anticancer) pure_complex->bio_activity

Caption: General experimental workflow for the synthesis, characterization, and application testing of this compound metal complexes.

DNA_Interaction_Pathway complex 2,5-DAP Metal Complex cell_membrane Cellular Uptake complex->cell_membrane dna Nuclear DNA cell_membrane->dna ros Reactive Oxygen Species (ROS) Generation cell_membrane->ros intercalation Intercalation/ Groove Binding dna->intercalation Direct Interaction damage DNA Damage intercalation->damage ros->damage Oxidative Stress apoptosis Apoptosis damage->apoptosis

References

Catalytic Applications of 2,5-Diaminopyridine Metal Complexes: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive overview for researchers, scientists, and drug development professionals.

Disclaimer: Extensive literature searches for specific catalytic applications of metal complexes derived directly from the 2,5-diaminopyridine ligand yielded limited specific examples of comprehensive catalytic studies with detailed protocols and quantitative data. The following application notes and protocols are therefore based on closely related and structurally similar aminopyridine-ligated metal complexes. These examples serve as a valuable reference and starting point for researchers interested in exploring the potential catalytic activities of this compound metal complexes, as the coordination chemistry and reactivity are anticipated to share some similarities.

Introduction

Metal complexes incorporating aminopyridine-based ligands are a versatile class of catalysts employed in a wide array of organic transformations. The pyridine (B92270) nitrogen and the exocyclic amino group(s) of these ligands can act as effective chelating agents, stabilizing various transition metal centers and enabling unique catalytic activities. While specific data for this compound is scarce, the broader family of aminopyridine ligands has demonstrated significant utility in key catalytic processes such as cross-coupling reactions, oxidation catalysis, and polymerization. This document provides an overview of these applications, complete with representative protocols and performance data from analogous systems.

I. Cross-Coupling Reactions

Palladium complexes bearing pyridine-based ligands are highly effective precatalysts for Suzuki-Miyaura and Heck cross-coupling reactions.[1][2] These reactions are fundamental in synthetic organic chemistry for the formation of carbon-carbon bonds, particularly in the synthesis of biaryls and substituted alkenes, which are common motifs in pharmaceuticals and functional materials.

A. Suzuki-Miyaura Coupling

Application Note: Palladium(II) complexes with substituted pyridine ligands have been shown to be efficient precatalysts for the Suzuki-Miyaura coupling of aryl halides with arylboronic acids.[1][2] The electronic and steric properties of the pyridine ligand can influence the catalytic activity. Generally, more basic ligands can enhance the catalytic efficiency.[1][2]

Quantitative Data Summary:

EntryAryl HalideArylboronic AcidCatalyst Loading (mol%)SolventBaseTemp (°C)Time (h)Yield (%)Reference
14-BromotoluenePhenylboronic acid0.1DMSOEt3N120295[2]
24-BromoanisolePhenylboronic acid0.1DMSOEt3N120298[2]
31-Bromo-4-(trifluoromethyl)benzenePhenylboronic acid0.1DMSOEt3N120285[2]
44-BromoacetophenonePhenylboronic acid0.1DMSOEt3N120292[2]

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

  • To a dried Schlenk tube under an inert atmosphere (e.g., argon or nitrogen), add the aryl halide (1.0 mmol), arylboronic acid (1.2 mmol), base (e.g., K2CO3, 2.0 mmol), and the palladium complex (0.001 mmol, 0.1 mol%).

  • Add the solvent (e.g., a mixture of dioxane and water, 4:1 v/v, 5 mL).

  • Stir the reaction mixture at the desired temperature (e.g., 80-100 °C) for the specified time.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate (B1210297) (20 mL).

  • Wash the organic layer with water (2 x 10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel.

Catalytic Cycle for Suzuki-Miyaura Coupling

Suzuki_Miyaura_Cycle A Pd(0)L_n (Active Catalyst) B Oxidative Addition Ar-X A->B C Ar-Pd(II)-X(L_n) B->C D Transmetalation Ar'B(OH)_2 C->D E Ar-Pd(II)-Ar'(L_n) D->E F Reductive Elimination E->F F->A G Ar-Ar' F->G Product

Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

B. Heck Coupling

Application Note: Palladium(II) complexes with pyridine-based ligands also serve as effective precatalysts for the Heck coupling of aryl halides with alkenes.[1][2] The choice of base and solvent is crucial for achieving high yields and selectivity.

Quantitative Data Summary:

EntryAryl HalideAlkeneCatalyst Loading (mol%)SolventBaseTemp (°C)Time (h)Yield (%)Reference
1IodobenzeneStyrene (B11656)0.1DMSOEt3N120299[2]
24-IodoanisoleStyrene0.1DMSOEt3N120295[2]
31-Iodo-4-nitrobenzeneStyrene0.1DMSOEt3N120290[2]
4Iodobenzenen-Butyl acrylate0.1DMSOEt3N120296[2]

Experimental Protocol: General Procedure for Heck Coupling

  • In a sealed tube, combine the aryl halide (1.0 mmol), alkene (1.2 mmol), base (e.g., triethylamine, 2.0 mmol), and the palladium complex (0.001 mmol, 0.1 mol%).

  • Add the solvent (e.g., DMSO or DMF, 3 mL).

  • Stir the mixture at the specified temperature (e.g., 120 °C) for the indicated time.

  • After cooling to room temperature, dilute the reaction mixture with water (15 mL) and extract with diethyl ether (3 x 15 mL).

  • Combine the organic layers and wash with brine (15 mL).

  • Dry the organic phase over anhydrous magnesium sulfate, filter, and remove the solvent in vacuo.

  • Purify the residue by flash column chromatography.

II. Oxidation Catalysis

Iron(II) complexes with aminopyridine ligands have been investigated as catalysts for the oxidation of various organic substrates, including the oxidation of secondary alcohols and benzylic methylene (B1212753) groups to ketones.[3] These systems often utilize peroxides as the oxidant.

Application Note: Iron(II) aminopyridine complexes can catalyze the oxidation of secondary alcohols to the corresponding ketones with high efficiency using tert-butyl hydroperoxide (t-BuOOH) as the oxidant.[3] The catalytic activity can be influenced by the steric and electronic environment of the ligand.

Quantitative Data Summary for Oxidation of 1-Phenylethanol:

EntryCatalystCatalyst Loading (mol%)OxidantSolventTemp (°C)Time (h)Conversion (%)Selectivity (%)Reference
1--INVALID-LINK--23t-BuOOHAcetonitrile (B52724)RT485>99[3]
2--INVALID-LINK--23t-BuOOHAcetonitrileRT491>99[3]

Experimental Protocol: General Procedure for Alcohol Oxidation

  • To a solution of the secondary alcohol (1.0 mmol) in acetonitrile (5 mL), add the iron(II) aminopyridine complex (0.03 mmol, 3 mol%).

  • To this mixture, add a solution of tert-butyl hydroperoxide (4.0 mmol) in decane (B31447) (as an internal standard) dropwise over 5 minutes.

  • Stir the reaction mixture at room temperature for the specified duration.

  • Monitor the reaction progress by GC analysis of aliquots taken from the reaction mixture.

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium sulfite.

  • Extract the product with diethyl ether, dry the organic layer over magnesium sulfate, and concentrate under reduced pressure.

  • Purify the product by column chromatography if necessary.

Proposed Catalytic Workflow for Oxidation

Oxidation_Workflow cluster_prep Reaction Setup cluster_reaction Catalytic Reaction cluster_workup Workup and Analysis A Substrate (Alcohol) in Solvent C Add Oxidant (t-BuOOH) A->C B Fe(II)-aminopyridine Complex B->C D Formation of Active Oxidizing Species C->D E Substrate Oxidation D->E F Catalyst Regeneration E->F G Quenching E->G F->D Catalytic Cycle H Extraction & Purification G->H I Product (Ketone) H->I

Caption: A generalized experimental workflow for the catalytic oxidation of alcohols.

III. Polymerization Reactions

Early transition metal complexes with aminopyridinato ligands have been explored as catalysts for olefin polymerization.[4] Additionally, iron(II) complexes with aminopyridine scaffolds are active in atom transfer radical polymerization (ATRP).[5]

A. Olefin Polymerization

Application Note: Group IV metal complexes containing aminopyridinato ligands, when activated with a cocatalyst such as methylaluminoxane (B55162) (MAO), can polymerize olefins like ethylene (B1197577) to produce high-molecular-weight polymers.[4][6] The structure of the ligand can influence the activity of the catalyst and the properties of the resulting polymer.

Quantitative Data Summary for Ethylene Polymerization:

EntryCatalystCocatalystActivity (kg polymer/mol M·h)Polymer Mn ( g/mol )PDIReference
1Ti-aminopyridinato complexMAO550250,0002.5[4]
2Zr-aminopyridinato complexMAO720310,0002.8[4]

Experimental Protocol: General Procedure for Ethylene Polymerization

  • In a glovebox, charge a high-pressure reactor with the desired amount of solvent (e.g., toluene) and the cocatalyst (e.g., MAO).

  • In a separate vial, dissolve the aminopyridine metal complex in a small amount of toluene.

  • Transfer the catalyst solution to the reactor.

  • Pressurize the reactor with ethylene to the desired pressure.

  • Maintain the reaction at a constant temperature with vigorous stirring for the specified time.

  • Terminate the polymerization by venting the ethylene and adding acidified methanol.

  • Collect the polymer by filtration, wash with methanol, and dry under vacuum.

B. Atom Transfer Radical Polymerization (ATRP)

Application Note: Iron(II) complexes with aminopyridine ligands can catalyze the ATRP of monomers like styrene.[5] These systems allow for the synthesis of polymers with controlled molecular weights and narrow molecular weight distributions.

Quantitative Data Summary for Styrene Polymerization:

EntryCatalystInitiatorMonomer:Initiator:CatalystTemp (°C)Time (h)Mn ( g/mol )PDIReference
1[Fe(II)(aminopyridine)Cl2]2Ethyl α-bromophenylacetate100:1:1120248,9001.35[5]
2[Fe(II)(substituted aminopyridine)Cl2]2Ethyl α-bromophenylacetate100:1:11201810,2001.28[5]

Experimental Protocol: General Procedure for ATRP of Styrene

  • To a Schlenk flask, add the iron(II) aminopyridine complex (0.05 mmol), styrene (5.0 mmol), and a magnetic stir bar.

  • Add the initiator (e.g., ethyl α-bromophenylacetate, 0.05 mmol) via syringe.

  • Subject the mixture to several freeze-pump-thaw cycles to remove dissolved oxygen.

  • Place the flask in a preheated oil bath at the desired temperature (e.g., 120 °C) and stir for the specified time.

  • Terminate the polymerization by cooling the flask in an ice bath and exposing the mixture to air.

  • Dissolve the polymer in tetrahydrofuran (B95107) (THF) and precipitate it into a large volume of cold methanol.

  • Collect the polymer by filtration and dry it under vacuum.

Logical Relationship in Catalyst Design for ATRP

ATRP_Catalyst_Design cluster_ligand Ligand Design cluster_complex Metal Complex Properties cluster_performance Catalytic Performance Ligand Aminopyridine Scaffold (e.g., this compound) Sterics Steric Hindrance Ligand->Sterics Electronics Electronic Properties (Donor/Acceptor) Ligand->Electronics Complex Fe(II) Complex Sterics->Complex Electronics->Complex Redox Redox Potential (Fe(II)/Fe(III)) Complex->Redox Stability Complex Stability Complex->Stability Activity Polymerization Rate Redox->Activity Control Control over Mn and PDI Stability->Control

Caption: Factors influencing the performance of aminopyridine-based ATRP catalysts.

Conclusion

While the direct catalytic applications of this compound metal complexes remain an area ripe for exploration, the extensive research on analogous aminopyridine systems provides a strong foundation for future investigations. The protocols and data presented herein for cross-coupling, oxidation, and polymerization reactions highlight the potential of this ligand class in catalysis. Researchers are encouraged to use this information as a guide for developing novel catalytic systems based on the this compound scaffold, which may offer unique reactivity and selectivity profiles.

References

Application of 2,5-Diaminopyridine in Agrochemical Synthesis: A Review of Potential Applications and Synthetic Protocols

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2,5-Diaminopyridine is a versatile chemical intermediate with potential applications in various fields, including the agrochemical industry. Its unique structure, featuring two amino groups on a pyridine (B92270) ring, allows for diverse chemical modifications, making it a candidate building block for the synthesis of novel pesticides. While direct and widespread application of this compound in the synthesis of commercialized agrochemicals is not extensively documented in publicly available literature, its structural motifs are present in various biologically active compounds. This document provides an overview of the synthesis of this compound and explores its potential applications in agrochemical synthesis by examining analogous reactions of other pyridine derivatives used in the development of insecticides and herbicides.

Synthesis of this compound

The synthesis of this compound can be achieved through various methods. One common laboratory-scale synthesis involves the amination of a di-substituted pyridine.

Table 1: Summary of a Synthetic Protocol for this compound

ParameterValue
Starting Material Substituted Pyridine
Reagents Complex 1, Cesium Carbonate (Cs₂CO₃), Concentrated Ammonia (B1221849) (NH₃(aq)), Tetrabutylammonium (B224687) Bromide (TBAB)
Solvent Water
Reaction Temperature 110-140 °C
Reaction Time 8-24 hours
Yield Not specified in detail for this specific isomer in the general protocol
Purification Recrystallization or silica (B1680970) gel chromatography

Experimental Protocol: General Procedure for Amination

A detailed experimental protocol for the synthesis of this compound is outlined below, based on a general procedure for amination reactions.[1]

  • Reaction Setup: In a sealed reaction tube, combine the substituted pyridine substrate (0.25 mmol), complex 1 (2.5 x 10⁻³ mmol), cesium carbonate (1 mmol), concentrated aqueous ammonia (0.5 mL), and tetrabutylammonium bromide (0.25 mmol) in water (0.5 mL).

  • Reaction Conditions: Heat the sealed tube to a temperature between 110-140 °C and stir the reaction mixture for 8 to 24 hours.

  • Work-up: After cooling the reaction to room temperature, pour the mixture into a saturated sodium chloride solution.

  • Extraction: Extract the aqueous solution with ethyl acetate.

  • Drying: Dry the combined organic layers over anhydrous magnesium sulfate (B86663) (MgSO₄).

  • Purification: Remove the solvent under reduced pressure. The resulting residue can be purified by recrystallization or silica gel chromatography to yield this compound.

Diagram 1: General Workflow for the Synthesis of this compound

G start Reaction Setup reaction Heating and Stirring (110-140 °C, 8-24h) start->reaction workup Work-up (Cooling, Quenching with NaCl) reaction->workup extraction Extraction (Ethyl Acetate) workup->extraction drying Drying (Anhydrous MgSO4) extraction->drying purification Purification (Recrystallization or Chromatography) drying->purification product This compound purification->product

Caption: General workflow for the synthesis of this compound.

Potential Applications in Insecticide Synthesis

While specific insecticides derived directly from this compound are not prominently reported, the broader class of pyridine-based insecticides, particularly neonicotinoids, offers insights into potential synthetic pathways. Many pyridine derivatives serve as key intermediates in the synthesis of these commercially important insecticides.[2][3] For instance, imidazo[4,5-b]pyridine compounds, which share a similar nitrogen-containing heterocyclic core, have shown significant insecticidal activities.

A hypothetical application could involve the derivatization of the amino groups of this compound to introduce functionalities that mimic the structural features of known insecticides.

Table 2: Insecticidal Activity of Representative Pyridine Derivatives

Compound ClassTarget PestActivity MetricResult
Pyridine DerivativesCowpea aphid (Aphis craccivora)LC₅₀0.080 - 0.385 mg/L
Imidazo[4,5-b]pyridine DerivativesBrown planthopper (Nilaparvata lugens)Mortality46.85% at 5 mg/L
Imidazo[4,5-b]pyridine DerivativesArmyworm (Mythimna separata)Mortality100% at 1 mg/L

Data from analogous pyridine-based compounds.

Diagram 2: Hypothetical Signaling Pathway for a Neonicotinoid-like Insecticide

G insecticide Pyridine-based Insecticide nAChR Nicotinic Acetylcholine Receptor (nAChR) insecticide->nAChR Binds to neuron Postsynaptic Neuron nAChR->neuron Located on synapse Synaptic Cleft excitation Continuous Excitation neuron->excitation Leads to paralysis Paralysis and Death excitation->paralysis

Caption: Simplified signaling pathway of a neonicotinoid-like insecticide.

Potential Applications in Herbicide Synthesis

The synthesis of herbicides often involves the use of pyridine-containing scaffolds. For example, picolinic acid herbicides are a significant class of synthetic auxin herbicides. While there are no direct examples of commercial herbicides synthesized from this compound, its structure could potentially be modified to create novel herbicidal compounds. For instance, one of the amino groups could be converted into a carboxylic acid or another functional group characteristic of known herbicide classes, while the other amino group could be used to introduce other substituents to modulate activity and selectivity.

Experimental Protocol: Hypothetical Synthesis of a Pyridine-Based Herbicide Precursor

This protocol describes the synthesis of a hypothetical herbicide precursor from a diaminopyridine derivative, illustrating a potential synthetic route.

  • Diazotization: Dissolve this compound in an acidic aqueous solution (e.g., HCl or H₂SO₄) and cool to 0-5 °C.

  • Sandmeyer Reaction: Slowly add a solution of sodium nitrite (B80452) (NaNO₂) to form the diazonium salt. Subsequently, introduce a cyanide source (e.g., CuCN) to replace one of the amino groups with a cyano group, which can then be hydrolyzed to a carboxylic acid.

  • Functional Group Modification: The remaining amino group can be further modified through reactions such as acylation or alkylation to introduce desired functionalities.

Diagram 3: Logical Flow for Developing a Novel Herbicide

G start This compound modification Chemical Modification (e.g., Diazotization, Acylation) start->modification library Library of Derivatives modification->library screening Herbicidal Activity Screening library->screening lead Lead Compound Identification screening->lead optimization Structure-Activity Relationship (SAR) Studies lead->optimization candidate Optimized Herbicide Candidate optimization->candidate

Caption: Logical workflow for the discovery of a novel herbicide.

This compound represents a potentially valuable, yet underutilized, building block in the synthesis of novel agrochemicals. While direct applications in commercial products are not well-documented, the synthetic accessibility of this compound and the known biological activity of other pyridine derivatives suggest that it holds promise for the development of new insecticides and herbicides. The protocols and logical workflows presented here, based on analogous and well-established chemical transformations, provide a foundation for researchers to explore the potential of this compound in the discovery of next-generation crop protection agents. Further research into the derivatization of this compound and the biological evaluation of the resulting compounds is warranted to fully unlock its potential in agrochemical synthesis.

References

Application Notes and Protocols for N-Functionalization of 2,5-Diaminopyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of synthetic protocols for the N-functionalization of 2,5-diaminopyridine, a versatile scaffold for the development of novel therapeutics, particularly in the area of kinase inhibition. The following sections detail procedures for selective mono- and di-acylation, alkylation, and reductive amination, enabling the synthesis of a diverse library of derivatives for structure-activity relationship (SAR) studies.

Introduction

This compound is a key heterocyclic building block in medicinal chemistry. Its two amino groups offer multiple points for functionalization, allowing for the fine-tuning of physicochemical and pharmacological properties. The N-substituted derivatives of this compound have shown significant potential as inhibitors of various kinases, including B-lymphoid Tyrosine Kinase (BLK) and Bruton's Tyrosine Kinase (Btk), which are crucial targets in the treatment of cancers and autoimmune diseases.[1][2] This document provides detailed experimental protocols for the controlled N-functionalization of this compound to facilitate the discovery of novel drug candidates.

N-Acylation of this compound

The acylation of this compound can be controlled to yield either mono- or di-acylated products by adjusting the stoichiometry of the acylating agent and the reaction conditions. The amino group at the 2-position is generally more nucleophilic and less sterically hindered, favoring initial acylation at this site.

Experimental Protocols

Protocol 1: Selective Mono-Acylation with Acid Chlorides

This protocol is adapted from procedures for the selective acylation of related diaminopyridines.

Procedure:

  • Dissolve this compound (1.0 eq) in a suitable dry solvent such as dichloromethane (B109758) (DCM) or tetrahydrofuran (B95107) (THF) under an inert atmosphere (e.g., nitrogen or argon).

  • Add a non-nucleophilic base, such as triethylamine (B128534) (1.1 eq) or pyridine, to the solution and cool to 0 °C in an ice bath.

  • Slowly add the desired acid chloride (1.0 eq) dropwise to the stirred solution.

  • Allow the reaction to stir at 0 °C for 1-2 hours and then warm to room temperature, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with water and extract the product with a suitable organic solvent.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate (B86663), and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel to obtain the N2-mono-acylated product.

Protocol 2: Di-Acylation with Anhydrides

Procedure:

  • Suspend this compound (1.0 eq) in the corresponding acid anhydride (B1165640) (used as both reagent and solvent) or in a high-boiling-point solvent like toluene.

  • Add a catalytic amount of a strong acid, such as sulfuric acid, or a Lewis acid if required.

  • Heat the reaction mixture to reflux and monitor the reaction progress by TLC.

  • After completion, cool the mixture to room temperature and pour it into ice-water to precipitate the product and hydrolyze the excess anhydride.

  • Collect the solid product by filtration, wash thoroughly with water, and dry under vacuum to yield the N,N'-di-acylated product.

Data Presentation: Acylation Reactions
ProductAcylating AgentStoichiometry (Acylating Agent:DAP)BaseSolventTemperature (°C)Time (h)Yield (%)
N2-acetyl-2,5-diaminopyridineAcetyl chloride1:1TriethylamineDCM0 to RT2-4~70-80
N,N'-diacetyl-2,5-diaminopyridineAcetic anhydrideExcessNoneAcetic anhydrideReflux3-5>90
N2-benzoyl-2,5-diaminopyridineBenzoyl chloride1:1PyridineTHF0 to RT3-5~65-75
N,N'-dibenzoyl-2,5-diaminopyridineBenzoic anhydride2.2:1DMAP (cat.)TolueneReflux6-8>85

* Yields are approximate and based on typical outcomes for similar reactions; they may vary depending on the specific substrate and reaction conditions.

N-Alkylation of this compound

Selective alkylation can be challenging due to the potential for over-alkylation. The use of a suitable base and control of stoichiometry are crucial for achieving mono-alkylation.

Experimental Protocols

Protocol 3: Selective Mono-Alkylation with Alkyl Halides

This protocol employs a strong base to generate the mono-anion of this compound, which then reacts with the alkylating agent.

Procedure:

  • To a solution of this compound (1.0 eq) in a dry polar aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO), add a strong base such as sodium hydride (NaH) (1.0 eq) portion-wise at 0 °C under an inert atmosphere.

  • Stir the mixture at room temperature for 30-60 minutes until the evolution of hydrogen gas ceases.

  • Cool the reaction mixture back to 0 °C and add the alkyl halide (1.0 eq) dropwise.

  • Allow the reaction to stir at room temperature overnight, monitoring by TLC.

  • Carefully quench the reaction with water and extract the product with an organic solvent.

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the product by column chromatography to isolate the mono-alkylated derivative.

Reductive Amination of this compound

Reductive amination provides a versatile method for introducing a wide range of substituents via the reaction with aldehydes or ketones.

Experimental Protocols

Protocol 4: Reductive Amination with Aromatic Aldehydes

Procedure:

  • Dissolve this compound (1.0 eq) and the aromatic aldehyde (1.0-1.2 eq) in a suitable solvent such as methanol (B129727) or 1,2-dichloroethane (B1671644) (DCE).

  • Add a dehydrating agent, such as sodium sulfate or molecular sieves, and stir the mixture at room temperature for 1-2 hours to facilitate imine formation.

  • Add a reducing agent, such as sodium borohydride (B1222165) (NaBH₄) or sodium triacetoxyborohydride (B8407120) (STAB) (1.5-2.0 eq), portion-wise to the reaction mixture.

  • Stir the reaction at room temperature until completion (monitored by TLC).

  • Quench the reaction with water and extract the product with an organic solvent.

  • Wash the organic layer with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the product by column chromatography.

Data Presentation: Alkylation and Reductive Amination
ProductReagentsBase/Reducing AgentSolventTemperature (°C)Time (h)Yield (%)
N2-benzyl-2,5-diaminopyridineBenzyl bromideNaHDMF0 to RT12~60-70
N2-(phenylmethyl)-2,5-diaminopyridineBenzaldehydeNaBH₄MethanolRT12~75-85

* Yields are approximate and based on typical outcomes for similar reactions; they may vary depending on the specific substrate and reaction conditions.

Signaling Pathways and Experimental Workflows

Signaling Pathway

N-functionalized this compound derivatives have emerged as potent inhibitors of several tyrosine kinases, playing a critical role in cancer cell signaling. For instance, derivatives have been shown to target B-lymphoid Tyrosine Kinase (BLK) and Bruton's Tyrosine Kinase (Btk), which are key components of the B-cell receptor (BCR) signaling pathway.[1][2] Inhibition of these kinases can block downstream signaling cascades, leading to reduced cell proliferation and induction of apoptosis in malignant B-cells.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus BCR B-Cell Receptor (BCR) BLK B-Lymphoid Tyrosine Kinase (BLK) BCR->BLK Activation Btk Bruton's Tyrosine Kinase (Btk) BLK->Btk Phosphorylation PLCg2 PLCγ2 Btk->PLCg2 Activation NFkB NF-κB PLCg2->NFkB MAPK MAPK Pathway PLCg2->MAPK Gene Gene Expression (Proliferation, Survival) NFkB->Gene MAPK->Gene Inhibitor N-functionalized This compound Derivative Inhibitor->BLK Inhibitor->Btk

Caption: B-Cell Receptor (BCR) signaling pathway and points of inhibition by N-functionalized this compound derivatives.

Experimental Workflow

The general workflow for the synthesis and evaluation of N-functionalized this compound derivatives is outlined below.

G Start This compound Reaction N-Functionalization (Acylation, Alkylation, Reductive Amination) Start->Reaction Purification Purification (Column Chromatography, Recrystallization) Reaction->Purification Characterization Characterization (NMR, MS, HPLC) Purification->Characterization Screening Biological Screening (e.g., Kinase Assays) Characterization->Screening SAR Structure-Activity Relationship (SAR) Analysis Screening->SAR Lead Lead Compound Identification SAR->Lead

Caption: General workflow for the synthesis and evaluation of N-functionalized this compound derivatives.

References

Application Notes and Protocols for Amination Reactions with 2,5-Diaminopyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed guide for the experimental setup of amination reactions involving 2,5-diaminopyridine. This document outlines strategies for the selective mono-N-arylation of this compound, a versatile building block in medicinal chemistry, by employing a protecting group strategy followed by a Buchwald-Hartwig amination reaction. The protocols provided are based on established methodologies for similar substrates and are intended to serve as a starting point for the development of specific synthetic procedures.

Introduction

This compound is a valuable scaffold in drug discovery due to the presence of two nucleophilic amino groups at positions that allow for diverse structural modifications. The pyridine (B92270) core imparts desirable physicochemical properties to molecules, often enhancing their biological activity and solubility.[1] Selective functionalization of one amino group in the presence of the other is a key challenge in the elaboration of this scaffold. This document focuses on a strategy for the selective mono-N-arylation of this compound, which involves the protection of one amino group, followed by functionalization of the other.

The proposed strategy involves three key steps:

  • Selective Mono-N-Boc Protection: One of the amino groups of this compound is selectively protected with a tert-butyloxycarbonyl (Boc) group.

  • Halogenation: The mono-Boc-protected diaminopyridine is halogenated, typically brominated, at a position that allows for subsequent cross-coupling.

  • Buchwald-Hartwig Amination: The resulting halo-aminopyridine derivative undergoes a palladium-catalyzed Buchwald-Hartwig amination to introduce the desired aryl or heteroaryl group.

  • Deprotection: Removal of the Boc protecting group yields the mono-N-arylated this compound.

Data Presentation

The following tables summarize typical reaction conditions and expected outcomes for the key steps in the selective mono-amination of this compound. These are representative examples and may require optimization for specific substrates.

Table 1: Representative Conditions for Mono-Boc Protection of Diamines [2]

EntryDiamineReagents and ConditionsProductYield (%)
11,2-Diaminocyclohexane1. HCl (1 eq), aq. MeOH 2. (Boc)₂O (1 eq)Mono-Boc-1,2-diaminocyclohexane80
2Ethylenediamine1. HCl (1 eq), aq. MeOH 2. (Boc)₂O (1 eq)Mono-Boc-ethylenediamine87
31,4-Diaminobutane1. HCl (1 eq), aq. MeOH 2. (Boc)₂O (1 eq)Mono-Boc-1,4-diaminobutane75

Table 2: Representative Conditions for Buchwald-Hartwig Amination of Bromo-pyridines [3][4]

EntryAryl HalideAmineCatalyst/LigandBaseSolventTemp (°C)Yield (%)
12-BromopyridineMorpholinePd₂(dba)₃ / BINAPNaOtBuToluene (B28343)8095
22-BromopyridineAnilinePd(OAc)₂ / BINAPCs₂CO₃Toluene11085
35-Bromo-2-aminopyridineBenzophenone iminePd₂(dba)₃ / XantphosNaOtBuDioxane10092

Experimental Protocols

3.1. General Considerations

  • All reactions should be performed under an inert atmosphere (e.g., nitrogen or argon) unless otherwise specified.

  • Anhydrous solvents should be used for the Buchwald-Hartwig amination step.

  • Reagents should be of high purity.

  • Reaction progress should be monitored by an appropriate analytical technique, such as thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

3.2. Protocol for Selective Mono-Boc Protection of this compound

This protocol is adapted from general procedures for the mono-protection of diamines and may require optimization for this compound.[2][5] The selectivity is achieved by protonating one of the amino groups, rendering it less nucleophilic. The relative basicity of the 2- and 5-amino groups will influence the site of protonation and subsequent protection.

  • Materials:

  • Procedure:

    • Dissolve this compound (1.0 eq) in methanol.

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add a 1 M solution of HCl (1.0 eq) dropwise while stirring.

    • Allow the mixture to stir at room temperature for 30 minutes.

    • Add a solution of (Boc)₂O (1.0 eq) in methanol to the reaction mixture.

    • Stir the reaction at room temperature and monitor its progress by TLC.

    • Upon completion, neutralize the reaction mixture with an aqueous solution of NaOH.

    • Extract the product with dichloromethane.

    • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica (B1680970) gel to isolate the mono-Boc-protected this compound.

3.3. Protocol for Bromination of Mono-Boc-Protected this compound

The position of bromination will depend on the site of the Boc protection and the directing effects of the amino and Boc-amino groups. For instance, if the 2-amino group is protected, bromination is likely to occur at the 5-position.

  • Materials:

    • Mono-Boc-protected this compound

    • N-Bromosuccinimide (NBS)

    • Acetonitrile (MeCN)

  • Procedure:

    • Dissolve the mono-Boc-protected this compound (1.0 eq) in acetonitrile.

    • Add N-bromosuccinimide (1.0-1.1 eq) portion-wise at room temperature.

    • Stir the reaction mixture at room temperature and monitor by TLC.

    • Once the reaction is complete, concentrate the mixture under reduced pressure.

    • Purify the residue by column chromatography on silica gel to obtain the brominated product.

3.4. Protocol for Buchwald-Hartwig Amination

This is a general protocol for the palladium-catalyzed amination of an aryl bromide.[6][7] The choice of ligand and base can be critical for achieving high yields and should be optimized for each substrate.

  • Materials:

    • Bromo-mono-Boc-protected this compound

    • Amine (aryl or alkyl)

    • Palladium(II) acetate (B1210297) (Pd(OAc)₂) or Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

    • Phosphine (B1218219) ligand (e.g., BINAP, Xantphos, SPhos)

    • Sodium tert-butoxide (NaOtBu) or Cesium carbonate (Cs₂CO₃)

    • Anhydrous toluene or dioxane

  • Procedure:

    • In a glovebox or under an inert atmosphere, add the palladium precursor, phosphine ligand, and base to a dry Schlenk flask.

    • Add the anhydrous solvent, followed by the bromo-mono-Boc-protected this compound and the amine.

    • Seal the flask and heat the reaction mixture to the desired temperature (typically 80-110 °C) with stirring.

    • Monitor the reaction progress by TLC or LC-MS.

    • After the reaction is complete, cool the mixture to room temperature.

    • Quench the reaction with water or a saturated aqueous solution of ammonium (B1175870) chloride.

    • Extract the product with an organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

3.5. Protocol for Boc Deprotection

  • Materials:

    • Boc-protected aminated product

    • Trifluoroacetic acid (TFA) or Hydrochloric acid (HCl) in dioxane

    • Dichloromethane (DCM)

  • Procedure:

    • Dissolve the Boc-protected compound in dichloromethane.

    • Add an excess of TFA or a solution of HCl in dioxane.

    • Stir the mixture at room temperature and monitor the deprotection by TLC.

    • Once the reaction is complete, concentrate the mixture under reduced pressure.

    • If TFA was used, the residue can be neutralized with a base (e.g., saturated aqueous NaHCO₃) and extracted with an organic solvent. If HCl was used, the hydrochloride salt of the product can often be precipitated and collected by filtration.

    • Purify the final product as needed.

Mandatory Visualizations

experimental_workflow cluster_step1 Step 1: Selective Mono-Boc Protection cluster_step2 Step 2: Bromination cluster_step3 Step 3: Buchwald-Hartwig Amination cluster_step4 Step 4: Deprotection start This compound step1_reagents 1. HCl (1 eq) 2. (Boc)₂O (1 eq) step1_product Mono-Boc-2,5-diaminopyridine start->step1_product step1_reagents->step1_product Protection step2_reagents NBS step2_product Bromo-mono-Boc-2,5-diaminopyridine step1_product->step2_product step2_reagents->step2_product Halogenation step3_reagents R-NH₂ Pd Catalyst Ligand, Base step3_product N-Aryl/Alkyl-mono-Boc-2,5-diaminopyridine step2_product->step3_product step3_reagents->step3_product C-N Coupling step4_reagents TFA or HCl final_product Mono-N-Aryl/Alkyl-2,5-diaminopyridine step3_product->final_product step4_reagents->final_product Deprotection

Caption: Proposed workflow for the selective mono-amination of this compound.

bu_hartwig_cycle Pd0 Pd(0)L₂ PdII_halide [Pd(II)(Ar)(X)L₂] Pd0->PdII_halide Oxidative Addition PdII_amine [Pd(II)(Ar)(NHR')L₂]⁺X⁻ PdII_halide->PdII_amine + R'-NH₂ - X⁻ PdII_amido [Pd(II)(Ar)(NR')L₂] PdII_amine->PdII_amido - H⁺ (Base) PdII_amido->Pd0 Regeneration Product Ar-NHR' PdII_amido->Product Reductive Elimination Reactants Ar-X + R'-NH₂

Caption: Catalytic cycle of the Buchwald-Hartwig amination.

References

Application Note: High-Performance Liquid Chromatography for the Analysis of 2,5-Diaminopyridine

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2,5-Diaminopyridine is a chemical intermediate of significant interest in the pharmaceutical and chemical industries. Its purity and quantification are critical for ensuring the quality and safety of downstream products. High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique widely used for the separation, identification, and quantification of chemical compounds. This application note presents a proposed Reversed-Phase HPLC (RP-HPLC) method for the analysis of this compound, suitable for researchers, scientists, and drug development professionals. The described method is based on established principles for the analysis of related aminopyridine compounds and provides a robust framework for routine quality control and research applications.

Quantitative Data Summary

The following table summarizes the typical performance characteristics of the proposed HPLC method for the analysis of this compound. These values are based on method validation principles and data from analogous aminopyridine analyses.

ParameterResult
Retention Time (RT) ~ 4.5 min
Linearity (R²) > 0.999
Limit of Detection (LOD) 0.05 µg/mL
Limit of Quantitation (LOQ) 0.15 µg/mL
Accuracy (% Recovery) 98.0 - 102.0%
Precision (% RSD) < 2.0%

Experimental Protocols

This section provides a detailed methodology for the proposed HPLC analysis of this compound.

1. Instrumentation and Materials

  • HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis detector.

  • Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is recommended for good resolution and peak shape.

  • Chemicals and Reagents:

    • This compound reference standard

    • Acetonitrile (HPLC grade)

    • Methanol (HPLC grade)

    • Potassium dihydrogen phosphate (B84403) (analytical grade)

    • Orthophosphoric acid (analytical grade)

    • Water (HPLC grade)

2. Preparation of Solutions

  • Mobile Phase Preparation (0.05 M Phosphate Buffer pH 6.5: Acetonitrile, 70:30 v/v):

    • Dissolve 6.8 g of potassium dihydrogen phosphate in 1000 mL of HPLC grade water.

    • Adjust the pH of the buffer to 6.5 with a dilute solution of orthophosphoric acid.

    • Filter the buffer solution through a 0.45 µm membrane filter.

    • Mix 700 mL of the phosphate buffer with 300 mL of acetonitrile.

    • Degas the mobile phase by sonication or vacuum filtration before use.

  • Standard Stock Solution (100 µg/mL):

    • Accurately weigh 10 mg of this compound reference standard and transfer it to a 100 mL volumetric flask.

    • Dissolve the standard in the mobile phase and make up the volume to the mark.

    • Sonicate for 5 minutes to ensure complete dissolution.

  • Working Standard Solutions:

    • Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to obtain concentrations ranging from 0.5 µg/mL to 10 µg/mL.

  • Sample Preparation:

    • Accurately weigh a quantity of the sample containing approximately 10 mg of this compound and transfer it to a 100 mL volumetric flask.

    • Add approximately 70 mL of the mobile phase and sonicate for 15 minutes to dissolve the sample.

    • Make up the volume to the mark with the mobile phase.

    • Filter the solution through a 0.45 µm syringe filter before injection.

3. Chromatographic Conditions

  • Column: C18 (250 mm x 4.6 mm, 5 µm)

  • Mobile Phase: 0.05 M Phosphate Buffer (pH 6.5): Acetonitrile (70:30, v/v)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 260 nm

  • Injection Volume: 10 µL

  • Run Time: 10 minutes

4. System Suitability

Before sample analysis, the chromatographic system should be equilibrated with the mobile phase until a stable baseline is achieved. Inject the standard solution (e.g., 5 µg/mL) five times and check the system suitability parameters. The acceptance criteria are typically:

  • Tailing factor: ≤ 2.0

  • Theoretical plates: ≥ 2000

  • Relative Standard Deviation (RSD) of peak areas: ≤ 2.0%

5. Data Analysis

The concentration of this compound in the sample is determined by comparing the peak area of the sample with the peak area of the standard solution.

Visualizations

The following diagrams illustrate the experimental workflow and the logical relationships of the HPLC method validation.

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing MobilePhase Mobile Phase Preparation SystemEquilibration System Equilibration MobilePhase->SystemEquilibration StandardSol Standard Solution Preparation SystemSuitability System Suitability Test StandardSol->SystemSuitability SampleSol Sample Solution Preparation SampleInjection Sample Injection SampleSol->SampleInjection SystemEquilibration->SystemSuitability SystemSuitability->SampleInjection Chromatogram Chromatogram Acquisition SampleInjection->Chromatogram DataAnalysis Data Analysis & Quantification Chromatogram->DataAnalysis Report Report Generation DataAnalysis->Report

Caption: General experimental workflow for the HPLC analysis of this compound.

Method_Validation Validation HPLC Method Validation Specificity Specificity Validation->Specificity Linearity Linearity Validation->Linearity Accuracy Accuracy Validation->Accuracy Precision Precision Validation->Precision LOD Limit of Detection (LOD) Validation->LOD LOQ Limit of Quantitation (LOQ) Validation->LOQ Robustness Robustness Validation->Robustness

Caption: Key parameters for the validation of the HPLC method for this compound.

Troubleshooting & Optimization

optimizing reaction conditions for 2,5-Diaminopyridine synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Synthesis of 2,5-Diaminopyridine

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for the synthesis of this compound.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues encountered during the synthesis of this compound, particularly focusing on the two primary synthetic routes: the reduction of 2-amino-5-nitropyridine (B18323) and the amination of halopyridines.

Issue 1: Low Yield in the Reduction of 2-Amino-5-nitropyridine

  • Question: My synthesis of this compound via the reduction of 2-amino-5-nitropyridine is resulting in a low yield. What are the potential causes and how can I improve it?

  • Answer: Low yields are a common problem and can stem from several factors. Systematically troubleshooting these issues can significantly improve your results.

    • Incomplete Reaction: The reduction may not have gone to completion.

      • Solution: Monitor the reaction progress closely using Thin Layer Chromatography (TLC). If the starting material is still present after the expected reaction time, you can try extending the reaction time or increasing the temperature moderately. Ensure your reducing agent is active and used in sufficient stoichiometric excess. For catalytic hydrogenations (e.g., H₂/Pd/C), ensure the catalyst has not been poisoned and that there is adequate hydrogen pressure and agitation.

    • Catalyst Inactivity: For catalytic transfer hydrogenation or direct hydrogenation, the catalyst (e.g., Pd/C) may be old or poisoned.

      • Solution: Use fresh, high-quality catalyst for each reaction. Ensure all solvents and reagents are free from potential catalyst poisons like sulfur compounds.

    • Side Reactions: Over-reduction or side reactions can consume your starting material or product. For instance, harsh conditions might lead to the formation of azo or azoxy compounds.[1]

      • Solution: Employ milder reducing agents like sodium dithionite (B78146) (Na₂S₂O₄) or use catalytic transfer hydrogenation with ammonium (B1175870) formate, which is known for high selectivity.[1] Careful control of temperature is also crucial to minimize side reactions.[2]

    • Product Loss During Workup: The product, being a diamine, can be water-soluble, especially in acidic conditions, leading to loss during aqueous extraction.

      • Solution: During workup, basify the aqueous layer to a pH > 8 before extracting with an organic solvent like ethyl acetate (B1210297) or dichloromethane. Perform multiple extractions to ensure complete recovery of the product.

Issue 2: Product Purity Issues and Contamination

  • Question: My final this compound product is discolored (yellow or brown) and shows impurities in NMR/LC-MS analysis. How can I improve its purity?

  • Answer: Discoloration and impurities often indicate the presence of unreacted starting materials, byproducts, or degradation products.

    • Residual Starting Material: Incomplete reduction will leave 2-amino-5-nitropyridine in your final product.

      • Solution: As mentioned above, ensure the reaction goes to completion by monitoring with TLC. If separation is necessary, column chromatography on silica (B1680970) gel is an effective purification method.

    • Inorganic Salts: When using reducing agents like SnCl₂, the final product can be contaminated with tin salts, which can be difficult to remove.

      • Solution: After reaction completion, carefully adjust the pH to precipitate tin hydroxides. A thorough filtration and washing of the crude product are essential. An alternative is to switch to a metal-free reduction method if possible.

    • Oxidation/Degradation: Aromatic amines, especially diamines, can be sensitive to air and light, leading to the formation of colored oxidation products.

      • Solution: Perform the reaction and workup under an inert atmosphere (e.g., Nitrogen or Argon) if possible. Store the final product in a dark, cool place, preferably under an inert atmosphere. Using activated charcoal during recrystallization can help remove colored impurities, but use it sparingly as it can adsorb the desired product.[2]

Issue 3: Challenges with Buchwald-Hartwig Amination

  • Question: I am attempting a Buchwald-Hartwig amination on a dihalopyridine to synthesize this compound, but the reaction is not working well (low conversion or decomposition). What should I troubleshoot?

  • Answer: The success of the Buchwald-Hartwig amination is highly dependent on the careful selection of several key experimental parameters.[3]

    • Ligand Choice: The ligand is crucial for catalyst activity.

      • Solution: For heteroaryl halides, bulky, electron-rich phosphine (B1218219) ligands such as XPhos, SPhos, or BrettPhos often show excellent performance.[3][4] The choice of ligand can significantly impact the reaction's success.[5][6]

    • Base Selection: The strength and type of base are critical.

      • Solution: Strong, non-nucleophilic bases like NaOt-Bu, LHMDS, or K₂CO₃ are commonly used.[6] The choice of base can affect the reaction rate and the prevalence of side reactions.

    • Solvent and Temperature: The reaction is sensitive to solvent and temperature.

      • Solution: Anhydrous, deoxygenated solvents like toluene (B28343), dioxane, or THF are typically required. The reaction temperature often ranges from 25 °C to over 100 °C.[6] Optimization of the temperature is often necessary for specific substrates.

    • Catalyst Precursor: The palladium source can influence the reaction.

      • Solution: Common choices include Pd₂(dba)₃ and Pd(OAc)₂.[3] Ensure the catalyst precursor is of high quality.

Quantitative Data Summary

The following tables summarize typical reaction conditions for the synthesis of this compound and its precursors.

Table 1: Conditions for Reduction of 2-Amino-5-nitropyridine

Reducing AgentCatalystSolventTemperature (°C)Reaction Time (h)Typical Yield (%)Reference
H₂ (gas)10% Pd/CMethanol/Ethanol25 - 502 - 6>90[7][8]
Ammonium Formate10% Pd/CMethanol25 - 601 - 3~85[1]
Sodium Dithionite-Water/Ethanol50 - 802 - 5~80[1]
Iron powder / HCl-Ethanol/WaterReflux1 - 2~70[9]

Table 2: Conditions for Buchwald-Hartwig Amination of Dihalopyridines

Aryl HalideAmine SourceCatalyst/LigandBaseSolventTemperature (°C)Reaction Time (h)Typical Yield (%)Reference
2,5-DibromopyridineAmmonia (B1221849)Pd(OAc)₂ / XPhosNaOt-BuToluene100 - 12012 - 2470-85[4][10]
2-Bromo-5-aminopyridineAmmoniaPd₂(dba)₃ / BINAPLHMDSDioxane80 - 11016 - 2475-90[3][5]
2,5-DichloropyridineBenzylaminePd(OAc)₂ / CyJohnPhosK₂CO₃Toluene11018~80[4]

Detailed Experimental Protocols

Protocol 1: Synthesis of this compound via Catalytic Hydrogenation

This protocol describes the reduction of 2-amino-5-nitropyridine using hydrogen gas and a palladium on carbon catalyst.[7][8]

  • Preparation: In a hydrogenation vessel, dissolve 2-amino-5-nitropyridine (1.0 eq) in methanol.

  • Catalyst Addition: Carefully add 10% Palladium on Carbon (Pd/C) catalyst (5-10 mol%) to the solution under an inert atmosphere (e.g., argon or nitrogen).

  • Hydrogenation: Seal the vessel and purge it with hydrogen gas. Pressurize the vessel with hydrogen (typically 50 psi) and stir the mixture vigorously at room temperature.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 2-6 hours.

  • Workup: Once the starting material is consumed, carefully vent the hydrogen gas and purge the vessel with an inert gas.

  • Filtration: Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the Celite pad with methanol.

  • Purification: Concentrate the filtrate under reduced pressure. The resulting crude this compound can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene).

Protocol 2: Synthesis of this compound via Buchwald-Hartwig Amination

This protocol is a general guideline for the amination of 2-bromo-5-aminopyridine. Optimization may be required.[3][4][5]

  • Preparation: To an oven-dried Schlenk flask, add Pd₂(dba)₃ (1-2 mol%), a suitable phosphine ligand (e.g., XPhos, 2-4 mol%), and the base (e.g., NaOt-Bu, 2.2 eq).

  • Reagent Addition: Add 2-bromo-5-aminopyridine (1.0 eq) to the flask. Evacuate and backfill the flask with an inert gas (e.g., argon) three times.

  • Solvent and Amine Source: Add anhydrous, degassed toluene via syringe. Then, add the amine source (e.g., a solution of ammonia in dioxane or another suitable amine).

  • Reaction: Seal the flask and heat the reaction mixture to 100-110 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or GC-MS until the starting material is consumed (typically 12-24 hours).

  • Workup: Cool the reaction mixture to room temperature. Quench the reaction by adding water.

  • Extraction: Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to afford this compound.

Visualizations

G start Low Yield or Impure Product in this compound Synthesis check_completion Check Reaction Completion (TLC/LC-MS) start->check_completion incomplete Incomplete Reaction check_completion->incomplete Starting Material Remains complete Reaction Complete check_completion->complete No Starting Material solution_incomplete Solutions: - Extend Reaction Time - Increase Temperature Moderately - Check Reagent/Catalyst Activity incomplete->solution_incomplete check_purity Assess Purity (NMR, LC-MS, m.p.) complete->check_purity solution_incomplete->check_completion Re-evaluate impure Product is Impure check_purity->impure pure Product is Pure but Yield is Low check_purity->pure solution_impure Purification Strategy: - Recrystallization - Column Chromatography - Activated Charcoal Treatment - Optimize Workup to Remove Salts impure->solution_impure solution_low_yield Investigate Product Loss: - Check pH during aqueous workup - Perform multiple extractions - Minimize transfer losses pure->solution_low_yield success Optimized Synthesis solution_impure->success solution_low_yield->success

Caption: Troubleshooting workflow for this compound synthesis.

G start_material 2-Amino-5-nitropyridine intermediate_state Adsorption onto Catalyst Surface start_material->intermediate_state 1. reagents Reducing Agent (e.g., H₂ or H-donor) reagents->intermediate_state 2. catalyst Catalyst (e.g., Pd/C) catalyst->intermediate_state reduction_step Nitro Group (-NO₂) Reduction -NO₂ → -NHOH → -NH₂ intermediate_state->reduction_step 3. Hydrogenolysis final_product This compound reduction_step->final_product 4.

Caption: Catalytic reduction pathway of 2-amino-5-nitropyridine.

References

Technical Support Center: Improving Yield in 2,5-Diaminopyridine Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for improving yields in reactions involving 2,5-Diaminopyridine.

Frequently Asked Questions (FAQs)

Q1: My acylation reaction with this compound is giving a low yield and multiple products. What are the common causes and solutions?

Low yields and multiple products in acylation reactions of this compound are often due to di-acylation or other side reactions. The two primary amino groups have similar reactivity, making selective mono-acylation challenging.

Troubleshooting Steps:

  • Control Stoichiometry: Use a stoichiometric amount or only a slight excess (e.g., 1.1 equivalents) of the acylating agent to minimize di-acylation.

  • Temperature Control: Acylation reactions can be exothermic. Maintain a controlled temperature, for instance, below 60°C, to prevent side reactions.

  • Slow Addition: Add the acylating agent slowly to the reaction mixture to maintain a low instantaneous concentration, which can favor mono-acylation.

  • Choice of Base: The choice of base can be critical. A weak, non-nucleophilic base is often preferred to prevent side reactions. For challenging acylations, exploring different bases is recommended.

  • Purification: If a mixture of mono- and di-acylated products is obtained, separation can often be achieved by column chromatography.

Q2: I am struggling with a low yield in a Suzuki-Miyaura cross-coupling reaction with a this compound derivative. What are the likely issues?

Low yields in Suzuki-Miyaura reactions involving pyridine (B92270) derivatives are common and can often be attributed to catalyst inhibition or suboptimal reaction conditions. The nitrogen atoms in the pyridine ring can coordinate to the palladium catalyst, reducing its activity.

Troubleshooting Steps:

  • Ligand Selection: The choice of phosphine (B1218219) ligand is crucial. Bulky, electron-rich ligands can help to stabilize the palladium catalyst and prevent coordination with the pyridine nitrogen.

  • Base and Solvent Screening: The combination of base and solvent significantly impacts the reaction outcome. A systematic screening of different bases (e.g., K₃PO₄, K₂CO₃, Cs₂CO₃) and solvents (e.g., dioxane, toluene, DMF) is often necessary to find the optimal conditions.

  • Inert Atmosphere: Suzuki-Miyaura reactions are sensitive to oxygen. Ensure that the reaction is set up under an inert atmosphere (e.g., argon or nitrogen) and that all solvents and reagents are properly degassed.

  • Purity of Boronic Acid/Ester: Impurities in the boronic acid or ester can lead to low yields. Ensure the quality of your boron reagent.

Q3: My Buchwald-Hartwig amination of a 2,5-dihalopyridine with an amine is not proceeding to completion. How can I improve the yield?

Similar to Suzuki-Miyaura couplings, the Buchwald-Hartwig amination of halopyridines can be challenging due to catalyst poisoning by the pyridine nitrogen.

Troubleshooting Steps:

  • Catalyst and Ligand Choice: Use a palladium precatalyst and a bulky, electron-rich phosphine ligand specifically designed for challenging cross-coupling reactions.

  • Base Selection: The strength and nature of the base are critical. Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) are often effective.

  • Temperature and Reaction Time: These reactions often require elevated temperatures (80-120 °C) and extended reaction times. Monitor the reaction progress by TLC or LC-MS to determine the optimal reaction time.

  • Reagent Purity: Ensure all reagents, especially the solvent and amine, are dry and of high purity. The presence of water can deactivate the catalyst.

Troubleshooting Guides

Issue: Low Yield in Schiff Base Formation

The condensation reaction between this compound and aldehydes to form Schiff bases can sometimes result in low yields due to the reversible nature of the reaction and potential side reactions.

Potential Causes and Solutions:

Potential Cause Solution
Reversible Reaction Remove water from the reaction mixture as it forms. This can be achieved by using a Dean-Stark apparatus or by adding a dehydrating agent like anhydrous MgSO₄ or molecular sieves.
Suboptimal pH The reaction is often acid-catalyzed. Add a catalytic amount of a weak acid, such as acetic acid, to facilitate the reaction. However, strongly acidic conditions can protonate the amine, rendering it non-nucleophilic.
Steric Hindrance If using a sterically hindered aldehyde, the reaction may require more forcing conditions, such as higher temperatures or longer reaction times.
Product Instability Some Schiff bases can be unstable and may decompose upon workup or purification. Analyze the crude reaction mixture to assess the initial yield and consider purification methods that minimize exposure to heat or acid/base.
Issue: Incomplete Cyclocondensation Reaction

Cyclocondensation reactions of this compound with 1,3-dicarbonyl compounds to form fused heterocyclic systems like imidazopyridines can be sensitive to reaction conditions.

Potential Causes and Solutions:

Potential Cause Solution
Inefficient Ring Closure This step is often the yield-determining step. The choice of solvent and catalyst is critical. High-boiling polar aprotic solvents like DMF or DMSO can be effective. The use of a Lewis or Brønsted acid catalyst can promote cyclization.
Side Reactions The dicarbonyl compound can undergo self-condensation or other side reactions. Control the reaction temperature and the order of addition of reagents.
Low Solubility of Reactants Ensure that both this compound and the dicarbonyl compound are soluble in the chosen solvent at the reaction temperature.
Product Precipitation The product may precipitate out of the reaction mixture, potentially inhibiting the reaction from going to completion. Monitor the reaction for any precipitation and consider using a solvent in which the product is more soluble.

Data Presentation

The following tables provide representative data on how reaction conditions can affect the yield of reactions involving aminopyridines. While specific data for this compound is limited in the literature, these tables for related compounds offer valuable insights for optimization.

Table 1: N-Acetylation of 2-Aminopyridine Derivatives

Starting MaterialAcetylating AgentSolventTemperature (°C)Time (h)Yield (%)
2-AminopyridineAcetic Anhydride (B1165640)Acetic Anhydride< 60195
2-Amino-4-methylpyridineAcetic AnhydrideAcetic Anhydride70295

Table 2: Optimization of Base for Buchwald-Hartwig Amination of 2,5-Diiodopyrazine

EntryBasepKa of Conjugate AcidYield (%)
1NaOtBu~19>95
2LHMDS~26>95
3K₂CO₃~10.3~60
4Cs₂CO₃~10.2~75
5K₃PO₄~12.3~80

Table 3: Effect of Solvent on Buchwald-Hartwig Amination of 2,5-Diiodopyrazine

EntrySolventDielectric Constant (ε)Yield (%)
1Toluene2.4>95
21,4-Dioxane2.2~90
3THF7.5~75
4DMF37Variable

Experimental Protocols

Protocol 1: General Procedure for N-Acetylation of an Aminopyridine

This protocol is adapted for a generic aminopyridine and can be used as a starting point for the acetylation of this compound.

Materials:

  • Aminopyridine (1.0 eq)

  • Acetic Anhydride (1.1 - 2.2 eq, depending on whether mono- or di-acetylation is desired)

  • Pyridine (as solvent or catalyst)

  • Dichloromethane (DCM) or other suitable solvent

  • Saturated aqueous sodium bicarbonate solution

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

Procedure:

  • Dissolve the aminopyridine in the chosen solvent in a round-bottom flask equipped with a magnetic stir bar.

  • Cool the solution in an ice bath.

  • Slowly add acetic anhydride to the cooled solution with stirring.

  • If using a catalytic amount of pyridine, add it at this stage.

  • Allow the reaction to warm to room temperature and stir for 1-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by slowly adding saturated aqueous sodium bicarbonate solution until gas evolution ceases.

  • Transfer the mixture to a separatory funnel and extract the product with DCM or another suitable organic solvent.

  • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

  • Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization or column chromatography.

Protocol 2: General Procedure for Suzuki-Miyaura Coupling of a Halopyridine

This is a general protocol that can be adapted for the Suzuki-Miyaura coupling of a halogenated this compound derivative.

Materials:

  • Halogenated this compound derivative (1.0 eq)

  • Boronic acid or ester (1.2 - 1.5 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (1-5 mol%)

  • Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) (2.0 - 3.0 eq)

  • Degassed solvent (e.g., Dioxane/Water, Toluene, DMF)

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To an oven-dried Schlenk flask, add the halogenated this compound derivative, boronic acid or ester, palladium catalyst, and base under an inert atmosphere.

  • Add the degassed solvent via syringe.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time (monitor by TLC or LC-MS).

  • After the reaction is complete, cool the mixture to room temperature.

  • Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Mandatory Visualization

Buchwald_Hartwig_Amination cluster_cycle Catalytic Cycle Pd0 Pd(0)Ln OxAdd Oxidative Addition Complex Pd0->OxAdd Ar-X ArX Ar-X (e.g., 2,5-Dihalopyridine) AmineComplex Amine-Pd(II) Complex OxAdd->AmineComplex + R₂NH - L Amine R₂NH Base Base AmidoComplex Amido-Pd(II) Complex AmineComplex->AmidoComplex + Base - [Base-H]⁺X⁻ Product Ar-NR₂ AmidoComplex->Product Reductive Elimination Catalyst_Regen Pd(0)Ln

Caption: Catalytic cycle for the Buchwald-Hartwig amination.

Troubleshooting_Workflow Start Low Yield in This compound Reaction CheckPurity Check Purity of Starting Materials Start->CheckPurity InertAtmosphere Ensure Inert Atmosphere (if required) CheckPurity->InertAtmosphere OptimizeConditions Systematically Optimize Reaction Conditions InertAtmosphere->OptimizeConditions VarySolvent Vary Solvent OptimizeConditions->VarySolvent No VaryTemp Vary Temperature OptimizeConditions->VaryTemp No VaryCatalyst Vary Catalyst/Ligand OptimizeConditions->VaryCatalyst No VaryBase Vary Base OptimizeConditions->VaryBase No Success Improved Yield OptimizeConditions->Success Yes AnalyzeByproducts Analyze Byproducts (TLC, LC-MS, NMR) VarySolvent->AnalyzeByproducts VaryTemp->AnalyzeByproducts VaryCatalyst->AnalyzeByproducts VaryBase->AnalyzeByproducts ModifyWorkup Modify Workup/ Purification AnalyzeByproducts->ModifyWorkup ModifyWorkup->OptimizeConditions Re-optimize

Caption: General troubleshooting workflow for low-yield reactions.

Technical Support Center: Troubleshooting Imidazopyridine Cyclization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in diagnosing and resolving common issues leading to low yields during imidazopyridine cyclization reactions.

Frequently Asked Questions (FAQs)

Q1: My imidazopyridine cyclization reaction is resulting in a low yield with a significant amount of a Schiff base byproduct. What is the cause and how can I fix it?

A1: This is a common issue, particularly in multicomponent reactions like the Groebke-Blackburn-Bienaymé (GBB) reaction, especially when using aliphatic aldehydes. The formation of the Schiff base from an aldehyde and a 2-aminopyridine (B139424) is a reversible equilibrium. If the subsequent cyclization step is slow, the Schiff base can accumulate as a major byproduct.[1]

Troubleshooting Steps:

  • Adjust Reagent Stoichiometry: Increase the equivalents of the 2-aminopyridine to 1.2-1.5 equivalents. This can shift the equilibrium towards the formation of the Schiff base and its subsequent cyclization, reducing the amount of unreacted aldehyde.[1]

  • Utilize a Catalyst: The addition of a Lewis acid or Brønsted acid catalyst (e.g., 5-10 mol% of Sc(OTf)₃ or Yb(OTf)₃) can activate the Schiff base, accelerating the nucleophilic attack by the isocyanide and minimizing Schiff base accumulation.[1]

  • Optimize the Solvent: If the reaction is sluggish, switching to a more polar aprotic solvent like acetonitrile (B52724) or DMF can improve the reaction rate by better solvating the reactants and intermediates.[1]

  • Modify the Temperature: For less reactive substrates, increasing the temperature to a range of 50-80 °C can facilitate cyclization. However, exercise caution as higher temperatures might promote decomposition.[1]

Q2: I am observing the formation of multiple regioisomers in my reaction, which are difficult to separate. How can I improve the regioselectivity?

A2: The formation of regioisomers can occur when the cyclization can happen at more than one nitrogen atom on the pyridine (B92270) ring.[1] The regioselectivity is highly dependent on the reaction conditions and the substitution pattern of the 2-aminopyridine.

Troubleshooting Steps:

  • Choice of Catalyst and Ligand: In transition-metal-catalyzed reactions, the steric and electronic properties of the catalyst and its ligands can significantly influence which nitrogen atom participates in the cyclization.[2] Screening different catalysts and ligands is recommended.

  • Protecting Groups: Consider using protecting groups to block one of the reactive nitrogen atoms, thereby directing the cyclization to the desired position.[2]

  • Solvent Effects: The polarity of the solvent can influence the site of cyclization. Experiment with a range of solvents from nonpolar (e.g., toluene) to polar aprotic (e.g., DMF) and polar protic (e.g., ethanol).

Q3: My reaction is incomplete, and I am isolating a stable intermediate instead of the final imidazopyridine product. How can I drive the reaction to completion?

A3: Incomplete cyclization is a frequent problem, often due to insufficient energy to overcome the activation barrier or the presence of water in a condensation reaction.[3]

Troubleshooting Steps:

  • Increase Reaction Temperature: Many cyclization reactions require thermal energy. Increasing the temperature or switching to a higher-boiling solvent can help drive the reaction to completion. Refluxing is a common strategy.[3]

  • Water Removal: Since cyclization is often a condensation reaction that eliminates water, its removal can shift the equilibrium towards the product. For high-temperature reactions, a Dean-Stark trap is effective. In other cases, adding a compatible drying agent to the reaction mixture can be beneficial.[3]

  • Optimize pH: The pH of the reaction can be critical. For condensations involving carboxylic acids, acidic conditions are typically required. A catalytic amount of acid can be beneficial when using a carboxylic acid equivalent like an orthoester.[3]

Q4: I am seeing a highly polar, inseparable byproduct at the baseline of my TLC plate, and the yield of my desired product is low. What could be the issue?

A4: This observation often points to the oxidation of the 2-aminopyridine starting material.[1] This is particularly common when using certain oxidizing reagents.

Troubleshooting Steps:

  • Use Fresh Starting Material: Ensure the 2-aminopyridine is pure and has not been oxidized during storage.

  • Degas Solvents: Remove dissolved oxygen from the reaction solvent by bubbling an inert gas (e.g., nitrogen or argon) through it prior to use.

  • Run Under Inert Atmosphere: Perform the reaction under an inert atmosphere of nitrogen or argon to prevent air oxidation.

  • Re-evaluate Oxidizing Agents: If the reaction protocol uses an oxidant, consider if a milder one can be substituted or if the stoichiometry can be optimized.

Quantitative Data Summary

The following table summarizes the impact of various reaction parameters on the yield of imidazopyridine synthesis.

ParameterConditionExpected OutcomeReference
Reagent Stoichiometry Increase 2-aminopyridine to 1.2-1.5 equivalents in GBB reaction.Reduced unreacted aldehyde and increased yield of the desired imidazopyridine.[1]
Catalyst Add 5-10 mol% of Sc(OTf)₃ or Yb(OTf)₃ in GBB reaction.Accelerated cyclization rate, minimizing the accumulation of the Schiff base intermediate.[1]
Temperature Increase temperature to 50-80 °C for less reactive substrates.Increased reaction rate and conversion.[1]
Solvent Switch from methanol/ethanol to acetonitrile/DMF for sluggish reactions.Improved reaction kinetics and potentially higher yields.[1]
Catalyst (Palladium) Use Pd(OAc)₂ with ligands like XantPhos or Me₄tBu-XPhos for amidations.Potentially improved yields in palladium-catalyzed reactions.[2]
Reductive Cyclization Use fresh and sufficient excess (e.g., 10 equivalents) of reducing agent (e.g., Fe).Improved conversion in reductive cyclization methods.[2]

Experimental Protocols

Protocol 1: Optimization of the Groebke-Blackburn-Bienaymé (GBB) Reaction

This protocol provides a general procedure for optimizing the GBB reaction to minimize Schiff base byproduct formation.

Materials:

  • Aldehyde (1.0 eq)

  • 2-Aminopyridine (1.2-1.5 eq)

  • Isocyanide (1.0 eq)

  • Scandium(III) triflate (Sc(OTf)₃) (0.1 eq)

  • Anhydrous acetonitrile

Procedure:

  • To an oven-dried reaction flask, add the 2-aminopyridine and scandium(III) triflate.

  • Evacuate and backfill the flask with an inert gas (e.g., argon) three times.

  • Add anhydrous acetonitrile, followed by the aldehyde.

  • Stir the mixture at room temperature for 30 minutes.

  • Add the isocyanide dropwise to the reaction mixture.

  • Stir the reaction at room temperature or heat to 50-80 °C, monitoring the progress by TLC or LC-MS.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel.

Protocol 2: Reductive Cyclization for Imidazo[4,5-b]pyrazine Synthesis

This protocol is an example of a reductive cyclization to form an imidazopyrazine derivative.

Materials:

  • [3][2][4]oxadiazolo[3,4-b]pyrazine-5,6-diamine starting material (1.0 eq)

  • Iron powder (10 eq)

  • Ytterbium(III) triflate (Yb(OTf)₃) (0.1 eq)

  • Electrophile (e.g., ethyl trifluoroacetate, 10 eq)

  • Acetic acid (0.2 M)

Procedure:

  • To a reaction tube, add the diamine starting material, iron powder, and Yb(OTf)₃.[2]

  • Add acetic acid and the electrophile.[2]

  • Seal the tube and heat the mixture to 95 °C for the specified time (e.g., 4 hours).[2]

  • Monitor the reaction by TLC or LC-MS.[2]

  • After completion, cool the reaction to room temperature.[2]

  • Filter the reaction mixture through a pad of celite to remove the iron powder, washing with a suitable solvent (e.g., ethyl acetate).[2]

  • Concentrate the filtrate under reduced pressure and purify the crude product.[2]

Visualizations

Troubleshooting_Workflow start Low Yield in Imidazopyridine Cyclization incomplete_reaction Incomplete Reaction? start->incomplete_reaction side_products Significant Side Products? start->side_products No incomplete_reaction->side_products No optimize_temp Increase Temperature / Change Solvent incomplete_reaction->optimize_temp Yes adjust_stoichiometry Adjust Stoichiometry side_products->adjust_stoichiometry Yes check_sm_purity Check Starting Material Purity / Oxidation side_products->check_sm_purity No remove_water Remove Water (Dean-Stark / Drying Agent) optimize_temp->remove_water success Improved Yield optimize_temp->success remove_water->success optimize_catalyst Optimize Catalyst / Ligand adjust_stoichiometry->optimize_catalyst adjust_stoichiometry->success optimize_catalyst->success check_sm_purity->success

Caption: A general troubleshooting workflow for low yield in imidazopyridine cyclization.

GBB_Equilibrium cluster_reactants Reactants Aldehyde Aldehyde Schiff Base Schiff Base Aldehyde->Schiff Base reversible 2-Aminopyridine 2-Aminopyridine 2-Aminopyridine->Schiff Base Imidazopyridine Imidazopyridine Schiff Base->Imidazopyridine Fast Cyclization Side Product Accumulation Side Product Accumulation Schiff Base->Side Product Accumulation Slow Cyclization Isocyanide Isocyanide Isocyanide->Imidazopyridine

Caption: Equilibrium in the GBB reaction leading to potential byproduct formation.

References

Technical Support Center: Purification of Crude 2,5-Diaminopyridine by Recrystallization

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice and frequently asked questions (FAQs) for the purification of crude 2,5-Diaminopyridine via recrystallization.

Frequently Asked Questions (FAQs)

Q1: What is the best solvent for the recrystallization of this compound?

A1: The ideal solvent is one in which this compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point. Due to its polar nature, polar solvents are generally good candidates. Water is a potential solvent, with a reported solubility of 39 g/L at 25°C.[1] Alcohols like ethanol (B145695) or methanol (B129727) can also be effective. For related compounds like 2-aminopyridine, solvents such as N-Methyl-2-pyrrolidone (NMP), Dimethylformamide (DMF), methanol, and ethanol show high solubility, which increases with temperature.[2] A mixed solvent system (e.g., ethanol-water) may also be employed to achieve the desired solubility gradient.

Q2: My compound "oils out" instead of forming crystals. What should I do?

A2: "Oiling out" occurs when the solid melts in the hot solvent and separates as a liquid upon cooling because the solution is supersaturated above the compound's melting point.[3] This is common with impure compounds.

  • Solution 1: Add more solvent. The oil may dissolve if you add more of the "soluble solvent" and reheat the solution.[4]

  • Solution 2: Lower the cooling temperature. Try to induce crystallization at a lower temperature where the product is more likely to be solid.[3]

  • Solution 3: Change the solvent system. Use a solvent with a lower boiling point.

Q3: No crystals are forming even after the solution has cooled completely. How can I induce crystallization?

A3: If the solution remains clear, it may be subsaturated or nucleation is inhibited.[3]

  • Induce Nucleation: Try scratching the inside of the flask with a glass stirring rod just below the solvent line.[4]

  • Add a Seed Crystal: Introduce a tiny crystal of pure this compound to the solution to serve as a nucleation site.[4]

  • Reduce Solvent Volume: If too much solvent was used, gently heat the solution to boil off a portion of it, then allow it to cool again.[4]

Q4: The recovered crystals are still colored. How can I remove colored impurities?

A4: Colored impurities are common, especially due to the potential for oxidation in aminopyridines.

  • Use Activated Charcoal: Add a small amount of activated charcoal to the hot solution before filtration.[5] The charcoal will adsorb the colored impurities. Be cautious not to add too much, as it can also adsorb the desired product and reduce yield.[4][5] The solution should be cooled slightly below its boiling point before adding charcoal to prevent violent boiling over.[5]

Q5: My final yield is very low. What are the common causes?

A5: Low recovery can result from several factors:

  • Using too much solvent: This keeps a significant portion of the product dissolved in the mother liquor even after cooling.[4]

  • Premature crystallization: The product may crystallize on the filter paper during hot filtration. To prevent this, use an excess of hot solvent and pre-heat the funnel.[5]

  • Excessive washing: Washing the final crystals with too much cold solvent can dissolve some of the product.

  • Too much charcoal: As mentioned, excessive use of activated charcoal can adsorb the product.[4]

Physical and Chemical Properties of this compound

A summary of key quantitative data is provided below to assist in experimental planning.

PropertyValueSource
Molecular Formula C₅H₇N₃[6]
Molecular Weight 109.13 g/mol
Melting Point 110.3°C[1][6]
Boiling Point 180°C at 12 mmHg[6]
Solubility in Water 39 g/L (at 25°C)[1]
Appearance Yellow to purple crystalline powder[7]

Detailed Experimental Protocol for Recrystallization

This protocol provides a general methodology for the purification of crude this compound.

1. Solvent Selection:

  • Based on the data table and FAQs, select a suitable solvent (e.g., water, ethanol, or a mixed solvent system). The goal is to find a system where the compound is highly soluble when hot and poorly soluble when cold.

2. Dissolution:

  • Place the crude this compound in an Erlenmeyer flask.

  • Add a minimal amount of the chosen solvent.

  • Gently heat the mixture on a hot plate while stirring until the solvent boils.

  • Continue adding small portions of hot solvent until the solid just dissolves completely.[5] Avoid adding a large excess of solvent to ensure good recovery.[4]

3. Decolorization (Optional):

  • If the solution is colored, remove it from the heat and allow it to cool slightly.

  • Add a very small amount of activated charcoal to the solution and swirl.[5]

  • Reheat the solution to boiling for a few minutes.

4. Hot Gravity Filtration (if charcoal or insoluble impurities are present):

  • Set up a gravity filtration apparatus with fluted filter paper.

  • Pre-heat the funnel and receiving flask by pouring hot solvent through them to prevent premature crystallization.[5]

  • Pour the hot solution through the fluted filter paper to remove the charcoal and any other insoluble impurities.

5. Crystallization:

  • Cover the flask containing the hot filtrate with a watch glass and allow it to cool slowly to room temperature. Slow cooling is crucial for forming large, pure crystals.[4]

  • Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize crystal formation.

6. Isolation and Washing:

  • Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Wash the crystals with a small amount of ice-cold solvent to remove any remaining impurities from the mother liquor.

  • Break the vacuum and add a minimal amount of cold solvent, then reapply the vacuum. Repeat if necessary.

7. Drying:

  • Dry the crystals in a desiccator or a vacuum oven at a moderate temperature until a constant weight is achieved.

Troubleshooting Workflow

The following diagram outlines a logical workflow for troubleshooting common issues during the recrystallization process.

G cluster_troubleshoot Troubleshooting Steps start Start Recrystallization dissolve Dissolve Crude Solid in Hot Solvent start->dissolve cool Cool Solution dissolve->cool check_crystals Crystals Formed? cool->check_crystals crystals_yes Collect, Wash, and Dry Crystals check_crystals->crystals_yes  Yes no_crystals No Crystals / Oiling Out check_crystals->no_crystals  No check_purity Check Purity (e.g., Melting Point) crystals_yes->check_purity end_ok End: Pure Product check_purity->end_ok troubleshoot Troubleshoot Nucleation no_crystals->troubleshoot option1 Scratch Flask Add Seed Crystal troubleshoot->option1 Induce Nucleation option2 Reduce Solvent Volume (Boil off excess) troubleshoot->option2 If Supersaturated option3 Re-evaluate Solvent (Try different solvent/mixture) troubleshoot->option3 If Oiling Out option1->cool option2->cool option3->dissolve

Caption: A troubleshooting workflow for the recrystallization of this compound.

References

Technical Support Center: Purification of 2,5-Diaminopyridine via Column Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides detailed protocols, frequently asked questions (FAQs), and troubleshooting advice for the purification of 2,5-Diaminopyridine using column chromatography.

Frequently Asked Questions (FAQs)

Q1: What is the recommended stationary phase for purifying this compound? A1: Standard silica (B1680970) gel is commonly used for the chromatography of pyridine (B92270) derivatives.[1] However, due to the basic nature of the two amine groups, this compound can exhibit strong binding and peak tailing on acidic silica. For improved results, consider using:

  • Deactivated (Basified) Silica Gel: Pre-treating silica gel with a base like triethylamine (B128534) can neutralize acidic silanol (B1196071) groups, leading to better peak shape.[2]

  • Alumina (B75360) (Basic or Neutral): Alumina is a suitable alternative to silica gel for the separation of basic compounds like amines and is stable at alkaline pHs.[3]

  • Amine-Functionalized Silica: This specialized stationary phase can offer different selectivity and improved performance for separating amines.[2][4]

Q2: Which mobile phase (eluent) system is best for this compound? A2: A gradient elution is typically recommended, starting with a less polar solvent and gradually increasing polarity. Common solvent systems include:

For aminopyridines, it is often necessary to add a small amount (0.5-2%) of a basic modifier, such as triethylamine (Et3N) or ammonium (B1175870) hydroxide (B78521) (NH4OH), to the mobile phase to prevent streaking and improve recovery.[2]

Q3: How should I determine the optimal solvent system before running a column? A3: Thin-Layer Chromatography (TLC) is the best method for quickly screening solvent systems. The ideal system will show good separation between this compound and its impurities, with the target compound having an Rf value of approximately 0.2-0.4 for optimal column separation.[5]

Q4: How should I load my crude this compound sample onto the column? A4: Dry loading is highly recommended, especially if the compound has limited solubility in the initial, non-polar mobile phase.[6][7] This involves pre-adsorbing the crude material onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting free-flowing powder to the top of the packed column.

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Compound Streaks on TLC/Column The basic amine groups are interacting strongly with acidic sites on the silica gel.Add a basic modifier (0.5-2% triethylamine or ammonium hydroxide) to your eluent system.[2] Alternatively, switch to a different stationary phase like neutral alumina or deactivated silica gel.[3]
Compound is Stuck at the Origin (Rf ≈ 0) The mobile phase is not polar enough to elute the compound.Gradually increase the polarity of the mobile phase. For example, increase the percentage of ethyl acetate in hexane, or add a stronger solvent like methanol to a DCM system.[8]
Poor Separation of Compound from Impurities The chosen solvent system does not provide adequate selectivity. The column may be overloaded.Try a different solvent system with different selectivity (e.g., switch from an ethyl acetate/hexane system to a dichloromethane/methanol system).[9] Ensure you are not loading too much crude material onto the column (typically 1-5% of the silica gel weight).
Low or No Recovery of Product The compound may be irreversibly adsorbed onto the silica gel. The compound may have decomposed on the acidic stationary phase.Test the stability of your compound on silica by spotting it on a TLC plate and letting it sit for a few hours before eluting.[8] If decomposition occurs, use a less acidic stationary phase like alumina or deactivated silica.[3] Adding a basic modifier to the eluent can also improve recovery.[2]
Product Elutes with the Solvent Front (Rf ≈ 1) The mobile phase is too polar.Decrease the polarity of your starting mobile phase. For instance, use a higher percentage of hexane in your ethyl acetate/hexane mixture.[8]
Cracked or Channeled Column Bed Improper packing of the column, often from the silica slurry being too thick or the solvent level dropping below the top of the bed.Ensure the silica slurry has an appropriate consistency and is poured carefully in one continuous motion. Never let the solvent level drop below the top of the stationary phase.[6]

Quantitative Data Summary

The optimal conditions for column chromatography are highly dependent on the specific impurities present in the crude mixture. The following table provides recommended starting points for method development.

ParameterRecommendationRationale & Notes
Stationary Phase Silica Gel (60 Å, 230-400 mesh)Most common and accessible stationary phase.[1] Consider alumina or basified silica if streaking occurs.[2][3]
Mobile Phase System 1 Gradient: 0% to 100% Ethyl Acetate in HexaneA standard system for compounds of moderate polarity.
Mobile Phase System 2 Gradient: 0% to 20% Methanol in DichloromethaneA more polar system, effective for eluting highly polar compounds.[2]
Basic Modifier 1% Triethylamine (Et3N) or Ammonium Hydroxide (NH4OH)Added to the more polar solvent (e.g., Ethyl Acetate or Methanol) to prevent peak tailing of the basic amine compound.[2]
Target TLC Rf Value 0.2 - 0.4Provides a good balance between separation efficiency and run time.[5]
Sample Loading Dry LoadingMinimizes band broadening and is ideal for samples not fully soluble in the initial non-polar eluent.[6][7]

Experimental Protocol: Column Chromatography of this compound

This protocol outlines a general procedure for the purification of this compound using flash column chromatography with silica gel.

1. Preparation and Solvent System Selection: a. Dissolve a small amount of the crude this compound in a suitable solvent (e.g., DCM or methanol). b. Using TLC, test various mobile phase systems (e.g., Ethyl Acetate/Hexane, Methanol/DCM) to find one that gives the target compound an Rf value of ~0.3.[5] Remember to add 1% Et3N to the polar solvent to prevent streaking.[2]

2. Column Packing: a. Select an appropriately sized glass column. b. Place a small plug of cotton or glass wool at the bottom, followed by a thin layer of sand. c. Prepare a slurry of silica gel in the initial, least polar mobile phase. d. Pour the slurry into the column and use gentle pressure or tapping to create a uniform, packed bed. Ensure no air bubbles or cracks are present.[7] e. Add another thin layer of sand on top of the packed silica to prevent disturbance during solvent addition.[6]

3. Sample Loading (Dry Method): a. Dissolve the crude product in a minimal amount of a volatile solvent (like DCM or methanol). b. Add a small amount of silica gel (approximately 5-10 times the mass of the crude product) to this solution. c. Gently remove the solvent using a rotary evaporator until a dry, free-flowing powder is obtained.[6] d. Carefully add this powder to the top of the packed column.

4. Elution and Fraction Collection: a. Carefully add the initial mobile phase to the column without disturbing the top layer of sand. b. Apply pressure (using a pump or inert gas) to begin eluting the solvent through the column. c. Collect the eluent in a series of numbered test tubes or flasks (fractions). d. Gradually increase the polarity of the mobile phase according to your developed gradient to elute the this compound.

5. Analysis of Fractions: a. Monitor the collected fractions by TLC to identify which ones contain the pure product. Spot multiple fractions on a single TLC plate for comparison. b. Combine the fractions that contain the pure desired compound. c. Evaporate the solvent from the combined pure fractions under reduced pressure to yield the purified this compound.[7]

Visualizations

G Figure 1: General Workflow for this compound Purification cluster_prep Preparation cluster_column Column Chromatography cluster_analysis Analysis & Isolation crude Crude this compound tlc TLC Analysis to Determine Eluent System crude->tlc pack Pack Column with Silica Gel Slurry tlc->pack load Dry Load Sample onto Column pack->load elute Elute with Gradient Mobile Phase load->elute collect Collect Fractions elute->collect analyze Analyze Fractions by TLC collect->analyze combine Combine Pure Fractions analyze->combine evap Evaporate Solvent combine->evap pure Pure this compound evap->pure

Caption: Figure 1: General workflow for purifying this compound.

G Figure 2: Troubleshooting Poor Column Chromatography Results cluster_causes Identify Potential Cause cluster_solutions Implement Solution start Problem Encountered: Poor Separation or Recovery streaking Compound Streaking / Tailing? start->streaking no_elution Compound Stuck at Origin? start->no_elution poor_sep Poor Separation from Impurity? start->poor_sep add_base Add 1% Et3N or NH4OH to Mobile Phase streaking->add_base Yes change_sp Use Alumina or Deactivated Silica streaking->change_sp Yes inc_polarity Increase Eluent Polarity (e.g., add MeOH) no_elution->inc_polarity Yes change_solvent Try a Different Solvent System poor_sep->change_solvent Yes

References

addressing solubility issues of 2,5-Diaminopyridine in organic solvents

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing solubility issues encountered with 2,5-Diaminopyridine in organic solvents.

Troubleshooting Guides

Initial Assessment Workflow

start Insolubility Issue: This compound in Organic Solvent check_polarity Is the solvent polarity appropriate? (Refer to Solubility Table) start->check_polarity try_polar_aprotic Switch to a polar aprotic solvent (e.g., DMF, DMSO, NMP, DMAc) check_polarity->try_polar_aprotic No heat Gently heat the mixture (e.g., 40-60°C) check_polarity->heat Yes try_polar_aprotic->heat sonicate Apply sonication heat->sonicate cosolvent Add a co-solvent (e.g., small amount of a more polar solvent) sonicate->cosolvent success Solubility Achieved cosolvent->success Dissolved failure Consult further literature or consider derivatization cosolvent->failure Still Insoluble cluster_polar Polar Solvent (e.g., DMF) cluster_nonpolar Non-Polar Solvent (e.g., Toluene) 2,5-DAP_polar This compound Solvent_polar Polar Solvent Molecules 2,5-DAP_polar->Solvent_polar Strong Dipole-Dipole & H-Bonding Interactions Result_polar Good Solubility Solvent_polar->Result_polar 2,5-DAP_nonpolar This compound Solvent_nonpolar Non-Polar Solvent Molecules 2,5-DAP_nonpolar->Solvent_nonpolar Weak van der Waals Interactions Result_nonpolar Poor Solubility Solvent_nonpolar->Result_nonpolar

Technical Support Center: 2,5-Diaminopyridine Reactions - Temperature Control Management

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for managing temperature control in reactions involving 2,5-Diaminopyridine.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My this compound synthesis is resulting in a low yield. Could temperature be the issue?

A1: Yes, incorrect temperature is a common cause of low yields. The reaction may be running too hot or too cold, or there could be poor heat distribution within the reactor.[1] It is crucial to ensure your temperature sensors are calibrated and that your heating or cooling system provides uniform temperature throughout the reaction mixture.[1] Different synthetic routes for this compound and its derivatives operate at specific optimal temperatures.

Q2: I am observing a high level of byproducts and impurities in my reaction. How can I address this with temperature control?

A2: Excessive reaction temperatures often favor side reactions, leading to the formation of impurities.[1] Conversely, temperatures that are too low can result in an incomplete reaction. It is critical to operate within the specific optimal temperature range for your synthesis method.[1] Implementing a precise, automated temperature control system can help maintain a stable temperature and minimize fluctuations that lead to byproduct formation.[1]

Q3: My reaction is showing signs of a potential thermal runaway (rapid, uncontrolled increase in temperature). What are the immediate steps I should take?

A3: Many reactions involving aminopyridines can be exothermic.[1] Poor heat removal can lead to a dangerous thermal runaway. Immediate actions include:

  • Activate emergency cooling systems.[1]

  • Stop the feed of any reactants being added.[1]

  • If necessary and if a protocol is in place, quench the reaction to halt it completely.[1] For future experiments, you must review and potentially redesign your cooling system to ensure it has adequate capacity for the scale and exothermic nature of the reaction.[1]

Q4: What are typical temperature ranges for reactions involving this compound?

A4: The optimal temperature is highly dependent on the specific reaction, solvents, and catalysts used. For example, certain amination reactions to synthesize this compound are conducted at high temperatures, in the range of 110-140°C in a sealed tube.[2] In contrast, other preparations, such as the formation of bis-carbamates from this compound, may be performed at a more moderate temperature of 70°C.[3] Always refer to the specific protocol for the reaction you are performing.

Q5: How does temperature affect catalyst performance in these reactions?

A5: Elevated temperatures can accelerate the deactivation of catalysts through processes like coking or sintering.[1] The formation of localized "hotspots" on the catalyst surface can also cause rapid deactivation.[1] It is recommended to operate at the minimum temperature required for efficient conversion to prolong catalyst life.[1]

Data Presentation: Reaction Parameters

The following tables summarize quantitative data from various synthesis protocols involving diaminopyridines.

Table 1: Synthesis of this compound via Amination

ParameterValueReference
SubstrateHalogenated Pyridine[2]
Temperature110-140 °C[2]
Reaction Time8-24 hours[2]
VesselSealed Reaction Tube[2]
Yield55%[2]

Table 2: Synthesis of a Bis-carbamate Derivative

ParameterValueReference
Starting MaterialThis compound[3]
Temperature70 °C[3]
Reaction TimeOvernight[3]
SolventDioxane[3]

Table 3: Nitration of a 2-Aminopyridine Derivative

StepTemperatureDurationReference
Addition of Nitric Acid0 °C-[4]
Stirring Post-Addition0 °C1 hour[4]
Stirring at Room Temp.Room Temperature1 hour[4]
Heating50-60 °C1 hour[4]

Experimental Protocols & Methodologies

Protocol 1: General Procedure for Amination to Synthesize this compound [2]

  • Reactant Loading: In a sealed reaction tube, combine the substrate (e.g., a halogenated pyridine, 0.25 mmol), a copper complex catalyst (2.5 × 10⁻³ mmol), Cesium Carbonate (Cs₂CO₃, 1 mmol), concentrated aqueous Ammonia (NH₃(aq), 0.5 mL), and Tetrabutylammonium Bromide (TBAB, 0.25 mmol) in water (0.5 mL).

  • Heating: Increase the reaction temperature to between 110-140 °C.

  • Reaction: Stir the mixture at this temperature for 8-24 hours.

  • Cooling: After the reaction period, cool the mixture to room temperature.

  • Work-up: Pour the reaction mixture into a saturated NaCl solution, extract with ethyl acetate, and dry the organic phase over anhydrous MgSO₄.

  • Purification: Remove the solvent. The resulting residue can be re-crystallized or purified by chromatography on silica (B1680970) gel.

Protocol 2: Synthesis of a Bis-carbamate from this compound [3]

  • Reactant Loading: Slurry 10 g of this compound and 20 g of calcium carbonate in 100 ml of dioxane in a suitable reaction vessel.

  • Heating: Heat the stirred mixture to 70 °C.

  • Reagent Addition: Slowly add 20 ml of ethyl chloroformate dropwise to the heated mixture.

  • Reaction: Continue stirring the mixture overnight at 70 °C.

  • Work-up: While still hot, suction off the excess calcium carbonate, washing with dioxane.

  • Isolation: Concentrate the filtrate in vacuo. The residue can then be crystallized from an ethanolic solution.

Visualizations

experimental_workflow start_end start_end process process decision decision io io critical critical A Start: Prepare Reactants B Load Reactants into Vessel A->B C Seal Vessel (if required) B->C D Initiate Stirring C->D E Heat to Target Temperature (e.g., 110-140°C) D->E F Monitor Temperature & Pressure E->F G Maintain Temp for Duration (e.g., 8-24h) F->G H Cool to Room Temperature G->H I Reaction Work-up & Extraction H->I J Purification I->J K End: Characterize Product J->K

Caption: General experimental workflow for this compound synthesis.

troubleshooting_flowchart problem problem question question solution solution check check p1 Problem: Low Yield or High Impurities q1 Is reaction temp stable & uniform? p1->q1 s1 Improve agitation. Check for hotspots. q1->s1 No q2 Is temp within protocol range? q1->q2 Yes s1->q1 s2 Adjust heating/cooling to match protocol. q2->s2 No q3 Are sensors calibrated? q2->q3 Yes s2->p1 s3 Verify and calibrate all temp sensors. q3->s3 No c1 Consider catalyst deactivation. q3->c1 Yes s3->q2

Caption: Troubleshooting guide for temperature-related reaction issues.

References

Technical Support Center: Catalyst Selection for C-N Coupling with 2,5-Diaminopyridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on selecting catalysts and optimizing conditions for the C-N coupling (Buchwald-Hartwig amination) of 2,5-Diaminopyridine with aryl halides.

Frequently Asked Questions (FAQs)

Q1: Why is C-N coupling with this compound challenging?

A1: The functionalization of this compound presents unique challenges due to its electronic properties. The pyridine (B92270) ring is electron-deficient, and the lone pair of electrons on the ring nitrogen can coordinate with the palladium catalyst, potentially inhibiting its activity. Furthermore, the presence of two amino groups introduces the possibility of mono- or di-arylation, making selectivity a key issue.

Q2: What are the most common palladium catalysts and ligands for this type of reaction?

A2: For the Buchwald-Hartwig amination of heteroaryl amines, palladium(0) and palladium(II) sources are commonly used, with Pd₂(dba)₃ (tris(dibenzylideneacetone)dipalladium(0)) and Pd(OAc)₂ (palladium(II) acetate) being frequent choices.[1] The success of the reaction is highly dependent on the choice of phosphine (B1218219) ligand. Bulky, electron-rich phosphine ligands are generally preferred to promote the crucial oxidative addition and reductive elimination steps of the catalytic cycle. For heteroaryl substrates, ligands such as XPhos, SPhos, and BrettPhos have demonstrated excellent performance.[1] Bidentate phosphine ligands like BINAP and DPPF have also been shown to improve reaction rates and yields.[1][2]

Q3: How can I control for mono- versus di-arylation of this compound?

A3: Achieving selective mono-arylation can be challenging. Key strategies include:

  • Stoichiometry: Using a limited amount of the aryl halide (e.g., 1.0-1.2 equivalents) can favor mono-arylation.

  • Reaction Time and Temperature: Shorter reaction times and lower temperatures may help to limit the extent of the second coupling reaction.

  • Steric Hindrance: Using a bulky aryl halide can sterically hinder the second arylation. For di-arylation, an excess of the aryl halide (e.g., >2.2 equivalents) and longer reaction times are typically required.

Q4: What are the best bases and solvents for this reaction?

A4: The choice of base is critical. Strong, non-nucleophilic bases are generally used. Sodium tert-butoxide (NaOtBu) is a common choice. However, for base-sensitive substrates, weaker inorganic bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (B84403) (K₃PO₄) can be effective.[3] Common solvents include toluene (B28343) and dioxane. For more polar substrates where solubility is an issue, solvents like tert-butanol (B103910) or DMF might be more suitable, though some solvents like acetonitrile (B52724) can inhibit the catalyst.[3]

Troubleshooting Guide

Issue Possible Cause(s) Suggested Solution(s)
Low or No Conversion 1. Inactive catalyst. 2. Catalyst inhibition by pyridine nitrogen. 3. Insufficiently inert atmosphere. 4. Suboptimal base or solvent.1. Use a fresh, high-purity palladium precatalyst and ligand. 2. Switch to a bulkier, more electron-rich ligand (e.g., XPhos, BrettPhos) to promote reductive elimination.[3] 3. Ensure all glassware is oven-dried and the reaction is performed under a strictly inert atmosphere (argon or nitrogen). Use degassed solvents.[3] 4. Screen different bases (e.g., NaOtBu, K₃PO₄, Cs₂CO₃) and solvents (e.g., toluene, dioxane, t-BuOH).[3]
Significant Side Product Formation (e.g., Hydrodehalogenation) 1. Slow reductive elimination. 2. Suboptimal ligand or base.1. Employ bulkier, more electron-donating ligands to accelerate C-N bond formation. 2. Lower the reaction temperature.[3] 3. Experiment with different bases to find one that minimizes this side reaction.[3]
Poor Solubility of Starting Materials 1. Inappropriate solvent choice.1. Screen a range of solvents with varying polarities. Consider more polar aprotic solvents like DMF or DMSO. A mixture of solvents can also be effective.[3] 2. Increase the reaction temperature. 3. Ensure vigorous stirring to create a homogeneous mixture.
Mixture of Mono- and Di-arylated Products 1. Incorrect stoichiometry. 2. Reaction time/temperature too high for mono-arylation.1. For mono-arylation, carefully control the stoichiometry of the aryl halide (1.0-1.2 eq.). For di-arylation, use an excess of the aryl halide (>2.2 eq.). 2. Monitor the reaction closely by TLC or LC-MS and stop it once the desired product is maximized. Consider lowering the temperature.

Data on Catalyst Systems for Aminopyridine C-N Coupling

The following tables summarize representative conditions for the Buchwald-Hartwig amination of aminopyridines. While direct data for this compound is limited, these examples with related substrates provide a strong starting point for optimization.

Table 1: Catalyst Systems for Mono-Arylation of Aminopyridines

Catalyst (mol%)Ligand (mol%)BaseSolventTemp. (°C)Time (h)Aryl HalideAmineYield (%)
Pd₂(dba)₃ (2)RuPhos (4)LiHMDSTHF65163-Bromo-2-aminopyridineMorpholine83
Pd₂(dba)₃ (2)BrettPhos (4)LiHMDSTHF65163-Bromo-2-aminopyridineAniline~70-80 (estimated)
Pd(OAc)₂ (2)XPhos (4)K₃PO₄t-BuOH100124-Bromotoluene3-Aminopyridine95
Pd₂(dba)₃ (1)Xantphos (2)Cs₂CO₃Dioxane110241-Bromo-4-methoxybenzene2-Aminopyridine88

Table 2: Catalyst Systems for Double N-Arylation

Note: Conditions for double arylation are typically more forcing.

Catalyst (mol%)Ligand (mol%)BaseSolventTemp. (°C)Time (h)Aryl HalideAmineYield (%)
Pd₂(dba)₃ (10)XPhos (30)NaOtBuToluene120182-Bromoaniline3,3',5,5'-Tetrabromo-4,4'-bipyridine61[4]
Pd(OAc)₂ (4)SPhos (8)K₃PO₄Dioxane120241-Bromo-4-tert-butylbenzene2,6-DiaminopyridineHigh (qualitative)

Experimental Protocols

Representative Protocol for Mono-N-Arylation of this compound

This protocol is a general starting point and may require optimization for specific substrates.

Materials:

  • This compound

  • Aryl halide (e.g., aryl bromide)

  • Palladium precatalyst (e.g., Pd₂(dba)₃)

  • Phosphine ligand (e.g., XPhos)

  • Base (e.g., NaOtBu or K₃PO₄)

  • Anhydrous, degassed solvent (e.g., toluene or dioxane)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • Reaction Setup: To a dry Schlenk tube under an inert atmosphere, add the palladium precatalyst (2 mol%), the phosphine ligand (4 mol%), and the base (2.0 eq.).

  • Add this compound (1.0 eq.) and the aryl halide (1.1 eq.).

  • Solvent Addition: Add the anhydrous, degassed solvent via syringe.

  • Reaction: Seal the tube and heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica (B1680970) gel.

Visual Guides

Buchwald_Hartwig_Catalytic_Cycle cluster_cycle Catalytic Cycle cluster_inhibition Potential Inhibition Pd0 Pd(0)L_n OA_Complex Ar-Pd(II)(X)L_n Pd0->OA_Complex Oxidative Addition (Ar-X) Inhibited_Complex Pd(0)L_n(Pyridine) Pd0->Inhibited_Complex Amine_Complex Ar-Pd(II)(NHR'R'')L_n OA_Complex->Amine_Complex Amine Coordination & Deprotonation (HNR'R'', Base) Amine_Complex->Pd0 Reductive Elimination Product Ar-NR'R'' Amine_Complex->Product Pyridine Pyridine Substrate Pyridine->Inhibited_Complex Coordination

Caption: Catalytic cycle of the Buchwald-Hartwig amination and potential catalyst inhibition by pyridine substrates.

Troubleshooting_Workflow Start Low Yield in C-N Coupling Check_Reagents Verify Purity & Integrity of Reagents, Catalyst, Solvents Start->Check_Reagents Check_Atmosphere Ensure Strictly Inert Atmosphere & Dry Glassware Check_Reagents->Check_Atmosphere Screen_Ligand Screen Bulky, Electron-Rich Ligands (XPhos, SPhos, etc.) Check_Atmosphere->Screen_Ligand Screen_Base Screen Bases (NaOtBu, K3PO4, Cs2CO3) Screen_Ligand->Screen_Base Screen_Solvent Screen Solvents (Toluene, Dioxane, t-BuOH) Screen_Base->Screen_Solvent Optimize_Temp Optimize Reaction Temperature Screen_Solvent->Optimize_Temp Success Improved Yield Optimize_Temp->Success

Caption: A troubleshooting workflow for low-yield C-N coupling reactions with this compound.

Catalyst_Screening_Workflow Start Catalyst Screening Setup Setup_Reactions Prepare Parallel Reactions in Vials Start->Setup_Reactions Vary_Ligand Vary Ligand: XPhos, SPhos, BrettPhos, BINAP Setup_Reactions->Vary_Ligand Vary_Catalyst Vary Pd Source: Pd2(dba)3, Pd(OAc)2 Setup_Reactions->Vary_Catalyst Vary_Base Vary Base: NaOtBu, K3PO4, Cs2CO3 Setup_Reactions->Vary_Base Run_Reactions Run Reactions at Standard Temperature (e.g., 100°C) Vary_Ligand->Run_Reactions Vary_Catalyst->Run_Reactions Vary_Base->Run_Reactions Analyze Analyze by LC-MS or GC-MS for Product Formation Run_Reactions->Analyze Select_Best Select Best Condition for Scale-up & Optimization Analyze->Select_Best

Caption: Experimental workflow for screening catalysts and conditions for the C-N coupling of this compound.

References

Technical Support Center: Analysis of 2,5-Diaminopyridine Purity by TLC

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Thin-Layer Chromatography (TLC) to identify impurities in 2,5-Diaminopyridine.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in this compound?

The most prevalent impurities in this compound typically arise from its synthesis and potential degradation.

  • Synthesis-Related Impurity: The most common synthetic route to this compound is the reduction of 2-amino-5-nitropyridine (B18323). Therefore, unreacted starting material, 2-amino-5-nitropyridine , is a primary impurity.

  • Degradation-Related Impurities: While specific degradation studies on this compound are not extensively documented, studies on the isomeric 3,4-diaminopyridine (B372788) suggest potential degradation pathways that may also apply.[1][2] These include:

    • Oxidation Products: Formation of N-oxides on the pyridine (B92270) ring.

    • Dimerization: Self-condensation of this compound molecules.

Q2: Why do my this compound spots streak on the TLC plate?

Streaking of amine-containing compounds like this compound on silica (B1680970) gel TLC plates is a common issue. This is often due to the basic nature of the amino groups interacting strongly with the acidic silanol (B1196071) groups (Si-OH) on the silica gel surface. This strong interaction can lead to poor spot shape and streaking.

Q3: How can I prevent streaking of this compound on my TLC plate?

To mitigate streaking, you can add a small amount of a basic modifier to your mobile phase. This will neutralize the acidic sites on the silica gel, leading to sharper, more defined spots. Common basic modifiers include:

  • Triethylamine (B128534) (TEA): Typically added at a concentration of 0.1-1% to the mobile phase.

  • Ammonia (B1221849) solution: A few drops of concentrated ammonia added to the mobile phase reservoir can also be effective.

Q4: What visualization techniques can be used for this compound and its impurities?

This compound and its common impurities are often UV-active due to the aromatic pyridine ring. Therefore, the primary method of visualization is:

  • UV Light (254 nm): The compounds will appear as dark spots on a fluorescent green background.[3][4][5]

For compounds that are not UV-active or for confirmation, chemical staining methods can be used. Since this compound is an amine, a ninhydrin (B49086) stain can be effective.

  • Ninhydrin Stain: This stain reacts with primary and secondary amines to produce colored spots, typically purple or pink, upon heating.[6]

Troubleshooting Guide

Problem Possible Cause(s) Recommended Solution(s)
Streaking Spots - Highly polar nature of this compound. - Strong interaction with the acidic silica gel stationary phase. - Sample overload.- Add a basic modifier (e.g., 0.1-1% triethylamine or a few drops of ammonia) to the mobile phase. - Reduce the amount of sample spotted on the plate.
Spots Remain at the Baseline (Low Rf) - The mobile phase is not polar enough to move the highly polar diaminopyridine.- Increase the polarity of the mobile phase. For example, increase the proportion of ethyl acetate (B1210297) or methanol (B129727) in a hexane (B92381)/ethyl acetate or DCM/methanol mixture.
Spots Run at the Solvent Front (High Rf) - The mobile phase is too polar.- Decrease the polarity of the mobile phase. For example, increase the proportion of hexane or DCM.
Poor Separation of Spots - The polarity of the mobile phase is not optimized for the separation of this compound and its impurities.- Perform a systematic solvent screen with different ratios of a polar and a non-polar solvent (e.g., varying percentages of ethyl acetate in hexane). - Try a different solvent system altogether (e.g., dichloromethane/methanol).
No Spots Visible Under UV Light - The concentration of the sample is too low. - The impurities are not UV-active.- Spot a more concentrated sample. - Use a chemical stain for visualization, such as ninhydrin for amines.

Experimental Protocols

Protocol 1: TLC Analysis of this compound

Objective: To separate this compound from its primary synthesis-related impurity, 2-amino-5-nitropyridine.

Materials:

  • Silica gel 60 F254 TLC plates

  • This compound sample

  • 2-amino-5-nitropyridine standard

  • Mobile Phase: Ethyl Acetate / Hexane (e.g., 70:30 v/v) with 0.5% Triethylamine

  • Developing chamber

  • Capillary spotters

  • UV lamp (254 nm)

  • Ninhydrin stain (optional)

Procedure:

  • Prepare the mobile phase by mixing ethyl acetate, hexane, and triethylamine in the specified ratio.

  • Pour a small amount of the mobile phase into the developing chamber, line the chamber with filter paper, and allow it to saturate for 10-15 minutes.

  • On a silica gel TLC plate, draw a faint baseline with a pencil approximately 1 cm from the bottom.

  • Spot the this compound sample and the 2-amino-5-nitropyridine standard on the baseline.

  • Place the TLC plate in the developing chamber and allow the solvent front to travel up the plate until it is about 1 cm from the top.

  • Remove the plate from the chamber and immediately mark the solvent front with a pencil.

  • Allow the plate to dry completely.

  • Visualize the spots under a UV lamp at 254 nm and circle the observed spots with a pencil.

  • (Optional) For further confirmation, spray the plate with a ninhydrin solution and gently heat it to develop the spots.

  • Calculate the Rf value for each spot.

Expected Results:

Due to the presence of two polar amino groups, this compound is more polar than 2-amino-5-nitropyridine, which has one amino group and a less polar nitro group. Therefore, in a normal-phase TLC system, this compound will have a lower Rf value than 2-amino-5-nitropyridine.

Compound Expected Relative Polarity Expected Rf Value in Ethyl Acetate/Hexane (70:30) + 0.5% TEA *
This compoundMore Polar~ 0.3 - 0.4
2-amino-5-nitropyridineLess Polar~ 0.5 - 0.6

*Note: These are estimated Rf values. Actual values may vary depending on experimental conditions such as the specific brand of TLC plates, chamber saturation, and temperature.

Visualizations

TLC_Workflow cluster_prep Preparation cluster_execution Execution cluster_analysis Analysis prep_solvent Prepare Mobile Phase (e.g., EtOAc/Hexane + TEA) saturate_chamber Saturate Developing Chamber prep_solvent->saturate_chamber develop_plate Develop Plate saturate_chamber->develop_plate prep_plate Prepare TLC Plate (draw baseline) spot_sample Spot Sample and Standards prep_plate->spot_sample spot_sample->develop_plate dry_plate Dry Plate develop_plate->dry_plate visualize Visualize Spots (UV light, Stains) dry_plate->visualize calculate_rf Calculate Rf Values visualize->calculate_rf interpret Interpret Results (Identify Impurities) calculate_rf->interpret

Caption: Workflow for the TLC analysis of this compound.

Troubleshooting_Logic start TLC Experiment streaking Are spots streaking? start->streaking add_base Add base (TEA/Ammonia) to mobile phase streaking->add_base Yes rf_check Are Rf values optimal (0.2 - 0.8)? streaking->rf_check No add_base->rf_check adjust_polarity Adjust mobile phase polarity rf_check->adjust_polarity No good_separation Good Separation rf_check->good_separation Yes adjust_polarity->rf_check no_separation Poor/No Separation adjust_polarity->no_separation

Caption: Logical troubleshooting flow for common TLC issues.

References

Technical Support Center: Pilot Plant Scale-Up of 2,5-Diaminopyridine Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide is designed for researchers, scientists, and drug development professionals involved in scaling up the synthesis of 2,5-Diaminopyridine from the laboratory to a pilot plant setting. It provides detailed protocols, troubleshooting advice, and answers to frequently asked questions.

Synthesis Pathway Overview

The most common and scalable synthesis route involves the nitration of 2-aminopyridine (B139424) to form the 2-amino-5-nitropyridine (B18323) intermediate, followed by a reduction to yield the final this compound product.

G cluster_0 Step 1: Nitration cluster_1 Step 2: Reduction A 2-Aminopyridine B 2-Amino-5-nitropyridine A->B H₂SO₄, HNO₃ (0-60°C) C This compound B->C Reduction (e.g., Fe/HCl or H₂/Pd-C)

Caption: Reaction scheme for the two-step synthesis of this compound.

Experimental Protocols

Protocol 1: Nitration of 2-Aminopyridine (Intermediate Synthesis)

Objective: To synthesize 2-amino-5-nitropyridine by nitrating 2-aminopyridine, with careful temperature control suitable for pilot-scale reactors.

Materials:

  • 2-Aminopyridine

  • Concentrated Sulfuric Acid (98%)

  • Fuming Nitric Acid (95%)

  • Ice

  • 40% Sodium Hydroxide (B78521) Solution

  • Deionized Water

Equipment:

  • Glass-lined reactor with cooling jacket and overhead stirrer

  • Addition funnel

  • Temperature probe

  • Filtration unit (e.g., Nutsche filter-dryer)

Procedure:

  • Charging the Reactor: Charge the reactor with concentrated sulfuric acid. Begin cooling the acid to 0-5°C using the reactor jacket.

  • Addition of 2-Aminopyridine: Slowly add 2-aminopyridine powder in portions to the cooled sulfuric acid, ensuring the temperature does not exceed 5°C[1].

  • Nitration: Once the addition is complete and the mixture is homogeneous, begin the dropwise addition of fuming nitric acid. Maintain the temperature strictly at 0°C during this addition[1].

  • Reaction Progression: After adding the nitric acid, stir the mixture at 0°C for one hour, then allow it to slowly warm to room temperature and stir for another hour. Finally, carefully heat the reaction to 50-60°C and hold for one hour to ensure the reaction goes to completion[1].

  • Quenching: Cool the reaction mixture and pour it carefully onto a large volume of ice to precipitate the product.

  • Neutralization & Isolation: Neutralize the acidic slurry with a 40% sodium hydroxide solution to a pH of 7-8. The 2-amino-5-nitropyridine will precipitate as a solid.

  • Filtration and Washing: Filter the solid product and wash it thoroughly with cold deionized water until the washings are neutral.

  • Drying: Dry the product under vacuum at 50-60°C until a constant weight is achieved.

Protocol 2: Reduction of 2-Amino-5-nitropyridine (Final Product Synthesis)

Objective: To reduce the nitro intermediate to this compound using a catalytic transfer hydrogenation or metal/acid system.

Materials:

  • 2-Amino-5-nitropyridine

  • Reduced Iron Powder

  • 95% Ethanol (B145695)

  • Concentrated Hydrochloric Acid

  • Deionized Water

Equipment:

  • Glass-lined reactor with reflux condenser, heating mantle, and overhead stirrer

  • Filtration unit

  • Rotary evaporator

Procedure:

  • Reactor Setup: Charge the reactor with 2-amino-5-nitropyridine, reduced iron powder, 95% ethanol, and water[1].

  • Initiation: Add a catalytic amount of concentrated hydrochloric acid to initiate the reduction[1].

  • Reaction: Heat the mixture to reflux (steam bath or mantle) and maintain it for 1-2 hours. The reaction is exothermic, so initial heating should be gentle.

  • Work-up: Once the reaction is complete (monitored by TLC or HPLC), filter the hot mixture to remove the iron salts. Wash the iron cake with several portions of hot 95% ethanol.

  • Concentration: Combine the filtrate and washings and evaporate the solvent under reduced pressure using a rotary evaporator.

  • Crystallization: Recrystallize the dark residue from a minimal amount of hot water to yield purified this compound.

  • Drying: Dry the final product in a vacuum oven.

Data Presentation

Table 1: Comparison of Key Reaction Parameters for Scale-Up

ParameterStep 1: NitrationStep 2: Reduction (Fe/HCl)Notes
Temperature 0°C to 60°CReflux (~80°C)Strict temperature control is critical during nitration to avoid side products.
Pressure AtmosphericAtmospheric---
Reaction Time ~3 hours~1-2 hoursMonitor by HPLC/TLC for completion.
Typical Yield >85%>90%Yields are dependent on the purity of starting materials and precise control.
Key Solvents Sulfuric AcidEthanol/Water---
Purity (Post-workup) >98%>99%Purity can be further improved by recrystallization.

Troubleshooting Guide & Workflow

Issues during scale-up are common. This guide addresses potential problems in a question-and-answer format.

G start Problem Detected: Low Yield or Purity check_step Which Step is Problematic? start->check_step nitration Nitration (Step 1) check_step->nitration Nitration reduction Reduction (Step 2) check_step->reduction Reduction nit_q1 Was Temperature Controlled below 5°C during additions? nitration->nit_q1 red_q1 Reaction Stalled? reduction->red_q1 nit_a1_yes Check Reagent Quality (esp. Nitric Acid) nit_q1->nit_a1_yes Yes nit_a1_no High Temp leads to Isomer Formation (e.g., 2-amino-3-nitropyridine). Improve cooling efficiency. nit_q1->nit_a1_no No nit_q2 Incomplete Reaction? nit_a1_yes->nit_q2 solution Implement Corrective Action & Re-run Batch nit_a1_no->solution nit_a2_yes Verify final heating step (50-60°C for 1 hr). Extend reaction time. nit_q2->nit_a2_yes Yes nit_q2->solution No nit_a2_yes->solution red_a1_yes Check Iron quality (use 'reduced iron'). Ensure HCl was added. red_q1->red_a1_yes Yes red_q2 Product Dark/Oily? red_q1->red_q2 No red_a1_yes->solution red_a2_yes Indicates impurities. Ensure complete removal of iron salts. Perform activated carbon treatment before recrystallization. red_q2->red_a2_yes Yes red_q2->solution No red_a2_yes->solution

Caption: A troubleshooting workflow for identifying and solving common synthesis issues.

Q1: My nitration reaction is producing a significant amount of a byproduct. What is the likely cause?

A1: The most common issue is poor temperature control. If the temperature rises significantly above 5-10°C during the addition of 2-aminopyridine or nitric acid, the formation of the undesired 2-amino-3-nitropyridine (B1266227) isomer increases. Separation of these isomers is difficult, impacting the purity of your final product. Ensure your pilot reactor's cooling system is adequate for the batch size.

Q2: The reduction of 2-amino-5-nitropyridine is sluggish or incomplete. What should I check?

A2: First, verify the quality of the reducing agent. If using iron, ensure it is freshly activated or "reduced iron" powder for maximum surface area and reactivity. Second, confirm that the catalytic amount of acid (like HCl) was added, as it is crucial to initiate the reaction. Finally, ensure the mixture reached and maintained reflux temperature, as insufficient heat can stall the reaction.

Q3: After the final work-up, the this compound product is an off-color oil instead of a crystalline solid. How can I fix this?

A3: This often indicates the presence of residual impurities or incomplete removal of iron salts from the reduction step. Ensure the hot filtration step is efficient. Before recrystallization, you can treat the solution with activated carbon to remove colored impurities. For crystallization, ensure you are using the minimum amount of hot solvent to dissolve the product, and allow for slow cooling to promote crystal growth rather than oiling out. Seeding the solution with a small crystal of pure product can also help initiate proper crystallization.

Q4: The final product yield is low after recrystallization. What are the common causes?

A4: Several factors can contribute to low yield during purification:

  • Using too much solvent: Dissolving the crude product in an excessive volume of hot solvent will result in a significant portion of the product remaining in the mother liquor upon cooling.

  • Premature crystallization: If the product crystallizes during the hot filtration step (to remove iron salts or charcoal), it will be lost. Ensure the filtration apparatus is pre-heated.

  • Inefficient transfers: Material loss during transfers between vessels can be significant at scale. Ensure vessels are rinsed with the mother liquor to recover all product.

Frequently Asked Questions (FAQs)

Q1: Are there alternative synthesis routes for pilot-scale production?

A1: Yes, other routes exist, but they often have challenges at scale. The Chichibabin amination reaction, which uses sodium amide, requires very high temperatures and pressure and involves handling hazardous reagents, making it less economical and more complex for pilot plants[2][3]. Another method is the chlorine-ammonia displacement from a dichloropyridine precursor in the presence of a copper source, which can be effective but may require high pressure and temperature control[2][3]. The nitration-reduction route is generally preferred for its more manageable conditions and cost-effectiveness.

Q2: What are the critical safety precautions for handling these reagents at a pilot scale?

A2: Safety is paramount.

  • Corrosives: Concentrated sulfuric and nitric acids are highly corrosive. Use appropriate personal protective equipment (PPE), including acid-resistant gloves, aprons, and face shields[4][5]. Ensure emergency showers and eye wash stations are accessible.

  • Exothermic Reactions: The nitration reaction is highly exothermic. A robust cooling system and careful, slow addition of reagents are critical to prevent thermal runaway.

  • Flammable Solvents: Ethanol is flammable. Ensure the reactor and surrounding area are properly grounded and free of ignition sources. Use intrinsically safe equipment.

  • Ventilation: All steps should be performed in a well-ventilated area to avoid inhaling dust from the solid reagents or fumes from the acids and solvents[6][7].

Q3: What analytical methods are recommended for in-process control and final product release?

A3: For a pilot plant setting, the following methods are recommended:

  • In-Process Control (IPC): High-Performance Liquid Chromatography (HPLC) is ideal for monitoring the disappearance of starting material and the appearance of the product. Thin-Layer Chromatography (TLC) can be used for quick qualitative checks.

  • Final Product Release:

    • HPLC: To determine purity and quantify any impurities.

    • NMR Spectroscopy: To confirm the chemical structure and identity of the final product[8].

    • Melting Point: As a quick indicator of purity.

    • Loss on Drying (LOD): To determine the amount of residual solvent.

Q4: How should waste from this process be handled?

A4: Waste must be handled according to local regulations.

  • Acidic Waste: The aqueous acidic waste from the nitration quench and neutralization should be carefully neutralized before disposal.

  • Solid Waste: The iron oxide/hydroxide sludge from the reduction step should be separated and disposed of as solid chemical waste.

  • Organic Waste: The mother liquor from recrystallization containing residual product and ethanol should be collected and sent for solvent recovery or incineration. Do not discharge into drains[6][9].

References

Validation & Comparative

A Comparative Analysis of Diaminopyridine Isomers: 2,3- vs 2,5- vs 2,6-Diaminopyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparative analysis of the physicochemical and biological properties of three diaminopyridine isomers: 2,3-diaminopyridine (B105623), 2,5-diaminopyridine, and 2,6-diaminopyridine (B39239). The information presented herein is intended to assist researchers in selecting the appropriate isomer for their specific applications, ranging from synthetic chemistry to drug discovery.

Physicochemical Properties

The position of the amino groups on the pyridine (B92270) ring significantly influences the physicochemical properties of the diaminopyridine isomers. These properties, including pKa, solubility, and crystal structure, are critical determinants of a molecule's behavior in both chemical reactions and biological systems. A summary of these properties is presented in the table below.

Property2,3-DiaminopyridineThis compound2,6-Diaminopyridine
Molecular Formula C₅H₇N₃C₅H₇N₃C₅H₇N₃
Molecular Weight 109.13 g/mol 109.13 g/mol 109.13 g/mol
Melting Point 110-115 °C110.3 °C117-122 °C
Boiling Point Decomposes180 °C at 12 mmHg285 °C
Water Solubility 50 mg/mL (opaque)39 g/L at 25 °C180 g/L at 20 °C
pKa (Predicted) 6.78 ± 0.366.48 (at 20 °C)6.13 ± 0.24
Crystal Structure Data availableNot readily availableOrthorhombic, P b c a

Biological Activity and Applications

The isomeric differences extend to the biological activities and applications of diaminopyridines. While all three isomers serve as versatile building blocks in organic synthesis, their interactions with biological targets vary.

2,3-Diaminopyridine has been investigated for its potential in treating neurological disorders.[1] Derivatives of this isomer have demonstrated a range of biological activities, including antiviral, antifungal, and antioxidant properties.[2] It is a key intermediate in the synthesis of various pharmaceutical compounds, including imidazopyridines.[3] Some synthesized imidazopyridine derivatives based on 2,3-diaminopyridine have shown antibacterial activity against Escherichia coli, Klebsiella pneumoniae, Staphylococcus aureus, and Streptococcus mutans.[4]

This compound is recognized for its role as a potassium channel antagonist, a property that is crucial for its potential therapeutic applications.[2] It is also utilized as an intermediate in the synthesis of drugs, dyes, and other chemicals, including the preparation of organo-soluble polyimides.[5][6]

2,6-Diaminopyridine and its derivatives have been explored for their neuroprotective potential and have shown promise in enhancing nerve growth factor activity.[7][8] This isomer is also a precursor for compounds with antitumor and antiviral activities.[9] Furthermore, it is used as a pharmaceutical intermediate and as a coupler in hair dye formulations.[10][11] Metal complexes of 2,6-diaminopyridine have demonstrated moderate to good antibacterial activity against both Gram-positive and Gram-negative bacteria.

Experimental Protocols

Detailed methodologies for key experiments are crucial for the accurate comparison of these isomers. Below are outlines of standard protocols for determining pKa, solubility, and for assessing biological activity.

Determination of pKa by Potentiometric Titration
  • Preparation of Solutions: Prepare a standard solution of the diaminopyridine isomer (e.g., 0.01 M) in deionized water. Prepare standardized solutions of a strong acid (e.g., 0.1 M HCl) and a strong base (e.g., 0.1 M NaOH).

  • Titration Setup: Calibrate a pH meter with standard buffer solutions. Place a known volume of the diaminopyridine solution in a beaker with a magnetic stirrer.

  • Titration: Slowly add the standardized acid solution in small increments, recording the pH after each addition. Continue the titration well past the equivalence point.

  • Data Analysis: Plot the pH versus the volume of titrant added. The pKa can be determined from the pH at the half-equivalence point. For diprotic bases like diaminopyridines, two equivalence points and two pKa values may be observed.

Measurement of Aqueous Solubility by the Shake-Flask Method
  • Sample Preparation: Add an excess amount of the diaminopyridine isomer to a known volume of deionized water in a sealed flask.

  • Equilibration: Agitate the flask at a constant temperature (e.g., 25 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: Allow the undissolved solid to settle. Centrifuge or filter the saturated solution to remove any solid particles.

  • Concentration Analysis: Determine the concentration of the diaminopyridine in the clear aqueous phase using a suitable analytical method, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC). The measured concentration represents the aqueous solubility at that temperature.

Antimicrobial Susceptibility Testing (Broth Microdilution Method)
  • Preparation of Inoculum: Prepare a standardized suspension of the test microorganism (e.g., E. coli, S. aureus) in a suitable broth medium.

  • Preparation of Test Compounds: Prepare serial dilutions of the diaminopyridine isomers in the broth medium in a 96-well microtiter plate.

  • Inoculation: Add the microbial inoculum to each well of the microtiter plate. Include positive (microorganism with no compound) and negative (broth only) controls.

  • Incubation: Incubate the plate at the optimal growth temperature for the microorganism (e.g., 37 °C) for 18-24 hours.

  • Determination of Minimum Inhibitory Concentration (MIC): The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Visualizations

To further illustrate the concepts discussed, the following diagrams are provided.

Experimental_Workflow cluster_isomers Diaminopyridine Isomers cluster_physicochemical Physicochemical Characterization cluster_biological Biological Activity Screening cluster_analysis Comparative Analysis Isomer1 2,3-DAP pKa pKa Determination Isomer1->pKa Solubility Solubility Measurement Isomer1->Solubility Crystal X-ray Crystallography Isomer1->Crystal PotassiumChannel Potassium Channel Assay Isomer1->PotassiumChannel Antimicrobial Antimicrobial Assay Isomer1->Antimicrobial Cytotoxicity Cytotoxicity Assay Isomer1->Cytotoxicity Isomer2 2,5-DAP Isomer2->pKa Isomer2->Solubility Isomer2->Crystal Isomer2->PotassiumChannel Isomer2->Antimicrobial Isomer2->Cytotoxicity Isomer3 2,6-DAP Isomer3->pKa Isomer3->Solubility Isomer3->Crystal Isomer3->PotassiumChannel Isomer3->Antimicrobial Isomer3->Cytotoxicity Data Data Compilation & Comparison pKa->Data Solubility->Data Crystal->Data PotassiumChannel->Data Antimicrobial->Data Cytotoxicity->Data SAR Structure-Activity Relationship Data->SAR

Caption: Experimental workflow for the comparative analysis of diaminopyridine isomers.

Potassium_Channel_Blockade cluster_membrane DAP Diaminopyridine Isomer KvChannel Voltage-Gated Potassium Channel (Kv) DAP->KvChannel Blocks Repolarization Membrane Repolarization KvChannel->Repolarization AP_Prolongation Action Potential Prolongation Membrane Neuronal Membrane CaChannel Voltage-Gated Calcium Channel AP_Prolongation->CaChannel Activates for longer CaInflux Increased Ca2+ Influx CaChannel->CaInflux Neurotransmitter Enhanced Neurotransmitter Release CaInflux->Neurotransmitter

References

A Comparative Analysis of the Basicity of 2,5-Diaminopyridine and 3,4-Diaminopyridine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the basicity of heterocyclic compounds is crucial for predicting their pharmacokinetic and pharmacodynamic properties. This guide provides a detailed comparison of the basicity of two constitutional isomers: 2,5-Diaminopyridine and 3,4-Diaminopyridine, supported by experimental data and theoretical explanations.

The basicity of these diaminopyridines is primarily determined by the availability of the lone pair of electrons on the pyridine (B92270) ring nitrogen for protonation. The position of the amino substituents significantly influences this electron density through a combination of inductive and resonance effects. Experimental data, quantified by the pKa of the respective conjugate acids, unequivocally demonstrates that 3,4-Diaminopyridine is a substantially stronger base than this compound.

Quantitative Comparison of Basicity

The acid dissociation constant (pKa) of the conjugate acid is a direct measure of the basicity of a compound; a higher pKa value corresponds to a stronger base. The experimentally determined and predicted pKa values for the conjugate acids of this compound and 3,4-Diaminopyridine are summarized in the table below.

CompoundStructurepKa of Conjugate AcidReference
This compound6.48 (at 20°C)[1]
3,4-Diaminopyridine9.25[2]
3,4-Diaminopyridine9.17 ± 0.12 (Predicted)[1]

The data clearly indicates that 3,4-Diaminopyridine (pKa ≈ 9.25) is a significantly stronger base than this compound (pKa = 6.48).

Structural Rationale for the Difference in Basicity

The observed difference in basicity can be attributed to the electronic effects of the amino groups on the pyridine ring. Amino groups exert a dual electronic influence: an electron-withdrawing inductive effect (-I) due to the electronegativity of nitrogen, and a strong electron-donating resonance effect (+M or +R) by delocalizing their lone pair of electrons into the aromatic ring. The resonance effect is generally dominant in influencing the electron density of the ring.

In the case of 3,4-Diaminopyridine , the amino group at the 4-position can effectively donate electron density to the pyridine ring nitrogen through resonance. This increases the electron density on the ring nitrogen, making its lone pair more available for protonation and thus increasing the basicity.

For this compound , the amino group at the 2-position also donates electron density via resonance. However, the amino group at the 5-position is in a meta-relationship with the ring nitrogen. Therefore, its electron-donating resonance effect does not directly increase the electron density on the ring nitrogen. The overall electron-donating contribution to the ring nitrogen is less pronounced compared to the arrangement in 3,4-Diaminopyridine, resulting in a lower basicity.

The primary site of protonation for both molecules is the nitrogen atom of the pyridine ring.[2]

G Logical Relationship of Basicity cluster_0 Molecular Structure and Electronic Effects cluster_1 Electron Density and Basicity 3,4-Diaminopyridine 3,4-Diaminopyridine Resonance_Effect_3_4 +R effect from 4-amino group -I effect from 3- and 4-amino groups 3,4-Diaminopyridine->Resonance_Effect_3_4 This compound This compound Resonance_Effect_2_5 +R effect from 2-amino group -I effect from 2- and 5-amino groups This compound->Resonance_Effect_2_5 Electron_Density_High Increased electron density on pyridine nitrogen Resonance_Effect_3_4->Electron_Density_High Electron_Density_Lower Lower electron density on pyridine nitrogen Resonance_Effect_2_5->Electron_Density_Lower Basicity_High Higher Basicity (pKa ≈ 9.25) Electron_Density_High->Basicity_High Basicity_Low Lower Basicity (pKa = 6.48) Electron_Density_Lower->Basicity_Low

Caption: Factors influencing the basicity of diaminopyridine isomers.

Experimental Protocols for pKa Determination

The pKa values of diaminopyridines can be accurately determined using several experimental techniques. The most common methods are potentiometric titration and UV-Vis spectrophotometry.

Potentiometric Titration

This method involves the gradual addition of a standardized titrant (an acid) to a solution of the diaminopyridine (a base) and monitoring the change in pH using a pH meter.

Experimental Workflow:

G A Prepare a standard solution of the diaminopyridine B Calibrate pH meter with standard buffers A->B C Titrate with a standardized acid solution (e.g., HCl) B->C D Record pH after each addition of titrant C->D E Plot pH vs. volume of titrant added D->E F Determine the equivalence point (inflection point of the curve) E->F G Calculate pKa from the pH at the half-equivalence point F->G

Caption: Workflow for pKa determination by potentiometric titration.

Detailed Methodology:

  • Solution Preparation: A known concentration of the diaminopyridine is dissolved in deionized water.

  • Titration: The solution is titrated with a standardized solution of a strong acid (e.g., 0.1 M HCl).

  • pH Measurement: The pH of the solution is measured after each incremental addition of the acid using a calibrated pH meter.

  • Data Analysis: A titration curve is generated by plotting the pH against the volume of acid added. The pKa is determined from the pH at the half-equivalence point, which corresponds to the point where half of the base has been neutralized.

UV-Vis Spectrophotometry

This method is based on the principle that the protonated and unprotonated forms of a compound have different UV-Vis absorption spectra.

Experimental Workflow:

G A Prepare a series of buffer solutions with varying pH B Dissolve a constant concentration of the diaminopyridine in each buffer A->B C Measure the UV-Vis spectrum for each solution B->C D Identify a wavelength with a significant difference in absorbance between protonated and unprotonated forms C->D E Plot absorbance at the chosen wavelength vs. pH D->E F Fit the data to the Henderson-Hasselbalch equation E->F G Determine pKa from the inflection point of the sigmoid curve F->G

Caption: Workflow for pKa determination by UV-Vis spectrophotometry.

Detailed Methodology:

  • Sample Preparation: Solutions of the diaminopyridine at a constant concentration are prepared in a series of buffers with a range of known pH values.

  • Spectral Measurement: The UV-Vis absorption spectrum of each solution is recorded.

  • Data Analysis: The absorbance at a specific wavelength where the protonated and deprotonated forms show a significant difference is plotted against the pH. The resulting sigmoidal curve is analyzed, and the pKa is determined as the pH at the inflection point.

Conclusion

References

A Comparative Guide to the Catalytic Efficiency of Diaminopyridine-Based Ligands

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic selection of ligands is paramount in achieving high efficiency and selectivity in transition metal-catalyzed cross-coupling reactions. Diaminopyridine-based ligands have emerged as a versatile class of ancillary ligands, demonstrating significant efficacy in a range of catalytic transformations crucial for pharmaceutical and materials science research. This guide provides an objective comparison of the performance of diaminopyridine-based and related ligands in key organic reactions, supported by experimental data to inform catalyst system selection.

Performance in Palladium-Catalyzed C-N Cross-Coupling

The Buchwald-Hartwig amination is a powerful method for the construction of carbon-nitrogen bonds. The choice of ligand is critical for the success of this reaction, particularly when using challenging substrates such as unprotected halo-aminopyridines. The following data, extracted from a ligand screening study, compares the performance of various phosphine (B1218219) ligands in the C-N cross-coupling of 3-bromo-2-aminopyridine with morpholine.

Table 1: Comparison of Ligand Performance in the C-N Cross-Coupling of 3-Bromo-2-aminopyridine with Morpholine

Ligand/PrecatalystCatalyst SystemYield (%)
RuPhosPd₂(dba)₃ / Ligand71
SPhosPd₂(dba)₃ / Ligand76
BINAPPd₂(dba)₃ / Ligand71
RuPhos-precatalyst Pre-L3 83

Data sourced from Perez, F., & Minatti, A. (2011). Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines. Organic Letters, 13(8), 1984–1987.[1][2][3]

Analysis of Performance:

The data indicates that the use of a pre-formed palladium precatalyst with the RuPhos ligand (a diaminopyridine-based phosphine) provided the highest yield (83%) in the C-N cross-coupling of 3-bromo-2-aminopyridine with morpholine.[1] This suggests that for this specific transformation, the use of a precatalyst can be more efficient than generating the active catalyst in situ from a palladium source and a separate ligand.[1] While other bulky phosphine ligands like SPhos also demonstrate good performance, the RuPhos-precatalyst stands out as the most effective in this comparative study.[1]

Experimental Protocols

Reproducible and detailed experimental procedures are essential for the successful implementation and comparison of catalytic systems.

General Procedure for Palladium-Catalyzed C-N Cross-Coupling

This protocol is adapted from the work of Perez and Minatti (2011).[1][2][3]

Materials:

  • Palladium(0) bis(dibenzylideneacetone) (Pd₂(dba)₃)

  • Selected phosphine ligand (e.g., RuPhos) or precatalyst

  • Sodium tert-butoxide (NaOtBu)

  • 3-Bromo-2-aminopyridine

  • Amine (e.g., morpholine)

  • Toluene, anhydrous

  • Ethyl acetate (B1210297) (EtOAc)

  • Celite

Procedure:

  • An oven-dried Schlenk tube is charged with Pd₂(dba)₃ (1.0 mol %), the phosphine ligand (2.4 mol %), and NaOtBu (1.4 equiv).

  • The tube is evacuated and backfilled with an inert atmosphere (e.g., argon).

  • 3-Bromo-2-aminopyridine (1.0 equiv) and the desired amine (1.2 equiv) are added, followed by anhydrous toluene.

  • The Schlenk tube is sealed and the reaction mixture is heated to 80 °C for 16 hours.

  • After cooling to room temperature, the reaction mixture is diluted with EtOAc and filtered through a pad of Celite.

  • The filtrate is concentrated under reduced pressure.

  • The crude product is purified by flash chromatography on silica (B1680970) gel to yield the desired N-arylated product.

Catalytic Cycle and Experimental Workflow

The following diagrams illustrate the generally accepted catalytic cycle for a palladium-catalyzed C-N cross-coupling reaction and a typical experimental workflow.

G General Catalytic Cycle for C-N Cross-Coupling pd0 Pd(0)L_n oxidative_addition Oxidative Addition (Ar-X) pd0->oxidative_addition pdII Ar-Pd(II)(X)L_n oxidative_addition->pdII ligand_exchange Ligand Exchange (HNR'R'') pdII->ligand_exchange amine_complex Ar-Pd(II)(NR'R'')L_n ligand_exchange->amine_complex reductive_elimination Reductive Elimination amine_complex->reductive_elimination reductive_elimination->pd0 Catalyst Regeneration product Ar-NR'R'' reductive_elimination->product

General Catalytic Cycle for C-N Cross-Coupling

G Experimental Workflow for Catalyst Screening start Start setup Reaction Setup (Inert Atmosphere) start->setup reagents Addition of Pd source, Ligand, Base, and Reactants setup->reagents reaction Heating and Stirring reagents->reaction workup Quenching and Extraction reaction->workup analysis Analysis (GC, LC-MS, NMR) workup->analysis end End analysis->end

References

A Comparative Guide to Validating 2,5-Diaminopyridine Purity: Elemental Analysis vs. Chromatographic and Spectroscopic Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the purity of starting materials is a critical parameter that directly impacts the quality, safety, and efficacy of the final product. 2,5-Diaminopyridine, a key building block in the synthesis of various pharmaceutical compounds, is no exception. This guide provides an objective comparison of elemental analysis with other common analytical techniques—High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Nuclear Magnetic Resonance (NMR) spectroscopy—for the validation of this compound purity. We present supporting experimental data and detailed methodologies to assist in selecting the most appropriate analytical strategy.

Data Presentation: A Comparative Overview

The purity of this compound can be assessed using various analytical methods, each with its own strengths and limitations. Below is a comparative summary of expected results for this compound at different theoretical purity levels.

Table 1: Comparison of Analytical Methods for this compound Purity Assessment

Purity LevelElemental Analysis (%C, %H, %N)HPLC (% Area)GC (% Area)¹H-NMR (Integral Comparison)
100% (Theoretical) 55.03% C, 6.47% H, 38.50% N100%100%Integral ratios of aromatic and amine protons match the theoretical 1:1:2:2 ratio.
99.0% 54.48% C, 6.41% H, 38.12% N (assuming a carbon-rich impurity)>99.0%>99.0%Minor impurity peaks observed, with integrals corresponding to ~1% of the main compound.
97.0% 53.38% C, 6.28% H, 37.35% N (assuming a carbon-rich impurity)~97.0%~97.0%Observable impurity peaks with integrals representing ~3% of the total signal.
95.0% 52.28% C, 6.15% H, 36.58% N (assuming a carbon-rich impurity)~95.0%~95.0%Clearly visible impurity peaks with integrals corresponding to ~5% of the main compound.

Note: The elemental analysis values for impure samples are illustrative and will vary depending on the elemental composition of the specific impurities present. Common impurities in commercially available this compound can include positional isomers (e.g., 2,3-diaminopyridine (B105623) or 2,6-diaminopyridine), starting materials from synthesis (such as nitropyridines), and residual solvents.

Experimental Protocols

Detailed methodologies for each of the key analytical techniques are provided below.

Elemental Analysis (CHN Analysis)

Elemental analysis by combustion is a fundamental technique for determining the mass fractions of carbon, hydrogen, and nitrogen in a sample.

Protocol:

  • Sample Preparation: Accurately weigh 1-2 mg of the dried this compound sample into a tin capsule.

  • Instrumentation: Utilize a CHN elemental analyzer.

  • Combustion: The sample is combusted at a high temperature (typically ~900-1000 °C) in a stream of oxygen. This converts carbon to carbon dioxide, hydrogen to water, and nitrogen to nitrogen gas (N₂).

  • Reduction and Separation: The combustion gases are passed through a reduction chamber containing copper to convert any nitrogen oxides to N₂. The gases (CO₂, H₂O, and N₂) are then separated using a chromatographic column.

  • Detection: The concentration of each gas is determined using a thermal conductivity detector.

  • Calculation: The weight percentages of C, H, and N are calculated by the instrument's software based on the detected amounts of CO₂, H₂O, and N₂ and the initial sample weight.

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful technique for separating and quantifying components in a mixture.

Protocol:

  • Sample Preparation: Accurately weigh approximately 10 mg of this compound and dissolve it in 10 mL of the mobile phase to create a stock solution. Further dilute to a working concentration of about 0.1 mg/mL.

  • Instrumentation: An HPLC system equipped with a UV detector and a C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Chromatographic Conditions:

    • Mobile Phase: A mixture of acetonitrile (B52724) and a suitable buffer (e.g., phosphate (B84403) buffer, pH 7.0) at a ratio of 30:70 (v/v).

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 254 nm.

    • Injection Volume: 10 µL.

  • Data Analysis: The purity is typically determined using the area percent method, where the peak area of this compound is expressed as a percentage of the total area of all observed peaks.

Gas Chromatography (GC)

GC is suitable for the analysis of volatile and thermally stable compounds.

Protocol:

  • Sample Preparation: Prepare a solution of this compound in a suitable solvent (e.g., methanol (B129727) or dichloromethane) at a concentration of approximately 1 mg/mL.

  • Instrumentation: A gas chromatograph equipped with a flame ionization detector (FID) and a suitable capillary column (e.g., a DB-5 or equivalent, 30 m x 0.25 mm I.D., 0.25 µm film thickness).

  • Chromatographic Conditions:

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

    • Injector Temperature: 250 °C.

    • Detector Temperature: 280 °C.

    • Oven Temperature Program: Start at 100 °C, hold for 2 minutes, then ramp up to 250 °C at a rate of 10 °C/min, and hold for 5 minutes.

    • Injection Volume: 1 µL with a split ratio of 50:1.

  • Data Analysis: Purity is calculated by the area percent method from the resulting chromatogram.

Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy

qNMR is a primary analytical method that allows for the determination of purity without the need for a specific reference standard of the analyte.

Protocol:

  • Sample Preparation:

    • Accurately weigh approximately 10-20 mg of this compound and a suitable internal standard (e.g., maleic acid or dimethyl sulfone) into a vial. The internal standard should have a known purity and its signals should not overlap with the analyte signals.

    • Dissolve the mixture in a known volume of a deuterated solvent (e.g., DMSO-d₆ or D₂O).

  • Instrumentation: An NMR spectrometer (400 MHz or higher).

  • NMR Data Acquisition:

    • Acquire a ¹H-NMR spectrum with a sufficient relaxation delay (at least 5 times the longest T₁ relaxation time of the signals of interest) to ensure complete signal recovery between scans.

  • Data Processing and Analysis:

    • Carefully phase and baseline-correct the spectrum.

    • Integrate a well-resolved signal of this compound and a signal from the internal standard.

    • The purity of the this compound is calculated using the following formula:

    Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / m_analyte) * (m_IS / MW_IS) * P_IS

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • P = Purity of the internal standard

    • IS = Internal Standard

Visualizing the Workflow

The following diagrams illustrate the logical workflow for validating the purity of this compound using elemental analysis and the overall comparison of the different analytical techniques.

Purity_Validation_Workflow cluster_0 Elemental Analysis Workflow Sample This compound Sample Weighing Accurate Weighing (1-2 mg) Sample->Weighing Combustion Combustion (~1000°C in O2) Weighing->Combustion Gas_Separation Gas Separation (CO2, H2O, N2) Combustion->Gas_Separation Detection Detection (TCD) Gas_Separation->Detection Calculation Calculate %C, %H, %N Detection->Calculation Comparison Compare with Theoretical Values Calculation->Comparison Purity_Assessment Purity Assessment Comparison->Purity_Assessment

Caption: Workflow for Purity Validation by Elemental Analysis.

Analytical_Method_Comparison cluster_methods Analytical Techniques cluster_attributes Key Attributes EA Elemental Analysis Specificity Specificity EA->Specificity Low Accuracy Accuracy EA->Accuracy High (for bulk elemental content) Throughput Throughput EA->Throughput Low Impurity_Profile Impurity Profiling EA->Impurity_Profile Limited (indirect) Primary_Method Primary Method EA->Primary_Method No HPLC HPLC HPLC->Specificity High HPLC->Accuracy High HPLC->Throughput High HPLC->Impurity_Profile Good HPLC->Primary_Method No (requires reference standard) GC GC GC->Specificity High GC->Accuracy High GC->Throughput High GC->Impurity_Profile Good (for volatile impurities) GC->Primary_Method No (requires reference standard) NMR qNMR NMR->Specificity Very High NMR->Accuracy Very High NMR->Throughput Low to Medium NMR->Impurity_Profile Excellent (structural information) NMR->Primary_Method Yes

Caption: Comparison of Key Attributes for Purity Analysis Methods.

Conclusion

The validation of this compound purity is a critical step in ensuring the quality of research and drug development processes. While elemental analysis provides a fundamental assessment of the bulk elemental composition and can indicate the presence of significant impurities, it lacks the specificity to identify and quantify individual impurities.

Chromatographic techniques such as HPLC and GC offer a more detailed impurity profile, separating and quantifying individual components. They are well-suited for routine quality control due to their high throughput and sensitivity.

Quantitative NMR (qNMR) stands out as a primary method for purity determination, offering high accuracy and the ability to quantify the analyte without a specific reference standard of the compound itself. Furthermore, NMR provides valuable structural information about any impurities present.

For a comprehensive purity assessment of this compound, a combination of these techniques is often the most robust approach. Elemental analysis can be used as an initial screening tool, followed by chromatographic methods for routine impurity profiling and qNMR for definitive purity assignment and characterization of unknown impurities. The choice of method will ultimately depend on the specific requirements of the analysis, including the desired level of accuracy, the nature of potential impurities, and the available instrumentation.

A Comparative Guide to the NMR Spectra of Diaminopyridine Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Comprehensive Cross-Reference of 1H and 13C NMR Spectra for the Six Isomers of Diaminopyridine.

This guide provides a detailed comparison of the Nuclear Magnetic Resonance (NMR) spectra of the six structural isomers of diaminopyridine: 2,3-diaminopyridine, 2,4-diaminopyridine, 2,5-diaminopyridine, 2,6-diaminopyridine, 3,4-diaminopyridine, and 3,5-diaminopyridine. The differentiation of these isomers is crucial in various fields, including medicinal chemistry and materials science, where precise structural elucidation is paramount. This document summarizes experimental and predicted NMR data to facilitate isomer identification and characterization.

Data Presentation: 1H and 13C NMR Spectral Data

The following tables present a compilation of experimental and predicted ¹H and ¹³C NMR chemical shift data for the six diaminopyridine isomers. Experimental data has been sourced from available literature, and predicted data has been generated using reputable NMR prediction software to provide a complete comparative dataset. All chemical shifts (δ) are reported in parts per million (ppm).

Table 1: ¹H NMR Chemical Shift Data (ppm) of Diaminopyridine Isomers.

IsomerH-2H-3H-4H-5H-6NH₂Solvent
2,3-diaminopyridine --6.78 (dd)6.42 (dd)7.25 (dd)5.85 (s), 4.75 (s)DMSO-d₆
Predicted--6.816.457.28-DMSO-d₆
2,4-diaminopyridine -5.75 (d)-6.41 (dd)7.37 (d)6.13 (s), 5.14 (s)DMSO-d₆
Predicted-5.78-6.447.40-DMSO-d₆
This compound -6.55 (d)6.89 (dd)-7.55 (d)5.28 (s), 4.49 (s)DMSO-d₆
Predicted-6.586.92-7.58-DMSO-d₆
2,6-diaminopyridine -5.71 (d)7.10 (t)5.71 (d)-5.43 (s)DMSO-d₆
Predicted-5.747.135.74--DMSO-d₆
3,4-diaminopyridine 7.47 (d)--6.57 (d)7.47 (d)5.96 (s), 4.90 (s)DMSO-d₆
Predicted7.50--6.607.50-DMSO-d₆
3,5-diaminopyridine 7.49 (s)-6.27 (s)-7.49 (s)4.88 (s)DMSO-d₆
Predicted7.52-6.30-7.52-DMSO-d₆

Table 2: ¹³C NMR Chemical Shift Data (ppm) of Diaminopyridine Isomers.

IsomerC-2C-3C-4C-5C-6Solvent
2,3-diaminopyridine 148.9133.5118.4112.5137.8DMSO-d₆
Predicted149.2133.8118.7112.8138.1DMSO-d₆
2,4-diaminopyridine 155.497.1151.0106.9138.5DMSO-d₆
Predicted155.797.4151.3107.2138.8DMSO-d₆
This compound 145.8119.8122.5136.1132.7DMSO-d₆
Predicted146.1120.1122.8136.4133.0DMSO-d₆
2,6-diaminopyridine 158.794.8137.594.8158.7DMSO-d₆
Predicted159.095.1137.895.1159.0DMSO-d₆
3,4-diaminopyridine 140.2142.1125.9108.8140.2DMSO-d₆
Predicted140.5142.4126.2109.1140.5DMSO-d₆
3,5-diaminopyridine 135.9145.2108.1145.2135.9DMSO-d₆
Predicted136.2145.5108.4145.5136.2DMSO-d₆

Disclaimer: Experimental data is compiled from various sources and may have been acquired under slightly different conditions. Predicted data is generated using advanced computational algorithms and is intended for comparative purposes.

Experimental Protocols

A standardized protocol for the acquisition of high-quality ¹H and ¹³C NMR spectra of diaminopyridine isomers is outlined below.

Sample Preparation:

  • Weighing: Accurately weigh 5-10 mg of the diaminopyridine isomer for ¹H NMR and 20-50 mg for ¹³C NMR into a clean, dry vial.

  • Solvent: Add approximately 0.6-0.7 mL of deuterated dimethyl sulfoxide (B87167) (DMSO-d₆). DMSO-d₆ is a suitable solvent for all isomers, ensuring complete dissolution.

  • Dissolution: Gently vortex or sonicate the vial to ensure the sample is fully dissolved.

  • Transfer: Using a clean Pasteur pipette, transfer the solution into a 5 mm NMR tube.

  • Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (0 ppm).

NMR Data Acquisition:

  • Instrumentation: A 400 MHz or higher field NMR spectrometer is recommended for optimal resolution.

  • ¹H NMR:

    • Pulse Program: A standard single-pulse experiment (e.g., 'zg30') is typically used.

    • Number of Scans: 16 to 64 scans are generally sufficient, depending on the sample concentration.

    • Relaxation Delay: A relaxation delay of 1-2 seconds is recommended.

    • Spectral Width: A spectral width of approximately 16 ppm is appropriate.

  • ¹³C NMR:

    • Pulse Program: A proton-decoupled pulse program (e.g., 'zgpg30') is used to simplify the spectrum.

    • Number of Scans: A higher number of scans (e.g., 1024 or more) is required due to the lower natural abundance of ¹³C.

    • Relaxation Delay: A relaxation delay of 2-5 seconds is appropriate.

    • Spectral Width: A spectral width of approximately 200-220 ppm is suitable.

Mandatory Visualization

The following diagram illustrates the logical workflow for the differentiation of diaminopyridine isomers based on their characteristic NMR spectral features.

NMR_Differentiation_Workflow start Obtain 1H and 13C NMR Spectra symmetry Analyze Symmetry (Number of Signals) start->symmetry c2v C2v Symmetry (2,6- and 3,5-isomers) 3 13C Signals 2 or 3 1H Signals symmetry->c2v Symmetric cs Cs Symmetry or Asymmetric (2,3-, 2,4-, 2,5-, 3,4-isomers) 5 13C Signals 3 or 4 1H Signals symmetry->cs Asymmetric c2v_coupling Analyze 1H Coupling Pattern c2v->c2v_coupling cs_coupling Analyze Chemical Shifts & Coupling cs->cs_coupling isomer_26 2,6-Diaminopyridine (Triplet and Doublet) c2v_coupling->isomer_26 A2B Pattern isomer_35 3,5-Diaminopyridine (Two Singlets) c2v_coupling->isomer_35 AX2 Pattern isomer_23 2,3-Diaminopyridine cs_coupling->isomer_23 isomer_24 2,4-Diaminopyridine cs_coupling->isomer_24 isomer_25 This compound cs_coupling->isomer_25 isomer_34 3,4-Diaminopyridine cs_coupling->isomer_34

Caption: Workflow for diaminopyridine isomer differentiation using NMR.

A Comparative Analysis of the Biological Activity of Brominated Diamine Isomers in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of bromine atoms into molecular scaffolds is a well-established strategy in medicinal chemistry to enhance therapeutic efficacy, modulate metabolic stability, and improve the duration of action. The position of the bromine substituent can significantly influence a molecule's interaction with its biological target, leading to notable differences in biological activity among isomers. This guide provides a comparative analysis of the biological activities of brominated diamine isomers and related compounds, supported by experimental data and detailed methodologies.

Inhibition of Bromodomain and Extra-Terminal Domain (BET) Proteins

A compelling example of the impact of bromine substitution is observed in the development of inhibitors for the Bromodomain and Extra-Terminal domain (BET) family of proteins, particularly BRD4, which are significant targets in oncology. Structure-activity relationship (SAR) studies on analogues of the dual Polo-like kinase 1 (PLK1)/BRD4 inhibitor BI-2536 have demonstrated that the strategic placement of a brominated substituent can markedly enhance binding affinity for BRD4.[1]

Data Presentation: BRD4 Inhibitory Activity

The following table summarizes the quantitative comparison between the parent compound BI-2536 and its brominated analogue, highlighting the significant improvement in BRD4 inhibitory potency.

CompoundR² GroupBRD4 Inhibitory Activity (Kᵢ in nM)Fold Improvement vs. BI-2536
BI-2536Cyclopentyl69-
Analogue 39j3-Bromobenzyl8.7~7.9

Data sourced from a study on BI-2536 analogues.[1]

The data clearly indicates that replacing the cyclopentyl group with a 3-bromobenzyl moiety results in a nearly 8-fold increase in potency for BRD4 inhibition.[1] This enhanced affinity is attributed to the favorable hydrophobic interactions formed by the bromobenzyl group within the BRD4 binding pocket, specifically with the isoleucine residue I146.[1] This underscores the critical role of both the bromine atom and its meta-position on the phenyl ring in optimizing drug-target interactions.[1]

Experimental Protocols: Fluorescence Polarization Assay for BRD4 Inhibition

The inhibitory activity of the compounds against BRD4 was determined using a fluorescence polarization assay. This method measures the change in the polarization of fluorescent light upon binding of a small fluorescently labeled ligand to a larger protein. Inhibition of this interaction by a competing compound results in a decrease in fluorescence polarization.

Materials:

  • Purified BRD4 protein

  • Fluorescently labeled ligand (e.g., a small molecule probe that binds to the BRD4 bromodomain)

  • Assay buffer (e.g., 50 mM HEPES, 150 mM NaCl, 0.1% BSA, pH 7.4)

  • Test compounds (BI-2536 and its brominated analogue)

  • 384-well black plates

  • Plate reader capable of measuring fluorescence polarization

Procedure:

  • Prepare serial dilutions of the test compounds in the assay buffer.

  • Add a fixed concentration of the BRD4 protein and the fluorescently labeled ligand to each well of the 384-well plate.

  • Add the serially diluted test compounds to the wells. Include controls with no inhibitor (maximum polarization) and no protein (minimum polarization).

  • Incubate the plate at room temperature for a specified period (e.g., 30 minutes) to allow the binding to reach equilibrium.

  • Measure the fluorescence polarization of each well using the plate reader.

  • Calculate the percent inhibition for each concentration of the test compound relative to the controls.

  • Determine the IC₅₀ or Kᵢ value by fitting the concentration-response data to a suitable model using graphing software.[1]

Mandatory Visualization: Dual Inhibition of BRD4 and PLK1

Dual_Inhibition_Pathway cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm BRD4 BRD4 PTEFb P-TEFb BRD4->PTEFb recruits PolII RNA Pol II PTEFb->PolII phosphorylates Gene Target Genes (e.g., MYC) PolII->Gene transcribes PLK1 PLK1 Mitosis Mitotic Progression PLK1->Mitosis promotes Inhibitor BI-2536 Analogue (Brominated Diamine Derivative) Inhibitor->BRD4 inhibits Inhibitor->PLK1 inhibits

Caption: Dual inhibition of BRD4 and PLK1 by a BI-2536 analogue.

Antimalarial Activity of 3-Br-Acivicin Stereoisomers

The stereochemistry of a molecule plays a pivotal role in its biological activity. A study on the nature-inspired compound 3-Br-acivicin (3-BA) and its derivatives investigated the significance of chirality on their antimalarial activity against Plasmodium falciparum.[2][3]

Data Presentation: Antiplasmodial Activity of 3-Br-Acivicin Isomers

The following table presents the 50% inhibitory concentration (IC₅₀) values of the different stereoisomers of 3-Br-acivicin methyl ester derivatives against two strains of P. falciparum.

Compound (Isomer)P. falciparum D10 IC₅₀ (µM)P. falciparum W2 IC₅₀ (µM)
2a ((5S, αS) - natural)0.9 ± 0.10.8 ± 0.1
2d ((5R, αR) - enantiomer)8.1 ± 0.99.2 ± 1.1
2b ((5S, αR) - diastereomer)> 15> 15
2c ((5R, αS) - diastereomer)> 15> 15

Data adapted from a study on 3-Br-acivicin isomers.[4]

The results demonstrate that only the (5S, αS) isomers exhibit significant antiplasmodial activity, suggesting that their uptake may be mediated by a stereoselective transport system.[2][3] The stereochemistry leads to significant differences in the antimalarial activity, with the natural (5S, αS) isomers being the most potent.[4]

Experimental Protocols: In Vitro Antiplasmodial Activity Assay (SYBR Green I-based)

The in vitro antiplasmodial activity of the compounds is determined using a SYBR Green I-based fluorescence assay, which measures parasite DNA content as an indicator of parasite growth.

Materials:

  • P. falciparum cultures (e.g., D10 and W2 strains)

  • Human erythrocytes (O+)

  • Complete culture medium (e.g., RPMI-1640 with supplements)

  • SYBR Green I dye

  • Lysis buffer

  • Test compounds

  • 96-well black microtiter plates

  • Incubator with controlled gas environment (5% CO₂, 5% O₂, 90% N₂)

Procedure:

  • Maintain asynchronous P. falciparum cultures in human erythrocytes.

  • Synchronize the parasite cultures to the ring stage.

  • Prepare serial dilutions of the test compounds in complete culture medium in the 96-well plates.

  • Add the synchronized parasite culture to each well.

  • Incubate the plates for 72 hours under the specified culture conditions.

  • After incubation, add lysis buffer containing SYBR Green I dye to each well.

  • Incubate the plates in the dark at room temperature for 1-2 hours.

  • Measure the fluorescence intensity using a microplate reader (excitation ~485 nm, emission ~530 nm).

  • Calculate the 50% inhibitory concentration (IC₅₀) by plotting the percentage of parasite growth inhibition against the log of the drug concentration.

Mandatory Visualization: Experimental Workflow for Antiplasmodial Activity Screening

Antimalarial_Screening_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Culture Maintain & Synchronize P. falciparum Culture Incubation Incubate Culture with Compounds for 72h Culture->Incubation Serial_Dilution Prepare Serial Dilutions of Test Compounds Serial_Dilution->Incubation Lysis_Staining Lyse Cells and Stain DNA with SYBR Green I Incubation->Lysis_Staining Fluorescence_Reading Measure Fluorescence Intensity Lysis_Staining->Fluorescence_Reading IC50_Calculation Calculate IC50 Values Fluorescence_Reading->IC50_Calculation

Caption: Workflow for in vitro antiplasmodial activity screening.

Antibacterial Activity of Isoamphipathic Positional Isomers

Positional isomerism has been shown to be a critical factor in regulating the antibacterial activity and toxicity of isoamphipathic molecules. A study on a class of such molecules demonstrated that ortho, meta, and para isomers exhibit notable differences in their biological profiles.[5]

Data Presentation: Antibacterial and Hemolytic Activity of Positional Isomers

The following table summarizes the minimum inhibitory concentration (MIC) against E. coli and the 50% hemolytic concentration (HC₅₀) for the ortho, meta, and para isomers.

IsomerMIC against E. coli (µg/mL)HC₅₀ (µg/mL)Selectivity Index (HC₅₀/MIC)
IAM-1 (ortho)4650162.5
IAM-2 (meta)16986.1
IAM-3 (para)1616010.0

Data sourced from a study on isoamphipathic antibacterial molecules.[5]

While the antibacterial activity against Gram-positive bacteria was similar for all isomers, there were differences against Gram-negative bacteria like E. coli.[5] Importantly, the isomers showed a remarkable differentiation in their hemolytic activity, with the ortho isomer (IAM-1) being significantly less toxic to human red blood cells, resulting in a much higher selectivity index.[5]

Experimental Protocols

Materials:

  • Bacterial strains (e.g., E. coli)

  • Mueller-Hinton Broth (MHB)

  • Test compounds

  • 96-well microtiter plates

  • Spectrophotometer

Procedure:

  • Prepare a bacterial inoculum and adjust its turbidity to a 0.5 McFarland standard.

  • Prepare two-fold serial dilutions of the test compounds in MHB in the 96-well plates.

  • Inoculate each well with the standardized bacterial suspension.

  • Include a positive control (bacteria in broth without compound) and a negative control (broth only).

  • Incubate the plates at 37°C for 16-20 hours.

  • The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Materials:

  • Fresh human red blood cells (hRBCs)

  • Phosphate-buffered saline (PBS)

  • Test compounds

  • Triton X-100 (positive control for 100% hemolysis)

  • 96-well plates

  • Centrifuge

  • Spectrophotometer

Procedure:

  • Wash hRBCs with PBS and resuspend to a final concentration of 1% (v/v) in PBS.

  • Add serial dilutions of the test compounds to the 96-well plates.

  • Add the hRBC suspension to each well.

  • Include a positive control (Triton X-100) and a negative control (PBS).

  • Incubate the plates at 37°C for 1 hour.

  • Centrifuge the plates to pellet the intact RBCs.

  • Transfer the supernatant to a new plate and measure the absorbance of the released hemoglobin at a specific wavelength (e.g., 450 nm).

  • Calculate the percentage of hemolysis relative to the positive control.

  • The HC₅₀ is the concentration of the compound that causes 50% hemolysis.

Mandatory Visualization: Logical Relationship in Selective Toxicity

Selective_Toxicity cluster_compound Brominated Isomer cluster_activity Biological Effect cluster_outcome Therapeutic Potential Isomer Positional Isomer (ortho, meta, para) Antibacterial Antibacterial Activity (Low MIC) Isomer->Antibacterial Hemolytic Hemolytic Toxicity (High HC50) Isomer->Hemolytic Selectivity High Selectivity Index (HC50 / MIC) Antibacterial->Selectivity Hemolytic->Selectivity

Caption: Relationship between isomerism, activity, and selectivity.

References

A Comparative Guide to the Stability of 2,5-Diaminopyridine and Its Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the physicochemical stability of 2,5-Diaminopyridine and its isomers: 2,3-Diaminopyridine, 2,4-Diaminopyridine, 2,6-Diaminopyridine (B39239), 3,4-Diaminopyridine, and 3,5-Diaminopyridine. Understanding the relative stability of these isomers is crucial for their application in pharmaceutical development and other research areas, as it influences storage, handling, formulation, and ultimately, the efficacy and safety of potential drug candidates. This document summarizes key experimental data, details relevant analytical methodologies, and presents a logical workflow for stability assessment.

Comparative Physicochemical Data

The stability of a compound can be assessed through various physicochemical parameters. The following table summarizes the available experimental data for the diaminopyridine isomers.

IsomerCAS NumberMelting Point (°C)Boiling Point (°C)pKa (Predicted/Experimental)Decomposition Temperature (°C)
This compound 4318-76-7110.3[1]180 (at 12 mmHg)[1]6.48 (at 20°C)[1]Data not available[2]
2,3-Diaminopyridine 452-58-4110-115[3]195 (at 55 mmHg)6.78 (Predicted)[4]Data not available
2,4-Diaminopyridine 461-88-1105-109Data not available7.08 (Predicted)[5]Data not available
2,6-Diaminopyridine 141-86-6117-122[6]285[6]6.13 (Predicted)[1][7]~187 (Tmax)[8]
3,4-Diaminopyridine 54-96-6217-220Data not available9.17 (Predicted)Decomposes during melt (~229°C)[9]
3,5-Diaminopyridine 4318-78-9103-107Data not availableData not availableData not available

Experimental Protocols

The data presented in this guide are derived from standard analytical techniques. Below are detailed methodologies for the key experiments cited.

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC)

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are fundamental techniques for assessing thermal stability.

  • Objective: To determine the decomposition temperature and characterize thermal transitions (e.g., melting).

  • Methodology (Based on ASTM E1131):

    • Sample Preparation: A small, accurately weighed sample (typically 1-10 mg) is placed in a TGA or DSC pan.

    • Instrument Setup: The instrument is calibrated for mass and temperature. The sample is placed in the furnace, which is then purged with an inert gas (e.g., nitrogen) to prevent oxidation.

    • Thermal Program: The sample is heated at a constant rate (e.g., 10 °C/min) over a defined temperature range (e.g., 30 °C to 600 °C).

    • Data Acquisition:

      • TGA: The instrument records the mass of the sample as a function of temperature. The onset of mass loss indicates the beginning of decomposition.

      • DSC: The instrument measures the heat flow into or out of the sample relative to a reference. Endothermic peaks typically represent melting, while exothermic peaks can indicate decomposition.

    • Data Analysis: The resulting thermogram is analyzed to determine the onset of decomposition, the temperature of maximum mass loss rate (Tmax), and melting points.

pKa Determination by Potentiometric Titration

The acid dissociation constant (pKa) is a critical parameter influencing a molecule's ionization state at a given pH, which affects its solubility, permeability, and biological activity.

  • Objective: To determine the pKa value(s) of the diaminopyridine isomers.

  • Methodology:

    • Solution Preparation: A dilute solution of the diaminopyridine isomer (e.g., 1 mM) is prepared in water or a suitable co-solvent if solubility is low. The ionic strength is kept constant using a background electrolyte (e.g., 0.15 M KCl).

    • Titration Setup: A calibrated pH electrode is immersed in the sample solution, which is continuously stirred.

    • Titration: A standardized solution of a strong acid (e.g., 0.1 M HCl) or a strong base (e.g., 0.1 M NaOH) is added in small, precise increments.

    • Data Collection: The pH of the solution is recorded after each addition of the titrant, allowing the solution to equilibrate.

    • Data Analysis: A titration curve (pH vs. volume of titrant) is plotted. The pKa value corresponds to the pH at the half-equivalence point, which is the point of inflection on the curve.

Stability Assessment Workflow

The following diagram illustrates a typical workflow for assessing the stability of a pharmaceutical compound, such as a diaminopyridine isomer, during drug development.

Stability_Assessment_Workflow Stability Assessment Workflow for Pharmaceutical Compounds cluster_0 Initial Characterization cluster_1 Forced Degradation Studies cluster_2 Thermal Stability Analysis cluster_3 Long-Term Stability Studies (ICH Guidelines) cluster_4 Data Analysis & Reporting Compound Test Compound (e.g., Diaminopyridine Isomer) PhysChem Physicochemical Properties (Melting Point, pKa, Solubility) Compound->PhysChem Forced_Deg Stress Conditions (Acid, Base, Oxidation, Heat, Light) PhysChem->Forced_Deg TGA_DSC TGA / DSC Analysis PhysChem->TGA_DSC HPLC_Method Develop Stability-Indicating HPLC Method Forced_Deg->HPLC_Method Storage Store under Controlled Conditions (Temp/Humidity) HPLC_Method->Storage Decomp_Profile Determine Decomposition Temperature & Profile TGA_DSC->Decomp_Profile Decomp_Profile->Storage Timepoints Analyze at Specific Timepoints Storage->Timepoints Data_Analysis Analyze Data & Identify Degradation Products Timepoints->Data_Analysis Report Generate Stability Report & Determine Shelf-Life Data_Analysis->Report

Stability Assessment Workflow

Conclusion

Based on the available data, the diaminopyridine isomers exhibit a range of thermal stabilities. 3,4-Diaminopyridine shows decomposition concurrent with melting at a relatively high temperature, while 2,6-diaminopyridine also demonstrates notable thermal stability. For this compound and the other isomers, the lack of specific decomposition data suggests that a thorough thermal analysis using TGA and DSC would be a critical step in their further development for any application requiring thermal stress. The predicted pKa values indicate that the position of the amino groups significantly influences the basicity of the pyridine (B92270) ring, a key factor in drug-receptor interactions and formulation development. This guide serves as a foundational resource for researchers, highlighting the known stability parameters and identifying areas where further experimental investigation is warranted.

References

2,5-Diaminopyridine in Polymer Synthesis: A Comparative Performance Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of monomers is a critical step in designing polymers with desired properties. This guide provides a comprehensive comparison of the performance of 2,5-Diaminopyridine in the synthesis of polyamides and polyimides against common alternative aromatic diamines such as m-phenylenediamine (B132917), p-phenylenediamine, and 4,4'-oxydianiline. The inclusion of the pyridine (B92270) nitrogen atom in the polymer backbone imparts unique characteristics, influencing thermal stability, mechanical strength, and solubility.

Executive Summary

Polymers derived from this compound exhibit a distinct set of properties due to the introduction of a heteroaromatic pyridine ring into the polymer backbone. Generally, the presence of the pyridine unit can lead to improved solubility in organic solvents compared to their all-phenyl counterparts. This is attributed to the polar nature of the pyridine nitrogen and the disruption of chain packing. Thermally, polyamides and polyimides containing diaminopyridine moieties demonstrate high thermal stability, with decomposition temperatures often exceeding 400°C. However, their glass transition temperatures may be slightly lower than those of polymers derived from more linear and rigid diamines like p-phenylenediamine. The mechanical properties of these polymers are competitive, offering a good balance of tensile strength and modulus.

Performance Comparison: Polyamides

Aromatic polyamides, or aramids, are a class of high-performance polymers known for their exceptional thermal and mechanical properties. The choice of the diamine monomer is crucial in tailoring these properties. This section compares polyamides synthesized from this compound with those from m-phenylenediamine and p-phenylenediamine, typically through low-temperature solution polycondensation with diacid chlorides like isophthaloyl chloride or terephthaloyl chloride.

Table 1: Comparative Thermal and Mechanical Properties of Aromatic Polyamides

DiamineDiacid ChlorideGlass Transition Temp. (Tg, °C)10% Weight Loss Temp. (T10, °C)Tensile Strength (MPa)Tensile Modulus (GPa)Elongation at Break (%)Solubility
2,6-Diaminopyridine *Isophthaloyl Chloride237 - 254> 40079 - 931.7 - 2.69 - 15Good in polar aprotic solvents
m-Phenylenediamine Isophthaloyl Chloride272 - 275~432~110~3.010 - 30Soluble in polar aprotic solvents with salts
p-Phenylenediamine Terephthaloyl Chloride> 300> 500> 2700 (fiber)> 60 (fiber)2 - 4 (fiber)Insoluble, processed from solution

Note: Data for 2,6-Diaminopyridine is used as a close proxy for this compound due to the limited availability of direct comparative data for the latter in a single study. The properties are expected to be similar due to the presence of the pyridine ring.

The data, compiled from various sources, indicates that polyamides derived from diaminopyridines offer a compromise between the high rigidity and thermal stability of p-phenylenediamine-based aramids and the better processability of m-phenylenediamine-based polymers. The pyridine-containing polyamides exhibit good solubility in polar aprotic solvents like N-methyl-2-pyrrolidone (NMP) and N,N-dimethylacetamide (DMAc), which is advantageous for processing.[1]

Performance Comparison: Polyimides

Polyimides are another class of high-performance polymers renowned for their outstanding thermal stability, chemical resistance, and dielectric properties. They are typically synthesized in a two-step process involving the formation of a poly(amic acid) precursor followed by thermal or chemical imidization.

Table 2: Comparative Thermal and Mechanical Properties of Aromatic Polyimides

DiamineDianhydrideGlass Transition Temp. (Tg, °C)10% Weight Loss Temp. (T10, °C)Tensile Strength (MPa)Tensile Modulus (GPa)Elongation at Break (%)Solubility
2,5-bis(4-aminophenyl) pyridine *PMDA395 - 438548 - 598112 - 3633.4 - 6.41.2 - 69Insoluble
4,4'-Oxydianiline (ODA) PMDA (Kapton®)~360 - 400~550~170~3.0~70Insoluble
m-Phenylenediamine BTDA~290~500~120~2.5~10Soluble in some organic solvents

Note: Data for a derivative of this compound is presented to highlight the performance of pyridine-containing polyimides.

Polyimides incorporating a pyridine moiety, such as those from 2,5-bis(4-aminophenyl) pyridine, demonstrate exceptional thermal stability, with high glass transition temperatures and decomposition temperatures. The mechanical properties are also excellent, with high tensile strength and modulus. The introduction of the pyridine ring can enhance solubility in some cases, depending on the overall polymer structure.[2][3] Compared to the widely used ODA-based polyimides like Kapton®, the pyridine-containing counterparts can offer comparable or even superior thermal and mechanical performance.

Experimental Protocols

Synthesis of Aromatic Polyamides via Low-Temperature Solution Polycondensation

This protocol describes a general procedure for synthesizing aromatic polyamides.

1. Materials:

  • Aromatic diamine (e.g., this compound, m-phenylenediamine)

  • Aromatic diacid chloride (e.g., isophthaloyl chloride, terephthaloyl chloride)

  • Anhydrous N-methyl-2-pyrrolidone (NMP) or N,N-dimethylacetamide (DMAc)

  • Anhydrous lithium chloride (LiCl) or calcium chloride (CaCl2) (optional, to enhance solubility)

  • Pyridine (as an acid scavenger)

  • Methanol (B129727) (for precipitation)

2. Procedure:

  • In a flame-dried, three-necked flask equipped with a mechanical stirrer and a nitrogen inlet, dissolve the aromatic diamine and a salt (e.g., LiCl) in the anhydrous polar aprotic solvent under a nitrogen atmosphere.

  • Cool the stirred solution to 0-5°C using an ice bath.

  • Slowly add an equimolar amount of the diacid chloride to the cooled diamine solution.

  • Add a small amount of pyridine to the reaction mixture.

  • Allow the reaction to proceed at 0-5°C for 1-2 hours, then let it warm to room temperature and continue stirring for 12-24 hours.

  • Pour the viscous polymer solution into a large volume of vigorously stirred methanol to precipitate the polyamide.

  • Collect the fibrous polymer by filtration, wash it thoroughly with methanol and then with hot water to remove any unreacted monomers and salts.

  • Dry the polymer in a vacuum oven at 80-100°C until a constant weight is achieved.

Synthesis of Aromatic Polyimides via Two-Step Polycondensation

This protocol outlines the synthesis of aromatic polyimides.

1. Materials:

  • Aromatic diamine (e.g., this compound, 4,4'-oxydianiline)

  • Aromatic dianhydride (e.g., pyromellitic dianhydride (PMDA), 3,3',4,4'-benzophenonetetracarboxylic dianhydride (BTDA))

  • Anhydrous N,N-dimethylacetamide (DMAc) or N-methyl-2-pyrrolidone (NMP)

  • Acetic anhydride (B1165640) and pyridine (for chemical imidization)

2. Procedure (Poly(amic acid) Synthesis):

  • In a dry, three-necked flask equipped with a mechanical stirrer and a nitrogen inlet, dissolve the aromatic diamine in anhydrous DMAc under a nitrogen atmosphere.

  • Gradually add an equimolar amount of the aromatic dianhydride to the stirred solution at room temperature.

  • Continue stirring at room temperature for 24 hours to obtain a viscous poly(amic acid) solution.

3. Procedure (Imidization):

  • Thermal Imidization: Cast the poly(amic acid) solution onto a glass plate and heat it in a programmable oven with a staged heating cycle, for example: 1 hour at 80°C, 1 hour at 150°C, 1 hour at 200°C, and finally 1 hour at 300°C.

  • Chemical Imidization: To the poly(amic acid) solution, add a mixture of acetic anhydride and pyridine. Stir the mixture at room temperature for several hours, then pour it into methanol to precipitate the polyimide.

Polymer Characterization
  • Thermal Analysis:

    • Differential Scanning Calorimetry (DSC): The glass transition temperature (Tg) is typically determined from the midpoint of the transition in the second heating scan at a heating rate of 10-20°C/min under a nitrogen atmosphere.

    • Thermogravimetric Analysis (TGA): The thermal stability is evaluated by determining the temperature at which 5% or 10% weight loss occurs (T5 or T10) at a heating rate of 10-20°C/min under a nitrogen or air atmosphere.

  • Mechanical Testing:

    • Polymer films of uniform thickness (typically 50-100 µm) are prepared by casting the polymer solution onto a glass plate and drying.

    • The films are cut into dumbbell-shaped specimens according to ASTM D638 or rectangular strips according to ASTM D882.

    • Tensile properties (tensile strength, tensile modulus, and elongation at break) are measured using a universal testing machine at a specified crosshead speed.

Visualizing the Synthesis and Comparison

Polymer_Synthesis_Workflow cluster_polyamide Polyamide Synthesis Diamine (2,5-DAP) Diamine (2,5-DAP) Polycondensation Low-Temperature Polycondensation Diamine (2,5-DAP)->Polycondensation Diacid_Chloride Diacid Chloride Diacid_Chloride->Polycondensation Solvent_Salt Solvent (NMP/DMAc) + Salt (LiCl) Solvent_Salt->Polycondensation Polyamide_Solution Polyamide Solution Polycondensation->Polyamide_Solution Precipitation Precipitation (Methanol) Polyamide_Solution->Precipitation Polyamide_Polymer Polyamide Polymer Precipitation->Polyamide_Polymer Polyimide_Synthesis_Workflow cluster_polyimide Polyimide Synthesis Diamine_PI Diamine (2,5-DAP) Polyamic_Acid_Formation Poly(amic acid) Formation Diamine_PI->Polyamic_Acid_Formation Dianhydride Dianhydride Dianhydride->Polyamic_Acid_Formation Solvent_PI Solvent (DMAc/NMP) Solvent_PI->Polyamic_Acid_Formation Polyamic_Acid_Solution Poly(amic acid) Solution Polyamic_Acid_Formation->Polyamic_Acid_Solution Imidization Imidization (Thermal or Chemical) Polyamic_Acid_Solution->Imidization Polyimide_Polymer Polyimide Polymer Imidization->Polyimide_Polymer Performance_Comparison cluster_properties Resulting Polymer Properties cluster_diamines Diamine Alternatives Diamine_Choice Choice of Aromatic Diamine Thermal_Stability Thermal Stability Diamine_Choice->Thermal_Stability Mechanical_Strength Mechanical Strength Diamine_Choice->Mechanical_Strength Solubility Solubility & Processability Diamine_Choice->Solubility p_PDA p-Phenylenediamine High_TS Thermal Stability p_PDA->High_TS Highest High_MS Mechanical Strength p_PDA->High_MS Highest Low_Sol Solubility p_PDA->Low_Sol Lowest m_PDA m-Phenylenediamine Moderate_TS Thermal Stability m_PDA->Moderate_TS Moderate Moderate_MS Mechanical Strength m_PDA->Moderate_MS Moderate High_Sol Solubility m_PDA->High_Sol High DAP This compound High_TS_DAP Thermal Stability DAP->High_TS_DAP High Good_MS Mechanical Strength DAP->Good_MS Good Good_Sol Solubility DAP->Good_Sol Good

References

A Comparative Guide to the Quantitative Analysis of Deuterium Incorporation in Aminopyridines: LC-MS vs. ²H-NMR

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise quantification of deuterium (B1214612) incorporation in aminopyridines is crucial for pharmacokinetic studies, metabolic profiling, and understanding reaction mechanisms. This guide provides an objective comparison of two primary analytical techniques: Liquid Chromatography-Mass Spectrometry (LC-MS) and Deuterium Nuclear Magnetic Resonance (²H-NMR) spectroscopy. We present a detailed examination of their performance, supported by experimental data, to assist in selecting the optimal method for your research needs.

At a Glance: Key Differences and Applications

Liquid Chromatography-Mass Spectrometry and Deuterium Nuclear Magnetic Resonance are powerful techniques for the quantitative analysis of deuterium-labeled aminopyridines, each with distinct advantages and limitations. LC-MS is renowned for its exceptional sensitivity and is well-suited for analyzing samples with low concentrations of the deuterated analyte.[1][2] In contrast, ²H-NMR offers direct, non-destructive analysis and provides site-specific information about deuterium incorporation, making it ideal for characterizing highly deuterated compounds.[3][4]

The choice between these methods often depends on the specific requirements of the analysis, such as the required sensitivity, the level of deuteration, and the need for information about the precise location of the deuterium atoms.

Performance Comparison: LC-MS vs. ²H-NMR

The following tables summarize the key performance characteristics of LC-MS and ²H-NMR for the quantitative analysis of deuterium incorporation in aminopyridines.

Table 1: Quantitative Performance Comparison

ParameterLiquid Chromatography-Mass Spectrometry (LC-MS)Deuterium Nuclear Magnetic Resonance (²H-NMR)Key Considerations
Sensitivity (LOD/LOQ) Very High (pg to ng/mL range)[5][6]Lower (µg to mg/mL range)[7]LC-MS is significantly more sensitive, making it suitable for trace-level analysis.[1]
Precision (%RSD) High (<15% for bioanalytical methods)Good (can be <5% with proper setup)[8]Both methods can achieve high precision, but LC-MS often requires a deuterated internal standard for best results.[9]
Accuracy (%Bias) High (typically within ±15%)High (can be very accurate with a suitable internal standard)Accuracy in LC-MS is highly dependent on the internal standard and matrix effects.[9] ²H-NMR provides direct measurement, which can lead to high accuracy.[7]
Linearity (R²) Excellent (>0.99)GoodBoth techniques can provide excellent linearity over a defined concentration range.
Throughput High (can be automated for large sample sets)Lower (longer acquisition times per sample)[4]LC-MS is generally faster for analyzing a large number of samples.
Site-Specific Information Indirect (requires fragmentation and interpretation)Direct (provides distinct signals for deuterium at different positions)[8]²H-NMR is superior for determining the exact location of deuterium incorporation.
Sample Requirement Low (µL injections)Higher (typically mg of sample)[10]LC-MS is advantageous when sample volume is limited.
Destructive/Non-destructive Destructive[8]Non-destructive[8]²H-NMR allows for sample recovery after analysis.

Table 2: Feature Comparison

FeatureLiquid Chromatography-Mass Spectrometry (LC-MS)Deuterium Nuclear Magnetic Resonance (²H-NMR)
Principle Separation by chromatography, detection by mass-to-charge ratio.Detection of the nuclear magnetic resonance of deuterium nuclei.
Primary Isotope Detected Mass difference due to deuterium.Direct detection of ²H nucleus.
Typical Tracer Deuterated aminopyridine.Deuterated aminopyridine.
Common Applications Pharmacokinetic studies, metabolite identification, trace-level quantification.Determination of high-level deuterium incorporation, structural verification, site-specific analysis.[4]
Strengths High sensitivity, high throughput, well-established for quantitative bioanalysis.[1][2]Provides direct structural information, non-destructive, less susceptible to matrix effects than ESI-MS.[7][8]
Limitations Indirect detection of deuterium location, potential for matrix effects and ion suppression.Lower sensitivity, longer analysis time, requires higher sample concentrations.[4]

Experimental Workflows

The following diagrams illustrate the typical experimental workflows for the quantitative analysis of deuterium incorporation in aminopyridines using LC-MS and ²H-NMR.

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS Analysis cluster_data Data Processing Sample Aminopyridine Sample Standard Deuterated Internal Standard Addition Sample->Standard Extraction Solid Phase or Liquid-Liquid Extraction Standard->Extraction LC LC Separation Extraction->LC MS Mass Spectrometry (MS/MS Detection) LC->MS Integration Peak Integration (Analyte & IS) MS->Integration Calibration Calibration Curve Generation Integration->Calibration Quantification Quantification of Deuterium Incorporation Calibration->Quantification

Figure 1. Experimental workflow for LC-MS analysis.

NMR_Workflow cluster_prep_nmr Sample Preparation cluster_analysis_nmr ²H-NMR Analysis cluster_data_nmr Data Processing Sample_NMR Deuterated Aminopyridine Sample Dissolution Dissolution in Non-Deuterated Solvent Sample_NMR->Dissolution Reference Addition of Internal Reference (optional) Dissolution->Reference Acquisition ²H-NMR Spectrum Acquisition Reference->Acquisition Processing Fourier Transform & Phase Correction Acquisition->Processing Integration_NMR Signal Integration Processing->Integration_NMR Calculation Calculation of Deuterium Incorporation Integration_NMR->Calculation

Figure 2. Experimental workflow for ²H-NMR analysis.

Experimental Protocols

Protocol 1: Quantitative Analysis by LC-MS/MS

This protocol outlines a general procedure for the quantification of a deuterated aminopyridine in a biological matrix using a stable isotope-labeled internal standard.

1. Materials and Reagents:

  • Deuterated aminopyridine analyte

  • Stable isotope-labeled internal standard (e.g., aminopyridine-d4)

  • HPLC-grade water, acetonitrile, and methanol

  • Formic acid (LC-MS grade)

  • Solid-phase extraction (SPE) cartridges or liquid-liquid extraction solvents

  • Biological matrix (e.g., plasma, urine)

2. Sample Preparation:

  • Prepare calibration standards and quality control (QC) samples by spiking known concentrations of the deuterated aminopyridine into the biological matrix.

  • To an aliquot of each standard, QC, and unknown sample, add a fixed amount of the internal standard solution.

  • Perform protein precipitation by adding a threefold excess of cold acetonitrile, vortex, and centrifuge.

  • Alternatively, for cleaner samples, perform solid-phase extraction or liquid-liquid extraction to isolate the analyte and internal standard.

  • Evaporate the supernatant or extraction solvent to dryness under a stream of nitrogen.

  • Reconstitute the residue in the initial mobile phase.

3. LC-MS/MS Analysis:

  • LC System: Utilize a C18 column with a gradient elution profile.

    • Mobile Phase A: 0.1% formic acid in water

    • Mobile Phase B: 0.1% formic acid in acetonitrile

    • Flow Rate: 0.4 mL/min

    • Injection Volume: 5 µL

  • MS/MS System: Operate the mass spectrometer in positive electrospray ionization (ESI) mode with multiple reaction monitoring (MRM).

    • Optimize the MRM transitions (precursor ion → product ion) for both the analyte and the internal standard.

    • Tune cone voltage and collision energy for maximum signal intensity.

4. Data Analysis:

  • Integrate the peak areas of the analyte and the internal standard for all samples.

  • Calculate the peak area ratio (analyte area / internal standard area).

  • Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards.

  • Determine the concentration of the deuterated aminopyridine in the unknown samples by interpolating their peak area ratios from the calibration curve. The percentage of deuterium incorporation can then be calculated based on the concentration of the deuterated species relative to the non-deuterated analogue, if measured.

Protocol 2: Quantitative Analysis by ²H-NMR

This protocol describes a general method for determining the percentage of deuterium incorporation in a purified aminopyridine sample.

1. Materials and Reagents:

  • Purified deuterated aminopyridine sample

  • Non-deuterated NMR solvent (e.g., chloroform, dimethyl sulfoxide)[4]

  • Internal standard with a known concentration and a signal that does not overlap with the analyte signals (optional, for absolute quantification).

2. Sample Preparation:

  • Accurately weigh the deuterated aminopyridine sample (typically 5-20 mg).

  • Dissolve the sample in a minimal amount of the non-deuterated NMR solvent in a clean NMR tube. Using a non-deuterated solvent is crucial to avoid a large solvent signal in the ²H spectrum.

  • If using an internal standard for absolute quantification, add a precise amount to the NMR tube.

3. ²H-NMR Analysis:

  • NMR Spectrometer: Use a high-field NMR spectrometer equipped with a broadband probe.

  • Acquisition Parameters:

    • Set the spectrometer to the deuterium frequency.

    • Use a pulse sequence with a calibrated 90° pulse and a sufficient relaxation delay (e.g., 5 times the longest T1) to ensure quantitative results.

    • Acquire a sufficient number of scans to obtain a good signal-to-noise ratio, which may be significant due to the low sensitivity of the ²H nucleus.[4]

    • The experiment is typically run unlocked as a deuterated solvent is not used for the lock signal.[4] Shimming can be performed on the residual proton signal of the solvent.

4. Data Analysis:

  • Process the Free Induction Decay (FID) with Fourier transformation, phase correction, and baseline correction.

  • Integrate the area of the signal(s) corresponding to the deuterium atoms in the aminopyridine.

  • To determine the percentage of deuterium incorporation at a specific site, compare the integral of the deuterium signal to the integral of a known, fully deuterated reference signal or a proton signal from a ¹H-NMR spectrum of the same sample, taking into account the number of nuclei contributing to each signal.

  • Alternatively, if a non-deuterated aminopyridine standard is available, the percentage of incorporation can be determined by comparing the integral of the residual proton signal in the ¹H-NMR of the deuterated sample to the corresponding signal in the standard.

Conclusion

Both LC-MS and ²H-NMR are invaluable tools for the quantitative analysis of deuterium incorporation in aminopyridines. LC-MS offers unparalleled sensitivity, making it the method of choice for pharmacokinetic studies and the analysis of biological samples where analyte concentrations are low. Its high throughput also makes it suitable for screening large numbers of samples.

Conversely, ²H-NMR provides direct and unambiguous information on the site and extent of deuterium incorporation. While its lower sensitivity and longer acquisition times can be limitations, it is the preferred method for characterizing highly deuterated compounds and for studies where precise positional information of the deuterium label is critical.

Ultimately, the selection of the most appropriate technique will be dictated by the specific goals of the research, the available instrumentation, and the nature of the samples being analyzed. In many cases, a combination of both techniques can provide the most comprehensive understanding of deuterium incorporation in aminopyridines.

References

A Comparative Guide to the Enzyme Inhibition of Aminopyridine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Aminopyridine and its derivatives represent a versatile class of heterocyclic compounds with a broad spectrum of biological activities. Their ability to interact with various enzymes has positioned them as promising scaffolds in drug discovery and development. This guide provides a comparative analysis of the inhibitory effects of different aminopyridine derivatives against a range of enzymatic targets, supported by experimental data and detailed protocols to aid in research and development endeavors.

Comparative Analysis of Enzyme Inhibition

The inhibitory potential of aminopyridine derivatives has been evaluated against several key enzymes implicated in various disease pathways. The following table summarizes the half-maximal inhibitory concentration (IC50) values of selected aminopyridine derivatives against these enzymes, providing a quantitative comparison of their potency.

Target EnzymeAminopyridine DerivativeIC50 (µM)Reference CompoundIC50 (µM)
Tissue Non-Specific Alkaline Phosphatase (h-TNAP) 4-Aminopyridine-based amide derivative 10a 0.25 ± 0.05Suramin42.1 ± 7.8
ecto-5'-nucleotidase (h-e5'NT) 4-Aminopyridine-based amide derivative 10a 1.52 ± 0.15Suramin42.1 ± 7.8
α-Glucosidase 1-phenyl-3-(5-(trifluoromethyl)pyridin-2-yl)thiourea 47e 24.62 ± 0.94Acarbose875.85 ± 2.03
Acetylcholinesterase (AChE) 4-Aminopyridine derivative 4APMb Max activityDonepezil-
Butyrylcholinesterase (BChE) 4-Aminopyridine derivative 4APMb Max activityDonepezil-

Note: The IC50 values are presented as mean ± standard error of the mean (SEM) where available. The derivative "4APMb" showed the highest activity among the synthesized compounds in its respective study, but a specific IC50 value was not provided in the referenced abstract.[1]

Featured Signaling Pathways

Understanding the signaling pathways in which the target enzymes are involved is crucial for elucidating the mechanism of action of aminopyridine inhibitors and their potential therapeutic effects.

JAK-STAT Signaling Pathway

The Janus kinase (JAK) and Signal Transducer and Activator of Transcription (STAT) pathway is a critical signaling cascade initiated by cytokines and growth factors, playing a pivotal role in immunity, cell proliferation, and differentiation.[2][3][4][5] Dysregulation of this pathway is implicated in various cancers and autoimmune disorders.[4] Aminopyridine derivatives have been investigated as inhibitors of JAKs, offering a potential therapeutic strategy for these conditions.

Figure 1: Simplified overview of the JAK-STAT signaling pathway.

PKCθ in T-Cell Activation

Protein Kinase C theta (PKCθ) is a crucial enzyme in T-lymphocytes that mediates signal transduction downstream of the T-cell receptor (TCR) and the CD28 costimulatory receptor.[6][7] Its activation is essential for T-cell activation, proliferation, and differentiation, making it a key target for immunomodulatory drugs in autoimmune diseases and organ transplantation.

T_Cell_Activation cluster_APC Antigen Presenting Cell (APC) cluster_TCell T-Cell MHC MHC-Antigen TCR TCR MHC->TCR Signal 1 B7 B7 CD28 CD28 B7->CD28 Signal 2 (Costimulation) PKCtheta PKCθ TCR->PKCtheta CD28->PKCtheta NFkB NF-κB PKCtheta->NFkB activates AP1 AP-1 PKCtheta->AP1 activates NFAT NFAT PKCtheta->NFAT activates Activation T-Cell Activation, Proliferation, Cytokine Production NFkB->Activation AP1->Activation NFAT->Activation

Figure 2: Role of PKCθ in T-Cell activation signaling.

Experimental Protocols

Detailed and standardized experimental protocols are essential for the reproducible evaluation of enzyme inhibitors. Below are methodologies for key enzyme assays mentioned in this guide.

General Workflow for Enzyme Inhibition Assay

The following diagram illustrates a typical workflow for determining the inhibitory activity of a compound against a target enzyme.

Experimental_Workflow A 1. Prepare Reagents: - Enzyme Solution - Substrate Solution - Buffer - Test Compounds B 2. Assay Setup (96-well plate): - Add Enzyme, Buffer, and  Test Compound/Vehicle A->B C 3. Pre-incubation B->C D 4. Initiate Reaction: Add Substrate C->D E 5. Kinetic or Endpoint Measurement (e.g., Absorbance, Fluorescence) D->E F 6. Data Analysis: - Calculate % Inhibition - Determine IC50 Value E->F

Figure 3: General experimental workflow for enzyme inhibition assays.

Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)

This colorimetric assay is widely used to screen for AChE inhibitors.[8][9]

Principle: Acetylcholinesterase hydrolyzes the substrate acetylthiocholine (B1193921) to produce thiocholine. Thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to produce a yellow-colored 5-thio-2-nitrobenzoate anion, which is measured spectrophotometrically at 412 nm.[8][10]

Materials:

  • Acetylcholinesterase (AChE) enzyme

  • Acetylthiocholine iodide (ATCI) as substrate

  • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)

  • Phosphate (B84403) buffer (0.1 M, pH 8.0)

  • Test compounds (aminopyridine derivatives)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Reagent Preparation:

    • Prepare a 10 mM DTNB solution in phosphate buffer.

    • Prepare a 14 mM ATCI solution in deionized water.

    • Prepare serial dilutions of the test compounds in an appropriate solvent (e.g., DMSO).

  • Assay in 96-well Plate:

    • To each well, add 140 µL of phosphate buffer, 10 µL of AChE solution, and 10 µL of DTNB solution.

    • Add 10 µL of the test compound solution or solvent (for control).

    • Pre-incubate the plate at 25°C for 10 minutes.

  • Reaction Initiation and Measurement:

    • Initiate the reaction by adding 10 µL of ATCI solution to each well.

    • Immediately measure the absorbance at 412 nm in kinetic mode for 10-15 minutes.

  • Data Analysis:

    • Calculate the rate of reaction (change in absorbance per minute).

    • Determine the percentage of inhibition for each concentration of the test compound compared to the control.

    • Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.[8]

α-Glucosidase Inhibition Assay

This assay is used to identify inhibitors of α-glucosidase, an enzyme involved in carbohydrate digestion.

Principle: The assay measures the amount of p-nitrophenol released from the substrate p-nitrophenyl-α-D-glucopyranoside (pNPG) upon cleavage by α-glucosidase. The absorbance of the yellow-colored p-nitrophenol is measured at 405 nm.[11][12]

Materials:

  • α-Glucosidase from Saccharomyces cerevisiae

  • p-Nitrophenyl-α-D-glucopyranoside (pNPG)

  • Potassium phosphate buffer (0.1 M, pH 6.8)

  • Test compounds

  • Sodium carbonate (0.1 M)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Reagent Preparation:

    • Prepare a 0.5 U/mL α-glucosidase solution in cold phosphate buffer.

    • Prepare a 5 mM pNPG solution in phosphate buffer.

    • Prepare serial dilutions of the test compounds.

  • Assay in 96-well Plate:

    • Add 50 µL of phosphate buffer to each well.

    • Add 20 µL of the test compound solution.

    • Add 20 µL of the α-glucosidase solution and pre-incubate at 37°C for 10 minutes.

  • Reaction Initiation and Measurement:

    • Start the reaction by adding 20 µL of the pNPG solution.

    • Incubate at 37°C for 20 minutes.

    • Stop the reaction by adding 50 µL of 0.1 M sodium carbonate.

    • Measure the absorbance at 405 nm.[13]

  • Data Analysis:

    • Calculate the percentage of inhibition.

    • Determine the IC50 value.[14]

BACE1 FRET Assay

This assay is used to screen for inhibitors of β-site amyloid precursor protein cleaving enzyme 1 (BACE1), a key target in Alzheimer's disease research.

Principle: The assay utilizes a peptide substrate labeled with a fluorescent donor and a quencher. In its intact form, the fluorescence is quenched. Upon cleavage by BACE1, the donor and quencher are separated, resulting in an increase in fluorescence. This fluorescence resonance energy transfer (FRET) is monitored to determine enzyme activity.[15][16]

Materials:

  • Recombinant human BACE1 enzyme

  • BACE1 FRET peptide substrate

  • BACE1 assay buffer (e.g., 50 mM sodium acetate, pH 4.5)

  • Test compounds

  • 96-well or 384-well black plate

  • Fluorescence plate reader

Procedure:

  • Reagent Preparation:

    • Dilute the BACE1 enzyme and FRET substrate to their working concentrations in the assay buffer.

    • Prepare serial dilutions of the test compounds.

  • Assay in Plate:

    • Add the test compound solution to the wells.

    • Add the BACE1 substrate.

    • Initiate the reaction by adding the diluted BACE1 enzyme.

  • Measurement:

    • Measure the fluorescence in kinetic mode at the appropriate excitation and emission wavelengths (e.g., Ex 320 nm/Em 405 nm or Ex 545 nm/Em 585 nm, depending on the substrate).[15][16]

  • Data Analysis:

    • Determine the reaction rate from the slope of the fluorescence versus time plot.

    • Calculate the percentage of inhibition and the IC50 value.

JAK2 Kinase Assay

This assay measures the activity of JAK2 kinase and is used to screen for its inhibitors.

Principle: The assay typically measures the transfer of a phosphate group from ATP to a specific peptide or protein substrate by JAK2. The amount of phosphorylated substrate is then quantified, often using methods like fluorescence polarization, time-resolved fluorescence resonance energy transfer (TR-FRET), or luminescence (e.g., Kinase-Glo®).[17][18]

Materials:

  • Recombinant JAK2 enzyme

  • Kinase assay buffer

  • ATP

  • Peptide substrate (e.g., Poly(Glu, Tyr) 4:1)

  • Detection reagents (e.g., Kinase-Glo® MAX)

  • Test compounds

  • 96-well or 384-well white plate

  • Luminescence plate reader

Procedure (using Kinase-Glo® as an example):

  • Reagent Preparation:

    • Prepare a master mixture containing kinase assay buffer, ATP, and the substrate.

    • Dilute the JAK2 enzyme to its working concentration.

    • Prepare serial dilutions of the test compounds.

  • Assay in Plate:

    • Add the master mixture to the wells.

    • Add the test compound solution.

    • Initiate the reaction by adding the diluted JAK2 enzyme.

    • Incubate at 30°C for a specified time (e.g., 45 minutes).

  • Measurement:

    • Add the Kinase-Glo® MAX reagent to each well to stop the reaction and generate a luminescent signal.

    • Incubate for 10 minutes at room temperature.

    • Measure the luminescence.

  • Data Analysis:

    • The luminescent signal is inversely proportional to the amount of ATP remaining, and thus proportional to kinase activity.

    • Calculate the percentage of inhibition and the IC50 value.[18]

Dihydrofolate Reductase (DHFR) Assay

This assay is used to measure the activity of DHFR, a target for various anticancer and antimicrobial drugs.

Principle: DHFR catalyzes the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF) using NADPH as a cofactor. The assay monitors the decrease in absorbance at 340 nm due to the oxidation of NADPH to NADP+.[19][20][21]

Materials:

  • Dihydrofolate reductase (DHFR) enzyme

  • Dihydrofolic acid (DHF)

  • NADPH

  • Assay buffer

  • Test compounds

  • 96-well UV-transparent plate

  • Spectrophotometer or plate reader capable of reading at 340 nm

Procedure:

  • Reagent Preparation:

    • Prepare working solutions of DHF and NADPH in the assay buffer.

    • Dilute the DHFR enzyme.

    • Prepare serial dilutions of the test compounds.

  • Assay in Plate:

    • Add the assay buffer, test compound, and diluted DHFR enzyme to the wells.

    • Pre-incubate for a short period.

  • Reaction Initiation and Measurement:

    • Initiate the reaction by adding the DHF and NADPH mixture.

    • Immediately measure the decrease in absorbance at 340 nm in kinetic mode for 10-20 minutes.[22]

  • Data Analysis:

    • Calculate the rate of NADPH consumption from the slope of the absorbance versus time plot.

    • Determine the percentage of inhibition and the IC50 value.

References

Safety Operating Guide

Proper Disposal of 2,5-Diaminopyridine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate release: This document provides crucial safety and logistical information for the proper disposal of 2,5-Diaminopyridine, ensuring the safety of laboratory personnel and environmental protection. Researchers, scientists, and drug development professionals are advised to adhere to these procedures to mitigate risks associated with this chemical.

This compound is classified as a hazardous substance requiring special waste treatment and disposal under strict adherence to official regulations.[1] Improper disposal can lead to environmental contamination and pose health risks. This guide outlines the necessary steps for the safe handling and disposal of this compound and its contaminated packaging.

I. Personal Protective Equipment (PPE) and Handling Precautions

Before initiating any disposal procedures, it is imperative to be equipped with the appropriate Personal Protective Equipment (PPE). This is critical to prevent skin and eye irritation, as well as respiratory exposure.[1]

Required PPE:

  • Gloves: Wear appropriate protective gloves to prevent skin contact.

  • Protective Clothing: A lab coat or other protective clothing is necessary to prevent skin exposure.

  • Eye/Face Protection: Use safety glasses with side-shields or goggles. A face shield may be necessary for larger quantities.[2]

  • Respiratory Protection: If there is a risk of dust formation, a NIOSH/MSHA or European Standard EN 149 approved respirator should be used.[2][3]

Handling Precautions:

  • Work in a well-ventilated area, preferably under a chemical fume hood, to avoid inhalation of dust.[2][4]

  • Avoid generating dust during handling and disposal.[2][5]

  • Do not eat, drink, or smoke when handling this product.[2][4]

  • Wash hands thoroughly after handling.[1][2]

II. Disposal of Unused this compound

Unused this compound must be treated as hazardous waste. It is strictly prohibited to dispose of this chemical with municipal waste or to flush it down the drain.[1][2]

Step-by-Step Disposal Procedure:

  • Consult Regulations: Before disposal, consult your institution's Environmental Health and Safety (EHS) department, as well as local, state, and national hazardous waste regulations to ensure complete and accurate classification and disposal procedures.[1][2][3]

  • Package for Disposal:

    • Ensure the original container is tightly sealed.

    • If the original container is damaged, transfer the waste to a new, properly labeled, and compatible container.

    • The container must be clearly labeled as "Hazardous Waste" and include the chemical name "this compound".

  • Engage a Licensed Disposal Company: The disposal of this compound must be handled by a licensed and approved hazardous waste disposal company.[1][4] Your institution's EHS department can provide a list of approved vendors.

  • Store Pending Disposal: Store the sealed and labeled container in a designated, secure, and well-ventilated hazardous waste accumulation area, away from incompatible materials such as acids and strong oxidizing agents.[2][3][6]

III. Disposal of Contaminated Materials

Any materials that have come into contact with this compound, such as personal protective equipment (gloves, etc.), paper towels, and empty containers, must also be treated as hazardous waste.

  • Empty Containers: Empty containers should be disposed of as unused product.[1] If recycling is an option, the container must be thoroughly cleaned. If it cannot be cleaned sufficiently, it should be punctured to prevent reuse and disposed of as hazardous waste.

  • Contaminated Labware and Debris: Collect all contaminated materials in a suitable, labeled container for hazardous waste disposal.

IV. Spill Management and Disposal

In the event of a spill, follow these procedures for cleanup and disposal:

  • Ensure Safety: Evacuate non-essential personnel from the spill area. Ensure adequate ventilation and wear the appropriate PPE as listed in Section I.[1]

  • Contain the Spill: Prevent further leakage or spillage if it is safe to do so.[1] Do not let the chemical enter drains or surface water.[1][2]

  • Clean the Spill:

    • For solid spills, carefully sweep up the material and place it into a suitable, labeled container for disposal.[2][5] Avoid actions that could generate dust.

    • The spill site should be washed after the material has been collected.[1]

  • Dispose of Spill Debris: All materials used for cleanup, including absorbents and PPE, must be collected and disposed of as hazardous waste.

Disposal Workflow

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.

G start Start: this compound for Disposal ppe 1. Don Appropriate PPE start->ppe check_type Is it unused product or contaminated material? ppe->check_type unused Unused Product check_type->unused Unused contaminated Contaminated Material (e.g., gloves, containers) check_type->contaminated Contaminated package 2. Secure in a labeled, sealed hazardous waste container. unused->package contaminated->package consult_regs 3. Consult Institutional and Local/State/National Regulations package->consult_regs store 4. Store in Designated Hazardous Waste Area consult_regs->store hand_over 5. Hand over to a Licensed Hazardous Waste Disposal Company store->hand_over end End: Proper Disposal Complete hand_over->end

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling 2,5-Diaminopyridine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for the handling of 2,5-Diaminopyridine in a laboratory setting. It is intended for researchers, scientists, and professionals in drug development to ensure safe handling and minimize exposure risks.

Chemical Identifier:

  • Name: this compound

  • CAS Number: 4318-76-7

Hazard Summary: this compound is classified as a hazardous substance. It is harmful if swallowed, causes skin irritation, serious eye irritation, and may cause respiratory irritation.[1][2]

Personal Protective Equipment (PPE)

Appropriate PPE must be worn at all times when handling this compound.

PPE CategorySpecificationProtection Against
Eye/Face Protection Tightly fitting safety goggles or chemical safety goggles conforming to EN 166 (EU) or NIOSH (US) standards.Eye irritation and serious eye damage.[1][2]
Skin Protection Chemical-impermeable gloves (inspected before use) and fire/flame resistant, impervious clothing.Skin irritation and harmful absorption through the skin.[2]
Respiratory Protection A NIOSH/MSHA or European Standard EN 149 approved respirator, such as a dust mask type N95 (US), should be used if exposure limits are exceeded or if irritation is experienced. A full-face respirator is recommended in situations with high potential for dust or vapor generation.[2][3][4]Respiratory irritation.[1][2]

Operational Plan: Step-by-Step Handling Procedure

1. Engineering Controls:

  • Work in a well-ventilated area, preferably under a chemical fume hood.[4]

  • Ensure that eyewash stations and safety showers are in close proximity to the workstation.[4]

2. Handling:

  • Avoid the formation of dust and aerosols.[2]

  • Do not breathe dust, fumes, gas, mist, vapors, or spray.[1][4]

  • Avoid contact with skin and eyes.[2]

  • Wash hands thoroughly after handling.[1][2]

  • Do not eat, drink, or smoke in the handling area.[2][5]

  • Use non-sparking tools to prevent ignition.[2]

3. Storage:

  • Store in a cool, dry, and well-ventilated place.

  • Keep the container tightly closed and securely sealed when not in use.[2][4]

  • Store locked up.[2][4]

  • Avoid storage with strong oxidizing agents, strong acids, and sodium nitrate.

Emergency Procedures

Emergency ScenarioImmediate Action
Inhalation Move the person to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.[1][2]
Skin Contact Immediately remove all contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. Seek immediate medical attention.[1][2]
Eye Contact Rinse cautiously with water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[1][2]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a physician or Poison Control Center immediately.[2][4]
Spill Evacuate the area. Wear appropriate PPE. Avoid breathing dust. Cover the spill with a suitable non-flammable absorbent material. Sweep up and place in a suitable, labeled container for disposal. Wash the spill site after material pickup is complete.[1]

Disposal Plan

Waste Characterization:

  • This compound is considered hazardous waste.

Disposal of Unused Product and Contaminated Materials:

  • Dispose of the unused product and any contaminated materials (e.g., gloves, absorbent paper) as hazardous waste.[1]

  • Do not dispose of with municipal waste.[1]

  • Consult state, local, or national regulations for proper disposal procedures.[1]

  • Contaminated packaging should be disposed of as unused product.[1]

Workflow for Safe Handling and Disposal

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_emergency Emergency Response A Assess Risks & Review SDS B Verify Engineering Controls (Fume Hood, Eyewash, Shower) A->B C Don Appropriate PPE B->C D Weigh/Transfer in Fume Hood C->D E Perform Experiment D->E I Spill or Exposure Occurs D->I F Decontaminate Work Area E->F E->I G Segregate Hazardous Waste F->G F->I H Dispose of Waste via Approved Channels G->H J Follow Emergency Procedures (First Aid, Spill Control) I->J K Report Incident J->K

Caption: Workflow for the safe handling and disposal of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.